Antibacterial agent 203
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17N5OS |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
5-[4-(1H-benzimidazol-2-yl)phenyl]-N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C22H17N5OS/c1-28-17-12-10-16(11-13-17)23-22-27-26-21(29-22)15-8-6-14(7-9-15)20-24-18-4-2-3-5-19(18)25-20/h2-13H,1H3,(H,23,27)(H,24,25) |
InChI Key |
AGNZYBJJDNRHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of the Novel Antibacterial Agent 203: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 203 is a novel synthetic compound demonstrating significant bactericidal activity against a broad spectrum of Gram-positive pathogens. This document provides a comprehensive overview of the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanism of action of Agent 203 appears to be the targeted inhibition of a critical bacterial two-component signal transduction system, leading to the disruption of essential cellular processes and ultimately, cell death.
Quantitative Efficacy Data
The antibacterial potency of Agent 203 was evaluated against several clinically relevant Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard microdilution methods. Time-kill kinetics assays were also performed to assess the agent's bactericidal or bacteriostatic nature.
Table 1: In Vitro Antibacterial Activity of Agent 203
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Time-Kill Assay (4x MIC) |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 1 | >3-log10 reduction in 6h |
| Methicillin-resistant S. aureus (MRSA) | 1 | 2 | >3-log10 reduction in 8h |
| Streptococcus pneumoniae (ATCC 49619) | 0.25 | 0.5 | >3-log10 reduction in 4h |
| Vancomycin-resistant Enterococcus (VRE) | 2 | 4 | >3-log10 reduction in 12h |
Core Mechanism of Action: Inhibition of Two-Component Signal Transduction
Our investigations indicate that Agent 203 primarily functions by inhibiting a specific two-component signal transduction system (TCS) essential for bacterial viability.[1][2] TCSs are crucial for bacteria to sense and respond to environmental stimuli, regulating processes like virulence, cell wall synthesis, and antibiotic resistance.[2] Agent 203 appears to target the histidine kinase sensor protein of a vital TCS, preventing its autophosphorylation and subsequent signal transduction cascade.[1]
Signaling Pathway Disruption
The proposed mechanism involves Agent 203 binding to the ATP-binding domain of the histidine kinase, preventing the transfer of a phosphate group to the response regulator. This disruption halts the downstream transcriptional regulation of genes essential for cell survival.
References
The Emergence of Telacebec (Q203): A Novel Antitubercular Agent Targeting Mycobacterial Respiration
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant global health threat, urgently demanding novel therapeutic agents with new mechanisms of action. Telacebec (Q203), a first-in-class imidazo[1,2-a]pyridine-3-carboxamide, has emerged as a promising clinical candidate. This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of Telacebec. Key quantitative data are summarized, and detailed experimental protocols for its characterization are provided to support further research and development in the field of antibacterial agents.
Discovery and Development
Telacebec (Q203) was identified through a phenotypic screen of a chemical library against Mycobacterium tuberculosis within a macrophage-based assay, a model that mimics the natural environment of the bacterium. This discovery was led by researchers at the Institut Pasteur Korea.[1] The initial hit was optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of Telacebec as a clinical candidate.[2] It has since progressed to Phase 2 clinical trials and has received Orphan Drug and Fast Track designations from the U.S. Food and Drug Administration (FDA).[3]
Synthesis
The chemical synthesis of Telacebec and its analogues revolves around the construction of the core imidazo[1,2-a]pyridine-3-carboxamide scaffold. While the exact, scaled-up industrial synthesis remains proprietary, the general synthetic route can be inferred from publications on the structure-activity relationship of its analogues. A representative synthesis is described below.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamide Core
A general procedure for the synthesis of the core scaffold involves the condensation of a 2-aminopyridine derivative with an α-haloketone to form the imidazo[1,2-a]pyridine ring system. This is followed by functional group manipulations to introduce the carboxamide and the side chains.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine ester intermediate A substituted 2-aminopyridine is reacted with an ethyl bromopyruvate in a suitable solvent like ethanol under reflux to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Saponification of the ester The resulting ester is saponified using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., ethanol or THF) to yield the carboxylic acid.
Step 3: Amide coupling The carboxylic acid is then coupled with the desired amine side chain. This is typically achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide).
Step 4: Final product purification The final compound is purified using column chromatography on silica gel.
Note: The synthesis of the specific side chains of Telacebec would involve separate multi-step synthetic routes that are then coupled in the final steps.
Mechanism of Action
Telacebec exerts its potent bactericidal activity by targeting the mycobacterial electron transport chain (ETC), a critical pathway for ATP synthesis.[4] Specifically, it inhibits the cytochrome bc1 complex (also known as complex III).[5]
The cytochrome bc1 complex is a key component of the respiratory chain, responsible for transferring electrons from menaquinol to cytochrome c. Telacebec binds to the QcrB subunit of this complex, blocking the electron flow and thus inhibiting the generation of a proton motive force required for ATP synthesis.[5][6] This leads to a rapid depletion of intracellular ATP, ultimately causing bacterial cell death.[7]
Mycobacterium tuberculosis possesses a branched electron transport chain and can partially bypass the cytochrome bc1 complex using a cytochrome bd oxidase. This is why Telacebec is bacteriostatic against Mtb under normal conditions. However, it becomes bactericidal when the cytochrome bd oxidase is absent or inhibited, a phenomenon known as synthetic lethality.[4]
Caption: Mechanism of action of Telacebec (Q203) in the mycobacterial electron transport chain.
Quantitative Data
The following tables summarize the key quantitative data for Telacebec (Q203) from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Telacebec (Q203)
| Parameter | Strain/Cell Line | Value | Reference |
| MIC₅₀ (extracellular) | M. tuberculosis H37Rv | 2.7 nM | [8][9] |
| MIC₅₀ (intracellular) | M. tuberculosis H37Rv in macrophages | 0.28 nM | [8][10] |
| MIC (range) | Isoniazid, rifampicin, and fluoroquinolone-resistant Mtb strains | 3.0 - 7.4 nM | [8] |
| IC₅₀ | Cytochrome bc1 Complex Inhibition | ~90-140 nM | [11] |
Table 2: In Vivo Efficacy of Telacebec (Q203) in Mouse Models
| Animal Model | Dosing Regimen | Outcome | Reference |
| Acute Mtb infection | 10 mg/kg | >90% reduction in bacterial load | [10] |
| Chronic Mtb infection | 0.4 mg/kg (4 weeks) | 90% reduction in bacterial load | [8] |
| Chronic Mtb infection | 2 mg/kg (4 weeks) | 99% reduction in bacterial load | [8] |
| Chronic Mtb infection | 10 mg/kg (4 weeks) | 99.9% reduction in bacterial load | [8] |
| M. ulcerans infection | 0.5 mg/kg (daily) | As effective as rifampin-streptomycin combination | [12] |
Table 3: Pharmacokinetic Parameters of Telacebec (Q203) in Humans
| Dose | Cₘₐₓ (ng/mL) | AUCτ (ng·h/mL) | Reference |
| 20 mg (14 days) | 76.43 | 538.94 | [9] |
| 320 mg (14 days) | 1502.33 | 10,098.47 | [9] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Telacebec required to inhibit the growth of M. tuberculosis.
Materials:
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
96-well microplates.
-
Telacebec (Q203) stock solution in DMSO.
-
M. tuberculosis H37Rv culture.
-
Resazurin solution.
Procedure:
-
Prepare serial two-fold dilutions of Telacebec in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
The MIC is defined as the lowest concentration of Telacebec that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of Telacebec in reducing the bacterial load in a murine model of chronic tuberculosis.
Materials:
-
BALB/c mice.
-
M. tuberculosis H37Rv.
-
Aerosol infection chamber.
-
Telacebec formulation for oral gavage.
-
Middlebrook 7H11 agar plates.
Procedure:
-
Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.
-
Four to six weeks post-infection, randomize mice into treatment and control groups.
-
Administer Telacebec orally once daily at the desired doses (e.g., 0.5, 2, 10 mg/kg) for a specified duration (e.g., 4 weeks). The control group receives the vehicle.
-
At the end of the treatment period, euthanize the mice and aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Efficacy is determined by the log₁₀ CFU reduction in the treated groups compared to the control group.
Intracellular ATP Depletion Assay
Objective: To measure the effect of Telacebec on the intracellular ATP levels of M. tuberculosis.
Materials:
-
M. tuberculosis culture.
-
Telacebec.
-
Lysis buffer.
-
Luciferase-based ATP assay kit.
-
Luminometer.
Procedure:
-
Grow M. tuberculosis to mid-log phase and resuspend in fresh medium.
-
Expose the bacterial suspension to different concentrations of Telacebec for a defined period (e.g., 24 hours).
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer to release the intracellular ATP.
-
Use a commercial luciferase-based ATP assay kit to measure the ATP concentration in the lysates according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The reduction in luminescence in the Telacebec-treated samples compared to the untreated control indicates ATP depletion.
Caption: General experimental workflow for the characterization of Telacebec (Q203).
Conclusion
Telacebec (Q203) represents a significant advancement in the search for new antitubercular drugs. Its novel mechanism of action, potent activity against drug-resistant strains, and promising pharmacokinetic and safety profiles make it a valuable candidate for future tuberculosis treatment regimens. The data and protocols presented in this whitepaper provide a foundation for further research into this important new class of antibacterial agents. Continued investigation into combination therapies and the clinical development of Telacebec will be crucial in the global fight against tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telacebec (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Spectrum of Activity of "Antibacterial Agent 203"
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The designation "Antibacterial agent 203" is not unique to a single chemical entity. This guide provides a detailed overview of four distinct compounds referred to by this or a similar name in scientific literature: Q203 (Telacebec) , a novel anti-tuberculosis agent; NB2030 , a beta-lactamase-activated prodrug; BP203 , an antimicrobial peptide; and "this compound (Compound 5h)" , a benzimidazole-thiadiazole derivative. Each compound possesses a unique spectrum of activity and mechanism of action, which are detailed in their respective sections.
Section 1: Q203 (Telacebec) - An Anti-Mycobacterial Agent
Q203, also known as Telacebec, is a first-in-class imidazopyridine amide compound with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. It is also effective against other mycobacterial species.
Spectrum of Activity: Quantitative Data
The activity of Q203 is highly specific to mycobacteria and it demonstrates efficacy against both drug-susceptible and drug-resistant strains.
| Bacterial Species | Strain | MIC Value | Reference |
| Mycobacterium tuberculosis | H37Rv | MIC₅₀: 2.7 nM | [1] |
| Mycobacterium tuberculosis | H37Rv (intramacrophage) | MIC₅₀: 0.28 nM | [1] |
| Mycobacterium tuberculosis | Isoniazid, Rifampicin, and Fluoroquinolone-resistant strains | MIC: 3.0 - 7.4 nM | [2] |
| Mycobacterium tuberculosis | Multidrug-resistant (MDR) and Extensively drug-resistant (XDR) clinical isolates | MIC₉₀ conserved | [2] |
| Mycobacterium ulcerans | - | MIC: 0.000075 - 0.00015 µg/mL | [3] |
Mechanism of Action
Q203 targets the mycobacterial electron transport chain, a critical pathway for cellular energy (ATP) production. Specifically, it inhibits the cytochrome bc1 complex by binding to the QcrB subunit.[4][5][6] This blockage disrupts the electron flow, leading to a depletion of ATP and subsequent cell death.[2] In M. tuberculosis, the presence of an alternative terminal oxidase (cytochrome bd oxidase) can sometimes lead to a bacteriostatic rather than bactericidal effect.[7] However, in mycobacteria like M. ulcerans that naturally lack a functional cytochrome bd oxidase, Q203 is exquisitely potent.[3]
Experimental Protocols: MIC Determination for Mycobacteria
The Minimum Inhibitory Concentration (MIC) for Q203 against M. tuberculosis is typically determined using a broth microdilution method.[1][7][8]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is the standard medium.[7]
-
Inoculum Preparation: A 0.5 McFarland standard suspension of M. tuberculosis is prepared from colonies grown on solid media. This suspension is then diluted (typically 1:100) to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in the test wells.[7]
-
Plate Preparation: The assay is performed in 96-well microtiter plates. Q203 is serially diluted (two-fold) in the broth medium across the plate.
-
Incubation: Plates are incubated at 36°C ± 1°C.[7]
-
Reading Results: Due to the slow growth of mycobacteria, plates are read after 14-21 days of incubation. The MIC is defined as the lowest concentration of Q203 that inhibits visible growth of the bacteria.[1][8]
Section 2: NB2030 - A Beta-Lactamase Activated Prodrug
NB2030 is an innovative antibacterial agent designed as a prodrug. It consists of a cephalosporin molecule linked to the well-known antibacterial agent, triclosan. Its activity is dependent on the presence of bacterial β-lactamase enzymes.
Spectrum of Activity: Quantitative Data
The antibacterial activity of NB2030 is most pronounced in bacteria that produce β-lactamases, which are enzymes that typically confer resistance to β-lactam antibiotics.
| Bacterial Species | Strain | β-Lactamase | MIC (µg/mL) | Reference |
| Escherichia coli | TE18 | TEM-1 (Class A) | 2 | [4] |
| Enterobacter cloacae | P99 | AmpC (Class C) | 16 | [4] |
| Staphylococcus aureus | - | PC1 (Class A) | >32 | [4] |
| Pseudomonas aeruginosa | - | - | >128 | [4] |
Note: The activity against S. aureus PC1 was less pronounced, which was attributed to a lesser degree of hydrolysis by the PC1 β-lactamase compared to the TEM-1 enzyme.[4]
Mechanism of Action
NB2030 acts as a "Trojan horse" therapeutic. The cephalosporin portion of the molecule is recognized and hydrolyzed by bacterial β-lactamases. This enzymatic cleavage releases the active antibacterial agent, triclosan.[4][9] Triclosan then inhibits the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis, leading to bacterial cell death.[4]
Experimental Protocols: MIC Determination
The MIC values for NB2030 were determined by the broth microdilution method according to the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), now known as the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: The assay is performed in 96-well microtiter plates. NB2030 is serially diluted (two-fold) in the broth medium across the plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism.
Section 3: BP203 - An Antimicrobial Peptide
BP203 is a short, synthetic cationic antimicrobial peptide (AMP) with the sequence KKLFKKILRYL-NH₂. It is an analog of the BP100 peptide and has demonstrated effectiveness against Gram-negative bacteria, including multi-drug resistant strains.
Spectrum of Activity: Quantitative Data
BP203 shows potent activity against clinically relevant Gram-negative bacteria.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Escherichia coli | Colistin-Resistant Clinical Isolates | 2–16 | [4] |
| Klebsiella pneumoniae | Colistin-Resistant Clinical Isolates | 16–512 | [4] |
| Escherichia coli | ATCC 25922 | 4 | [4] |
| Klebsiella pneumoniae | ATCC BAA-1706 | >128 | [4] |
Mechanism of Action
Like many cationic antimicrobial peptides, BP203's primary mechanism of action involves interaction with and disruption of the bacterial cell membrane. The positively charged amino acids (lysine and arginine) in BP203 are electrostatically attracted to the negatively charged components of the Gram-negative outer membrane (lipopolysaccharides, LPS). This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.
Experimental Protocols: MIC Determination for Antimicrobial Peptides
Standard MIC testing protocols require modification for cationic antimicrobial peptides due to their tendency to bind to standard polystyrene microtiter plates.
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
Plate Type: Polypropylene 96-well plates are used instead of polystyrene to prevent the peptide from adhering to the plastic.[9]
-
Peptide Preparation: Peptides are often dissolved and serially diluted in a solution containing 0.01% acetic acid and 0.2% bovine serum albumin (BSA) to prevent non-specific binding and aggregation.[9]
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.[9]
-
Reading Results: The MIC is determined as the lowest peptide concentration that inhibits visible bacterial growth.
Section 4: "this compound" (Compound 5h) - A Benzimidazole-Thiadiazole Derivative
This compound, identified as "5h" in the primary literature, is a novel benzimidazole-thiadiazole hybrid that has demonstrated a broad spectrum of antimicrobial activity, including activity against both bacteria and fungi.
Spectrum of Activity: Quantitative Data
Compound 5h exhibits potent activity against Gram-positive bacteria and the fungus Candida albicans.
| Microbial Species | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Enterococcus faecalis | ATCC 2942 | 3.90 | [10] |
| Staphylococcus aureus | ATCC 29213 | 31.25 | [10] |
| Staphylococcus epidermidis | ATCC 12228 | 15.62 | [10] |
| Bacillus subtilis | ATCC 6633 | 15.62 | [10] |
| Gram-Negative Bacteria | |||
| Pseudomonas aeruginosa | ATCC 27853 | 62.5 | [10] |
| Escherichia coli | ATCC 25922 | >125 | [10] |
| Klebsiella pneumoniae | ATCC 13883 | >125 | [10] |
| Proteus vulgaris | ATCC 13315 | >125 | [10] |
| Fungi | |||
| Candida albicans | ATCC 10231 | 3.90 | [10] |
| Candida krusei | ATCC 6258 | 31.25 | [10] |
| Candida parapsilosis | ATCC 22019 | 15.62 | [10] |
Mechanism of Action
The precise mechanism of action for this class of compounds is under investigation. However, molecular docking studies suggest that the antifungal activity against Candida species is likely due to the inhibition of sterol 14-α demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[10] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane. The antibacterial mechanism is likely also due to enzyme inhibition, though the specific target has not been definitively identified.
Experimental Protocols: MIC Determination
The antimicrobial activity of Compound 5h was evaluated using a standard broth microdilution method.[10]
-
Medium: Mueller-Hinton Broth for bacteria and RPMI-1640 medium for fungi.
-
Inoculum Preparation: Microbial suspensions are prepared and adjusted to a 0.5 McFarland standard, followed by dilution to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Plate Preparation: The assay is performed in 96-well microtiter plates with two-fold serial dilutions of the compound.
-
Incubation: Plates are incubated at 35°C for 24 hours for bacteria and 48 hours for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Mechanism of Action of NB2001 and NB2030, Novel Antibacterial Agents Activated by β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of NOSO-502 and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species identification, antibiotic resistance, and virulence in Enterobacter cloacae complex clinical isolates from South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of NB2001 and NB2030, novel antibacterial agents activated by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Agent 203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimicrobial activities of a class of compounds referred to as "Antibacterial agent 203" or "Compound 5h". The designation "Compound 5h" has been applied to various novel chemical scaffolds in scientific literature, each demonstrating a unique spectrum of efficacy against a range of pathogenic microorganisms. This document consolidates the available data on their target pathogens, quantitative antimicrobial potency, and proposed mechanisms of action, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.
Target Pathogens and In Vitro Efficacy
"this compound" has demonstrated a broad spectrum of activity, inhibiting the growth of both fungal and bacterial pathogens. The efficacy, as measured by the Minimum Inhibitory Concentration (MIC), varies depending on the specific chemical structure of the "Compound 5h" variant.
Antifungal Activity
The primary fungal target identified for "this compound" is Candida albicans, a prevalent opportunistic fungal pathogen. Several studies have also reported activity against other Candida species.
| Fungal Pathogen | Chemical Class of Compound 5h | MIC (µg/mL) | Citation |
| Candida albicans | Benzimidazole-thiadiazole derivative | 3.90 | [1][2] |
| Candida albicans | Imidazole derivative | 1.96 (MIC50) | |
| Candida parapsilosis | Imidazole derivative | 0.98 (MIC50) | |
| Candida krusei | Imidazole derivative | 1.96 (MIC50) |
Antibacterial Activity
"this compound" has shown potent activity against a variety of Gram-positive and Gram-negative bacteria. Notably, a disalicylic acid scaffold derivative of "Compound 5h" has exhibited remarkable potency against several key pathogens.
| Bacterial Pathogen | Chemical Class of Compound 5h | MIC (µg/mL) | Citation |
| Gram-Positive | |||
| Staphylococcus aureus | Disalicylic acid scaffold derivative | 0.030 | [3] |
| Bacillus subtilis | Disalicylic acid scaffold derivative | 0.050 | [3] |
| Enterococcus faecalis | Benzimidazole-thiadiazole derivative | 3.90 | [1][2] |
| Gram-Negative | |||
| Escherichia coli | Disalicylic acid scaffold derivative | 0.065 | [3] |
| Pseudomonas aeruginosa | Disalicylic acid scaffold derivative | 0.060 | [3] |
Mechanisms of Action
The antimicrobial activity of "this compound" appears to be mediated by the inhibition of essential microbial enzymes. The specific mechanism is dependent on the chemical class of the compound.
Inhibition of DNA Gyrase and Topoisomerase IV
For certain antibacterial variants of "Compound 5h," particularly the disalicylic acid scaffold derivatives, the mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Their inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.
Inhibition of Fungal 14α-Demethylase
In the context of its antifungal activity, particularly against Candida species, imidazole-based "Compound 5h" derivatives are proposed to inhibit the enzyme 14α-demethylase. This enzyme is a key component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the antimicrobial activity and mechanism of action of "this compound".
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of "this compound" is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium to achieve a range of concentrations.
-
Inoculum Preparation: The target microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted agent is inoculated with the standardized microbial suspension. Control wells (no agent and no inoculum) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected or read with a plate reader to assess microbial growth (turbidity). The MIC is the lowest concentration of the agent that completely inhibits visible growth.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[7][8]
Protocol Steps:
-
Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (substrate), purified DNA gyrase enzyme, and ATP in a suitable buffer.
-
Inhibitor Addition: "this compound" at various concentrations is added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).
-
Analysis: The topological state of the plasmid DNA is analyzed by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the control.
Conclusion
"this compound" represents a promising and versatile class of antimicrobial compounds with demonstrated efficacy against a range of clinically relevant fungal and bacterial pathogens. The identification of key enzymatic targets such as DNA gyrase, topoisomerase IV, and 14α-demethylase provides a solid foundation for further mechanism-based drug design and optimization. The data and protocols presented in this guide are intended to facilitate continued research and development of these potent antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Discovery of new Schiff bases of the disalicylic acid scaffold as DNA gyrase and topoisomerase IV inhibitors endowed with antibacterial properties [frontiersin.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 8. DNA gyrase supercoiling inhibition assay [bio-protocol.org]
Molecular Target Identification of Antibacterial Agent 203 (Compound 5h): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the current understanding of "Antibacterial Agent 203," a novel benzimidazole-thiadiazole derivative also identified as Compound 5h. This agent has demonstrated significant antimicrobial properties, exhibiting potent activity against both pathogenic bacteria and fungi. This guide synthesizes the available data on its biological activity, outlines the computational approaches used to predict its molecular target, and provides detailed experimental and in silico protocols. The primary focus of existing research has been on elucidating the antifungal mechanism, which is strongly suggested to involve the inhibition of 14α-demethylase (CYP51). While the precise bacterial target has not been experimentally confirmed, related compounds suggest DNA gyrase as a potential candidate. This guide aims to serve as a core resource for researchers engaged in the development of new antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Novel antimicrobial agents with unique mechanisms of action are critically needed. This compound (Compound 5h) is a recently synthesized benzimidazole-thiadiazole hybrid that has shown promising dual-action antimicrobial activity.[1][2] A study by Işık A, et al. (2024) detailed the synthesis, characterization, and antimicrobial evaluation of this compound series.[1] Compound 5h emerged as a particularly potent agent, especially against Enterococcus faecalis and the fungal pathogen Candida albicans.[1][2][3] This guide consolidates the findings from this research, with a focus on target identification and the methodologies employed.
Quantitative Biological Data
The antimicrobial and cytotoxic activities of this compound (Compound 5h) have been quantified against a panel of microorganisms and a mammalian cell line. The data is summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Compound 5h
| Organism | Type | MIC (µg/mL) | Reference Compound | Ref. MIC (µg/mL) |
| Enterococcus faecalis (ATCC 2942) | Gram-positive Bacteria | 3.90 | Azithromycin | - |
| Candida albicans (ATCC 24433) | Fungus | 3.90 | Voriconazole | 3.90 |
| Fluconazole | 7.81 |
Note: The full study evaluated activity against a broader panel including Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis, Candida krusei, and Candida parapsilosis.[3] However, the specific MIC values for Compound 5h against these organisms are not detailed in the available abstracts.
Table 2: Cytotoxicity Data of Compound 5h
| Cell Line | Type | Parameter | Value (µM) |
| L929 | Healthy Mouse Fibroblast | IC₅₀ | 75.96 |
Molecular Target Identification (In Silico Approach)
The primary approach for identifying the molecular target of Compound 5h has been through computational studies, which strongly implicate the fungal enzyme 14α-demethylase (CYP51) as the target for its antifungal activity.[3][4][5][6]
Predicted Antifungal Target: 14α-demethylase (CYP51)
Molecular docking and dynamics simulations were performed to investigate the interaction between Compound 5h and Candida CYP51.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and is a well-established target for azole antifungal drugs.[4]
-
Mechanism of Inhibition: The in silico models predict that the thiadiazole core of Compound 5h interacts directly with the heme group within the active site of CYP51.[4] This interaction is analogous to the mechanism of action of established azole antifungals like fluconazole and voriconazole, which also coordinate with the heme iron to inhibit enzyme activity.[4]
-
Binding Stability: 100-nanosecond molecular dynamics (MD) simulations confirmed that Compound 5h forms a stable complex within the active site of the CYP51 protein (PDB ID: 5TZ1), reinforcing the docking predictions.[5]
Potential Bacterial Target
The 2024 study on Compound 5h did not report a definitive, experimentally validated bacterial target. However, a separate study on structurally similar benzimidazole-thiadiazole derivatives identified DNA gyrase as a likely target for their antibacterial activity.[7] Docking studies in that research revealed strong interactions between the compounds and the active site of DNA gyrase.[7] It is plausible that Compound 5h shares this mechanism, but this remains to be experimentally verified.
Signaling Pathways and Experimental Workflows
Predicted Antifungal Mechanism of Action
The predicted inhibition of CYP51 by Compound 5h disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of new benzimidazole derivatives containing 1,3,4-thiadiazole: their in vitro antimicrobial, in silico molecular docking and molecular dynamic simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Antibacterial Activity of Telacebec (Q203)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telacebec (Q203) is a pioneering, orally active small molecule drug candidate that represents a significant advancement in the fight against Mycobacterium tuberculosis, including multidrug-resistant strains (MDR-TB).[1] As a first-in-class drug, its novel mechanism of action targets the cytochrome bc1 complex, a critical component of the electron transport chain, thereby inhibiting ATP synthesis and halting bacterial growth.[1][2] This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Telacebec (Q203), detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.
Mechanism of Action
Telacebec (Q203) exerts its bacteriostatic effect on Mycobacterium tuberculosis by specifically targeting the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain.[2] This inhibition disrupts the transfer of electrons, which is essential for the generation of a proton gradient across the mycobacterial inner membrane. The ultimate consequence of this disruption is the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of bacterial growth.[1] Notably, this mechanism is distinct from many existing anti-tubercular agents, making Q203 a valuable candidate for new treatment regimens, particularly for drug-resistant infections.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Telacebec (Q203) in Mycobacterium tuberculosis.
In Vitro Antibacterial Activity
Telacebec (Q203) has demonstrated potent activity against Mycobacterium tuberculosis. It is important to note that Q203 is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright, even at high concentrations.[2] Its efficacy is often evaluated in combination with other drugs to achieve a bactericidal effect.
Table 1: In Vitro Activity of Q203 Against Mycobacterium tuberculosis
| Parameter | Value | Notes |
| Primary Target | Cytochrome bc1 complex (QcrB) | Blocks ATP synthesis.[1][2] |
| Activity Spectrum | Mycobacterium tuberculosis (including MDR-TB), Mycobacterium ulcerans | Effective against drug-sensitive and multidrug-resistant TB.[1] Also effective against the causative agent of Buruli ulcer.[1] |
| Nature of Activity | Bacteriostatic | Inhibits growth but may not be bactericidal on its own.[2] |
Table 2: Synergistic Interactions of Q203
A key aspect of Q203's potential is its ability to work synergistically with other anti-tubercular agents. This can lead to enhanced bacterial killing and potentially shorter treatment regimens.
| Combination | Interaction Profile | Fractional Inhibitory Concentration (FIC) Index |
| Q203 + PBTZ169 | Synergistic | 0.5[2] |
| Q203 + Bedaquiline | Additive / Synergistic | Not explicitly stated, but shows good synergy in murine models.[1] |
| Q203 + Other TB Drugs | Additive | Interactions with PA-824, OPC-67683, SQ109, isoniazid, rifampin, streptomycin, and linezolid were found to be mostly additive.[2] |
The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic effect of two drugs. An FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
The following are generalized protocols for determining the in vitro antibacterial activity of agents like Q203. Specific details may vary between laboratories.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The broth microdilution method is a standard procedure.[3][4]
Experimental Workflow: Broth Microdilution for MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis is prepared, typically in Middlebrook 7H9 broth or a similar suitable medium, and adjusted to a specific optical density (e.g., McFarland standard) to ensure a consistent bacterial concentration.[4]
-
Serial Dilution: The test compound (Q203) is serially diluted across the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well (except for the sterility control) is inoculated with the prepared bacterial suspension.
-
Controls: Positive controls (bacteria with no drug) and negative controls (broth with no bacteria) are included on each plate.
-
Incubation: The plates are sealed and incubated under appropriate conditions for M. tuberculosis (e.g., 37°C) for a period sufficient for visible growth to appear in the control wells (typically several days to weeks).
-
MIC Determination: The MIC is recorded as the lowest concentration of Q203 that completely inhibits visible bacterial growth.
Synergy Testing (Checkerboard Assay)
The checkerboard method is commonly used to assess the interaction between two antimicrobial agents.[2]
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard assay to determine drug synergy.
Detailed Steps:
-
Plate Setup: In a 96-well plate, Drug A (Q203) is serially diluted along the x-axis, and Drug B (e.g., PBTZ169) is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: All wells are inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plate is incubated as described for the MIC assay.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is then calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
Conclusion
Telacebec (Q203) is a promising anti-tubercular drug candidate with a novel, clinically validated mechanism of action. Its potent in vitro bacteriostatic activity against M. tuberculosis and its synergistic potential with other agents underscore its importance for the development of new, more effective treatment regimens for tuberculosis. The standardized protocols outlined in this guide provide a framework for the continued evaluation of Q203 and other novel antibacterial compounds.
References
Technical Guide: Antibacterial Agent 203 (Compound 5h)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic origin, antimicrobial activity, and experimental protocols related to the novel antibacterial agent designated as 203, also identified as compound 5h in the primary literature. This molecule is a synthetic benzimidazole-thiadiazole hybrid that has demonstrated notable antibacterial and antifungal properties.
Origin and Synthesis
Antibacterial agent 203 is not a naturally occurring compound. Its origin lies in chemical synthesis, as detailed in the study by Işık et al. (2024).[1] It is a member of a series of newly synthesized benzimidazole-thiadiazole hybrids. The synthesis is a multi-step process, the general workflow of which is outlined below.
Experimental Protocol: Synthesis of Benzimidazole-Thiadiazole Derivatives (General Procedure)
The synthesis of the target compounds, including this compound (5h), involves a multi-step reaction sequence. A key step is the reaction of a benzimidazole intermediate with a thiadiazole moiety. While the specific detailed protocol for each compound can vary slightly in terms of reactants and conditions, the general approach reported involves standard organic synthesis techniques. For instance, the synthesis of related benzimidazole-thiadiazole hybrids has been described to involve the reaction of 2-mercapto-1H-benzo[d]imidazole with an appropriate electrophile containing the thiadiazole ring system in the presence of a base and a suitable solvent. The reaction mixture is typically stirred at room temperature or heated to achieve completion, followed by purification of the final product using techniques such as recrystallization or column chromatography.
A more detailed, step-by-step protocol for the specific synthesis of compound 5h would be found in the experimental section of the primary research article by Işık et al. (2024).
Logical Relationship: Synthetic Pathway
Caption: General synthetic workflow for benzimidazole-thiadiazole derivatives.
Antimicrobial Activity
This compound has been evaluated for its in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.
Data Presentation: In Vitro Antimicrobial Activity of Compound 5h
The following table summarizes the reported MIC values for this compound (compound 5h) against various microbial strains.[1]
| Microorganism | Strain | MIC (µg/mL) |
| Enterococcus faecalis | ATCC 2942 | 3.90 |
| Candida albicans | ATCC 10231 | 3.90 |
Note: The primary literature may contain a more extensive list of tested microorganisms.
Experimental Protocols: Antimicrobial Susceptibility Testing
The antimicrobial activity of compound 5h was determined using the broth microdilution method, a standard laboratory technique for testing the susceptibility of microorganisms to antimicrobial agents.
Protocol: Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific cell density (typically 10^5 to 10^6 colony-forming units per milliliter).
-
Serial Dilution of Compound: The test compound (this compound) is serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Silico Studies and Potential Mechanism of Action
While detailed in vitro mechanism of action studies for this compound are not extensively reported in the initial findings, the primary research article indicates the use of in silico methods, such as molecular docking and DFT (Density Functional Theory) calculations.[1] These computational studies are often employed to predict the potential biological targets and binding interactions of a new compound. For benzimidazole-based antimicrobials, common mechanisms of action can include the inhibition of essential enzymes involved in microbial DNA synthesis, cell wall formation, or other vital metabolic pathways. Further research is required to elucidate the precise molecular mechanism of this compound.
References
Preliminary Studies on "Antibacterial Agent 203": A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on "Antibacterial agent 203," a novel benzimidazole-thiadiazole derivative, also identified as compound 5h. The information presented herein is collated from the primary research publication by Işık A, et al., "Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives," published in ACS Omega in 2024.[1][2][3][4][5]
Quantitative Data Summary
The antimicrobial and cytotoxic activities of this compound (compound 5h) were evaluated and are summarized below. The agent demonstrates notable potency against Gram-positive bacteria and the fungus Candida albicans.
Table 1: Antimicrobial Activity of this compound (Compound 5h)
| Test Organism | Strain | Type | MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) |
| Enterococcus faecalis | ATCC 2942 | Gram-positive Bacteria | 3.90 | Azithromycin | - |
| Candida albicans | ATCC 24433 | Fungus | 3.90 | Fluconazole | 7.81 |
| Voriconazole | 3.90 |
Note: The primary study indicates that the synthesized benzimidazole-thiadiazole derivatives, including compound 5h, exhibited greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[1][4]
Table 2: Cytotoxicity of this compound (Compound 5h)
| Cell Line | Organism | Cell Type | IC50 (µM) |
| L929 | Mouse | Fibroblast | 75.96[1][6][7] |
The IC50 value being significantly higher than the effective antimicrobial concentrations (MIC values) suggests a favorable preliminary safety profile for the compound.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of antibacterial and antifungal agents.
1. Preparation of Microbial Inoculum:
- Bacterial and fungal strains are cultured on appropriate agar plates for 18-24 hours at 37°C.
- A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
- The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microtiter Plates:
- The antibacterial agent and reference drugs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
- The final concentrations of the compounds typically range from 0.03 to 250 µg/mL.
3. Inoculation and Incubation:
- Each well is inoculated with the prepared microbial suspension.
- The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol describes the method used to assess the cytotoxicity of the antibacterial agent against a mammalian cell line.
1. Cell Culture and Seeding:
- L929 mouse fibroblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
2. Compound Treatment:
- The antibacterial agent is dissolved in a suitable solvent and serially diluted in the culture medium to the desired concentrations.
- The old medium is removed from the wells, and the cells are treated with the various concentrations of the compound.
- The plates are incubated for an additional 48 hours.
3. MTT Assay:
- After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- The medium containing MTT is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 570 nm using a microplate reader.
4. Calculation of IC50:
- The percentage of cell viability is calculated relative to the untreated control cells.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate key aspects of the research on this compound.
Proposed Antifungal Mechanism of Action
The in-silico studies, including molecular docking and molecular dynamics simulations, suggest a likely mechanism of action for the antifungal activity of compound 5h.[1][3]
Caption: Proposed inhibition of fungal ergosterol biosynthesis by this compound.
Experimental Workflow
The overall research process for the preliminary evaluation of this compound is depicted below.
Caption: High-level experimental workflow for the study of this compound.
Structure-Activity Relationship (SAR) Insights
The preliminary SAR analysis from the study provides logical relationships between chemical modifications and antimicrobial activity.[1][4]
Caption: Key structure-activity relationship findings for benzimidazole-thiadiazole derivatives.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. : Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Synthetic Pathway and Antimicrobial Profile of a Novel Benzimidazole-Thiadiazole Hybrid: Antibacterial Agent 203 (Compound 5h)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, a new series of benzimidazole-thiadiazole hybrids has been developed and evaluated. Within this series, the compound designated as Antibacterial Agent 203 (also referred to as Compound 5h) , has demonstrated notable antibacterial and antifungal properties. Contrary to a naturally occurring compound with a biosynthetic pathway, this compound is a synthetic molecule, the product of a multi-step chemical synthesis. This technical guide provides a detailed overview of its synthesis, antimicrobial efficacy, and the experimental protocols utilized in its evaluation, based on the findings from Işık, A., et al. (2024).[1][2][3]
Chemical Synthesis of this compound (Compound 5h)
The synthesis of this compound is a multi-step process commencing from methyl 4-formylbenzoate. The pathway involves the formation of a benzimidazole ring, followed by the construction of a thiadiazole moiety.[3]
Synthesis Pathway Overview
The overall synthetic scheme can be summarized as follows:
-
Protection of the Aldehyde: The synthesis begins with the protection of the aldehyde group of methyl 4-formylbenzoate through the formation of a sodium metabisulfite adduct.
-
Benzimidazole Ring Formation: The protected aldehyde is then condensed with benzen-1,2-diamine to form the benzimidazole ring, yielding methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate.[3]
-
Hydrazide Formation: The methyl ester is subsequently converted to a hydrazide by treatment with hydrazine hydrate.[3]
-
Thiosemicarbazide Intermediate: The resulting hydrazide is reacted with an appropriate isothiocyanate to form a thiosemicarbazide intermediate.
-
Thiadiazole Ring Cyclization: Finally, the thiosemicarbazide is cyclized in the presence of a strong acid, such as sulfuric acid, to yield the final 1,3,4-thiadiazole derivative, which is this compound (Compound 5h).[3]
Experimental Protocols
General Synthetic Procedure
The synthesis of the benzimidazole-thiadiazole derivatives follows a general five-step procedure as outlined by Işık, A., et al. (2024).[3]
-
Step 1 & 2: Synthesis of Methyl 4-(1H-benzo[d]imidazole-2-yl)benzoate (2)
-
Methyl 4-formylbenzoate is reacted with sodium metabisulfite to protect the aldehyde group.
-
The resulting adduct is then condensed with benzen-1,2-diamine under reflux conditions to yield the benzimidazole derivative (2).[3]
-
-
Step 3: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzohydrazide (3)
-
Compound (2) is treated with hydrazine hydrate in ethanol and refluxed to produce the corresponding hydrazide (3).[3]
-
-
Step 4 & 5: Synthesis of 2-(4-chlorophenyl)-5-((1H-benzo[d]imidazol-2-yl)methyl)-1,3,4-thiadiazole derivatives (5a-i)
-
The hydrazide derivative (3) is reacted with the appropriate isothiocyanate in ethanol under reflux to form the thiosemicarbazide intermediate.
-
This intermediate is then cyclized using concentrated sulfuric acid at low temperatures to yield the final thiadiazole products (5a-i), including Compound 5h.[3]
-
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was evaluated using the microdilution method.
Quantitative Data
The antimicrobial and cytotoxic activities of this compound (Compound 5h) are summarized below.
Table 1: Antimicrobial Activity of this compound (Compound 5h)
| Microorganism | Type | MIC (µg/mL) |
| Enterococcus faecalis (ATCC 2942) | Gram-positive Bacteria | 3.90[1][2] |
| Candida albicans (ATCC 24433) | Fungus | 3.90[1][2] |
Reference drug MIC values: Azithromycin (for bacteria), Fluconazole (MIC 7.81 µg/mL for C. albicans), and Voriconazole (MIC 3.90 µg/mL for C. albicans).[1]
Table 2: Cytotoxicity of this compound (Compound 5h)
| Cell Line | Description | IC50 (µM) |
| L929 | Healthy Mouse Fibroblast | 75.96 |
Conclusion
This compound (Compound 5h) is a synthetically derived benzimidazole-thiadiazole hybrid that exhibits potent antimicrobial activity against the Gram-positive bacterium Enterococcus faecalis and the pathogenic fungus Candida albicans.[1][2] The detailed synthetic pathway and quantitative biological data presented here provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent. Its efficacy, comparable to the reference drug voriconazole against C. albicans, makes it a particularly interesting candidate for further preclinical studies.[1] The provided experimental protocols offer a basis for the replication and extension of these findings by the scientific community.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Unveiling the Potential of Antibacterial Agent 203: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel antibacterial and antifungal compound, "Antibacterial agent 203," also identified as "compound 5h" in the primary literature. This document synthesizes the available data on its antimicrobial efficacy, cytotoxicity, and putative mechanism of action, offering a core resource for researchers engaged in the discovery and development of new anti-infective therapies.
Core Efficacy and Cytotoxicity Data
"this compound" has demonstrated notable activity against both fungal and bacterial pathogens. Its efficacy is highlighted by its potent inhibition of the fungal pathogen Candida albicans and the Gram-positive bacterium Enterococcus faecalis. The quantitative data for its antimicrobial and cytotoxic activities are summarized below.
| Organism/Cell Line | Test Type | Result | Reference Compound | Reference Result |
| Candida albicans (ATCC 24433) | Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Fluconazole | 7.81 µg/mL |
| Voriconazole | 3.90 µg/mL | |||
| Enterococcus faecalis (ATCC 2942) | Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Azithromycin | 1.95 µg/mL |
| Mouse Fibroblast Cells (L929) | Half-maximal Inhibitory Concentration (IC50) | 75.96 µM | - | - |
Putative Mechanism of Action: Inhibition of Fungal 14-α Demethylase
In silico molecular docking studies suggest that the antifungal activity of "this compound" may stem from its interaction with the fungal enzyme 14-α demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting 14-α demethylase, "this compound" likely disrupts the integrity of the fungal cell membrane, leading to cell death. This proposed mechanism is shared with the azole class of antifungal drugs.
Figure 1: Proposed signaling pathway for the antifungal activity of this compound.
Experimental Protocols
The following sections detail the methodologies employed in the primary research to ascertain the antimicrobial and cytotoxic properties of "this compound."
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Protocol:
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Test Compound: "this compound" was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution series was then prepared in the appropriate broth medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared microbial suspension. The plates were incubated at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Cytotoxicity Assay
The in vitro cytotoxicity of "this compound" was evaluated against the L929 mouse fibroblast cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Protocol:
-
Cell Seeding: L929 cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of "this compound" and incubated for an additional 24 hours.
-
MTT Addition: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The MTT solution was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Figure 3: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to Antibacterial Agents Designated "203" Active Against Gram-Positive Bacteria
This technical guide provides a comprehensive overview of three distinct chemical entities identified in scientific literature as "Antibacterial agent 203" or a related designation, with a specific focus on their activity against Gram-positive bacteria. The guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of mechanisms and workflows.
Telacebec (Q203): A Clinical-Stage Imidazopyridine Amide for Mycobacterium tuberculosis
Telacebec, also known as Q203, is a first-in-class imidazopyridine amide antibiotic with potent activity against Mycobacterium tuberculosis, the Gram-positive bacterium responsible for tuberculosis. It has progressed to Phase 2 clinical trials and shows promise for treating multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3]
Mechanism of Action
Telacebec targets the energy metabolism of M. tuberculosis by inhibiting the cytochrome bc1 complex (specifically the QcrB subunit), which is a crucial component of the electron transport chain.[2][4][5][6][7] This inhibition blocks oxidative phosphorylation, leading to a rapid depletion of adenosine triphosphate (ATP) within the bacterial cell, ultimately arresting its growth.[4][7][8] While Telacebec is highly potent, it is considered bacteriostatic when used alone against M. tuberculosis H37Rv. This is due to the bacterium's ability to utilize an alternative terminal oxidase, the cytochrome bd oxidase, to maintain some level of electron transport chain function.[7][9] However, its efficacy is significantly enhanced when used in combination with other anti-tubercular agents.[7]
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Antibacterial Agent 203: A Novel Benzimidazole-Thiadiazole Derivative Targeting Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic resistance, particularly in Gram-negative bacteria, presents a formidable challenge to global health. This technical guide provides a comprehensive overview of a novel antibacterial compound, designated "Antibacterial agent 203" (also identified as compound 5h in seminal research). This document details its activity profile, particularly against Gram-negative bacteria, outlines the precise experimental protocols for its evaluation, and explores its putative mechanism of action. All quantitative data is presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the discovery and advancement of new antibacterial therapies.
Introduction
This compound is a novel synthetic molecule belonging to the benzimidazole-thiadiazole hybrid class of compounds. Research into this class has been motivated by the urgent need for new chemical scaffolds with potent antimicrobial properties. The seminal work by Işık A, et al. (2024) describes the synthesis and broad-spectrum antimicrobial screening of a series of these derivatives, among which compound 5h, or this compound, was identified.[1] While showing notable antifungal and anti-Gram-positive activity, its efficacy against Gram-negative pathogens warrants detailed investigation due to the critical threat they pose. This guide focuses on consolidating the available technical data on this compound's activity against Gram-negative bacteria.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The results indicate that while the compound demonstrates superior potency against Gram-positive bacteria, it possesses moderate to weak activity against the tested Gram-negative strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 5h) against Gram-Negative Bacteria
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli (ATCC 25922) | Gram-Negative | 125 |
| Serratia marcescens (ATCC 8100) | Gram-Negative | >250 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-Negative | >250 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 250 |
Data sourced from Işık A, et al. (2024). ACS Omega.
Table 2: Comparative Efficacy and Cytotoxicity of this compound (Compound 5h)
| Organism/Cell Line | Type | Assay | Value | Unit |
| Enterococcus faecalis (ATCC 2942) | Gram-Positive | MIC | 3.90 | µg/mL |
| Candida albicans (ATCC 24433) | Fungus | MIC | 3.90 | µg/mL |
| L929 (Mouse Fibroblast) | Mammalian Cell | IC₅₀ | 75.96 | µM |
Data sourced from Işık A, et al. (2024). ACS Omega and MedChemExpress. [2]
Experimental Protocols
The following section details the methodology for determining the antimicrobial activity of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and the methodology described by Işık A, et al. (2024).
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, P. aeruginosa)
-
This compound stock solution
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating across the plate to the tenth well. Discard the final 50 µL from the tenth well.
-
The eleventh well serves as the growth control (no drug), and the twelfth well serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the antibacterial agent in which there is no visible growth.
-
Mechanism of Action (Putative)
The precise molecular mechanism of action for this compound against Gram-negative bacteria has not been empirically elucidated. However, based on its chemical structure as a benzimidazole-thiadiazole hybrid, a putative mechanism can be inferred from related compounds.
Many antimicrobial agents containing the benzimidazole scaffold are known to interfere with essential cellular processes. Molecular docking studies on similar benzimidazole-thiadiazole derivatives suggest potential interactions with key bacterial enzymes. For instance, some studies have shown that these compounds can target DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. Inhibition of DNA gyrase leads to the cessation of these processes and ultimately cell death.
Another potential target is 14α-demethylase (CYP51), an enzyme involved in sterol biosynthesis. While this is a primary target for antifungal activity, the disruption of other metabolic pathways in bacteria cannot be ruled out. The weaker activity against Gram-negative bacteria is likely attributable to the presence of their outer membrane, which acts as a formidable permeability barrier, preventing the compound from reaching its intracellular target(s).
Conclusion and Future Directions
This compound (compound 5h) represents a promising scaffold for the development of new antimicrobial agents. While its current iteration demonstrates more potent activity against Gram-positive bacteria and fungi, its activity against select Gram-negative pathogens provides a foundation for further chemical optimization. The moderate MIC values against strains like E. coli and P. aeruginosa suggest that derivatives with enhanced permeability across the Gram-negative outer membrane could exhibit significantly improved efficacy.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To synthesize and screen analogs of this compound to identify modifications that enhance activity against Gram-negative bacteria.
-
Mechanism of Action Studies: To experimentally validate the molecular target(s) of this compound class in bacteria.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of optimized derivatives in animal models of infection.
This technical guide serves to consolidate the current knowledge on this compound and to provide a clear roadmap for future research and development efforts in the critical pursuit of novel treatments for Gram-negative bacterial infections.
References
Initial Efficacy Profile of Antibacterial Agent 203 (Compound 5h)
An In-depth Technical Guide for Drug Development Professionals
This document provides a comprehensive analysis of the initial screening data for "Antibacterial agent 203," also identified as Compound 5h. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process, offering a foundational understanding of this agent's antimicrobial potential.
Summary of In Vitro Efficacy
"this compound" has demonstrated notable activity in initial in vitro screenings, exhibiting both antifungal and antibacterial properties. The primary quantitative data available for this compound is summarized below.
| Parameter | Organism/Cell Line | Result | Reference |
| Minimum Inhibitory Concentration (MIC) | Candida albicans | 3.90 μg/mL | [1][2][3] |
| 50% Inhibitory Concentration (IC50) | L929 (Mouse Fibroblast) | 75.96 μM | [1][2][3] |
The data indicates that "this compound" possesses potent antifungal activity against Candida albicans, a common fungal pathogen.[1][2][3] Concurrently, its cytotoxic effect on a healthy mammalian cell line (L929) was observed at a higher micromolar concentration, suggesting a potential therapeutic window.[1][2][3] The primary source for this data appears to be a 2024 publication in ACS Omega by Işık A, et al.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings. The following sections outline the standard protocols for determining Minimum Inhibitory Concentration and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Steps:
-
Preparation of Antimicrobial Agent: "this compound" is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism (C. albicans in this case) is cultured to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the serially diluted compound.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (i.e., no turbidity) in the well.
Cytotoxicity Assay (IC50)
The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance that is required to inhibit a biological process (in this case, cell proliferation) by 50%. An MTT or similar colorimetric assay is commonly used.
Workflow for IC50 Determination:
Caption: Workflow for IC50 Cytotoxicity Assay.
Detailed Steps:
-
Cell Seeding: L929 mouse fibroblast cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of "this compound."
-
Incubation: The cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Data Acquisition: The formazan is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration that results in a 50% reduction in cell viability compared to the untreated control.
Future Directions and Signaling Pathway Analysis
Currently, there is no publicly available information regarding the mechanism of action or the specific signaling pathways affected by "this compound." To further elucidate its potential as a therapeutic agent, the following areas of investigation are recommended:
-
Broad-spectrum antibacterial screening: To determine the range of bacterial species susceptible to this agent.
-
Mechanism of action studies: To identify the molecular target of the compound.
-
In vivo efficacy studies: To assess the agent's effectiveness in animal models of infection.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.
A hypothetical logical relationship for future mechanism of action studies is presented below.
Logical Flow for Mechanism of Action Studies:
Caption: Logical workflow for elucidating the mechanism of action.
References
An In-depth Technical Guide to Telacebec (Q203): A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Telacebec (Q203) is a pioneering, first-in-class oral antibacterial agent under clinical development for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As an imidazopyridine amide, Telacebec introduces a novel mechanism of action by specifically targeting the cytochrome bc1 complex (QcrB) of Mycobacterium tuberculosis, a critical component of the electron transport chain. This inhibition disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death. This technical guide provides a comprehensive overview of Telacebec, consolidating key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and development workflow.
Core Compound Details
| Parameter | Description |
| Compound Name | Telacebec (Q203) |
| Antibiotic Class | Imidazopyridine amide[1] |
| Primary Indication | Tuberculosis (including MDR-TB and XDR-TB)[2][3] |
| Mechanism of Action | Inhibition of the QcrB subunit of the cytochrome bc1 complex, blocking oxidative phosphorylation and ATP synthesis[2][4] |
| Development Status | Has completed Phase 2a clinical trials[2][5] |
Mechanism of Action
Telacebec exerts its bactericidal effect by targeting the respiratory chain of Mycobacterium tuberculosis. Specifically, it binds to the QcrB subunit of the cytochrome bc1:aa3 supercomplex (Complex III), which is essential for the transfer of electrons from menaquinol to cytochrome c.[4][6] This binding event blocks the quinol oxidation (Qp) site, effectively halting the electron transport chain.[7] The disruption of this process prevents the generation of a proton motive force across the mycobacterial inner membrane, which is necessary for ATP synthase to produce ATP. The resulting depletion of intracellular ATP leads to the death of the bacterial cell.[1]
Quantitative Data
In Vitro Activity
Telacebec demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.
| Strain/Condition | MIC Value | Reference |
| M. tuberculosis H37Rv (in culture broth) | MIC₅₀: 2.7 nM | [8] |
| M. tuberculosis H37Rv (inside macrophages) | MIC₅₀: 0.28 nM | [8] |
| Isoniazid, Rifampicin, and Fluoroquinolone-resistant M. tuberculosis strains | MIC: 3.0 - 7.4 nM | [1] |
| M. ulcerans | MIC: 0.000075 - 0.00015 µg/ml | |
| M. tuberculosis (in combination with Aurachin D) | MIC: 1.25 nM (for Q203) | [9] |
In Vivo Efficacy (Murine Models)
Studies in mouse models of tuberculosis have demonstrated the in vivo efficacy of Telacebec.
| Model | Dosage | Outcome | Reference |
| Acute mouse model | 10 mg/kg | >90% reduction in bacterial load | [8] |
| Chronic infection model | < 1 mg/kg | Efficacious | [3] |
| M. ulcerans footpad model | 2-10 mg/kg (for 1 week) | Culture negative 4 weeks post-treatment | |
| M. ulcerans footpad model | 5 mg/kg (with Rifapentine or Bedaquiline, twice weekly for 8 weeks) | Sterilizing activity, prevented relapse | [10] |
Clinical Pharmacokinetics (Phase 1 Studies)
Phase 1 clinical trials in healthy adult subjects have characterized the pharmacokinetic profile of Telacebec.
Table 3a: Single Ascending Dose (SAD) Study - Fasted State [8][11]
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | t₁/₂ (h) |
| 10 mg | 18.0 | 2.0 - 3.5 | 160.79 (AUCinf) | - |
| 100 mg | 108.6 | 2.0 - 3.5 | - | 21.13 |
| 800 mg | 276.0 | 2.0 - 3.5 | 6116.62 (AUCinf) | 150.79 |
Table 3b: Food Effect (100 mg Dose) [8][11]
| Condition | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) |
| Fasted | 108.6 | 2.0 - 3.5 |
| Fed (High-Fat Meal) | 435.0 | 4.5 |
Table 3c: Multiple Ascending Dose (MAD) Study - 14 Days [12][13]
| Dose | Cₘₐₓ (ng/mL) | AUCτ (ng·h/mL) | Accumulation Fold |
| 20 mg | 76.43 | 538.94 | 1.9 - 3.1 |
| 320 mg | 1502.33 | 10,098.47 | 1.9 - 3.1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, this is typically determined using broth microdilution or agar dilution methods.
Methodology (Broth Microdilution):
-
Medium Preparation: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) is commonly used.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum concentration of approximately 10⁵ CFU/mL in the test wells.
-
Drug Dilution: Telacebec is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the drug dilutions. The plate is sealed and incubated at 37°C.
-
Reading Results: Growth is assessed visually after a defined incubation period (e.g., 14-21 days). The MIC is recorded as the lowest drug concentration in which no visible growth is observed.
In Vivo Efficacy in Murine Tuberculosis Model
Principle: To evaluate the bactericidal and sterilizing activity of Telacebec in a living organism, a mouse model of chronic tuberculosis infection is utilized.
Methodology:
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: After a set period to allow the infection to become established (e.g., 24 days), treatment is initiated.
-
Drug Administration: Telacebec is administered orally via gavage, typically once daily, five days a week, at various doses. Control groups may receive the vehicle or standard-of-care drugs (e.g., isoniazid, rifampin).
-
Assessment of Bacterial Load: At specified time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.
-
Outcome Measurement: After 3-4 weeks of incubation, colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured by the reduction in log₁₀ CFU compared to untreated controls. Relapse studies involve holding treated mice for a period post-treatment before assessing CFU to determine sterilizing activity.
Cytochrome bc1 Complex Activity Assay
Principle: The inhibitory effect of Telacebec on its target can be quantified by measuring the enzymatic activity of the cytochrome bc1 complex. This is often done by monitoring the reduction of a substrate or oxygen consumption.
Methodology (Oxygen Consumption Assay):
-
Preparation of Vesicles: Inverted membrane vesicles are prepared from M. tuberculosis or a model organism like M. smegmatis to make the cytochrome bc1 complex accessible.
-
Assay Buffer: A suitable reaction buffer (e.g., MOPS buffer with NaCl and a detergent like LMNG) is prepared.
-
Inhibition Step: The membrane vesicles are pre-incubated with varying concentrations of Telacebec (or a vehicle control) for a set period (e.g., 20 minutes at 25°C).
-
Reaction Initiation: The reaction is initiated by adding a reduced menaquinone analog substrate, such as 2,3-Dimethyl-1,4-naphthohydroquinone (DMNQH₂).
-
Measurement: Oxygen consumption is monitored using a Clark-type oxygen electrode. The rate of oxygen reduction is calculated from the resulting curve.
-
Data Analysis: The inhibition rate is calculated by comparing the oxygen consumption rate in the presence of Telacebec to the control. The IC₅₀ (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.
Drug Development and Clinical Trial Workflow
The development of Telacebec follows a structured pathway from discovery to clinical application.
Conclusion
Telacebec (Q203) represents a significant advancement in the field of antibacterial research, particularly for tuberculosis. Its novel mechanism of action, potent in vitro and in vivo activity against drug-resistant strains, and favorable pharmacokinetic profile underscore its potential as a cornerstone of future TB treatment regimens. The data and methodologies presented in this guide offer a technical foundation for researchers and drug development professionals working to combat the global health threat of tuberculosis. Further clinical investigation in combination regimens will be critical to fully realize the therapeutic promise of this innovative compound.
References
- 1. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis | Semantic Scholar [semanticscholar.org]
- 10. Telacebec (Q203), a New Antituberculosis Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EUCAST: Reference MIC testing of Mycobacterium tuberculosis - discussion 9 Oct as followup to public consultation [eucast.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 203
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial agent 203, also identified as compound 5h in select research, is an investigational compound exhibiting both antibacterial and antifungal properties.[1] Preliminary studies have demonstrated its efficacy against a range of microorganisms, including Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 3.90 μg/mL.[1] Further research has explored its activity against multidrug-resistant bacteria, indicating its potential as a novel antimicrobial agent.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized procedure recommended by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Mechanism of Action
The precise mechanism of action for this compound is a subject of ongoing research. Generally, antibacterial agents exert their effects through various mechanisms, such as inhibiting cell wall synthesis, protein synthesis, nucleic acid synthesis, or disrupting cell membrane function.[8][9][10] Understanding the specific molecular target of this compound is crucial for its development as a therapeutic agent.
Data Presentation: MIC of this compound
The following table summarizes representative MIC values for this compound against a panel of common bacterial and fungal pathogens. These values are presented as examples to illustrate the expected data output from the described protocol.
| Microorganism | Strain ID | MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 2 - 8 |
| Enterococcus faecalis | ATCC 29212 | 4 - 16 |
| Escherichia coli | ATCC 25922 | 8 - 32 |
| Klebsiella pneumoniae | ATCC 700603 | 16 - 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 - 128 |
| Candida albicans | ATCC 90028 | 1 - 4 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of this compound. The broth microdilution method is a widely accepted technique for quantitative measurement of in vitro antibacterial activity.[11][12]
Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial and fungal strains (e.g., from ATCC)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on the microorganisms.
-
Further dilute the stock solution in CAMHB to achieve a working concentration that is twice the highest concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the working solution of this compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[13]
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[14]
-
Optionally, a growth indicator such as resazurin can be added to each well to aid in the determination of viability. A color change (e.g., from blue to pink) indicates metabolically active cells.
-
The growth control well (column 11) should show turbidity, and the sterility control well (column 12) should remain clear.
-
Visualizations
Workflow for MIC Determination
Caption: Workflow of the broth microdilution MIC assay for this compound.
Signaling Pathway (Hypothetical)
As the specific mechanism of action for this compound is not yet fully elucidated, a hypothetical signaling pathway diagram is presented to illustrate a potential mode of action, such as the inhibition of a key bacterial enzyme.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EUCAST: MIC Determination [eucast.org]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. iacld.com [iacld.com]
- 7. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 8. The mechanism of action of some antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 10. mjm.mcgill.ca [mjm.mcgill.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. goldbio.com [goldbio.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Antibacterial Agent "203"
Disclaimer
The designation "Antibacterial agent 203" is associated with several distinct chemical entities in scientific literature. This document provides a comprehensive overview of the protocols for bacterial culture and analysis applicable to these agents. Researchers should first identify the specific compound they are working with to apply the most relevant data and protocols. The primary compounds identified as "203" are:
-
Telacebec (Q203) : A first-in-class imidazopyridine amide targeting the cytochrome bc1 complex of Mycobacterium tuberculosis.
-
This compound (Compound 5h) : A benzimidazole-thiadiazole derivative with broad-spectrum antibacterial and antifungal properties.
-
NB2030 : A cephalosporin-triclosan prodrug activated by β-lactamases.
-
BP203 : An antimicrobial peptide effective against certain Gram-negative bacteria.
This document will focus on providing a general framework for antibacterial testing that can be adapted for any of these agents, with specific details provided where available, particularly for the well-characterized Telacebec (Q203).
Data Presentation
The following tables summarize the available quantitative data for the different "203" agents.
Table 1: In Vitro Activity of "this compound" Variants
| Compound Name | Organism(s) | Assay Type | Key Findings | Reference |
| Telacebec (Q203) | Mycobacterium tuberculosis | MIC | Bacteriostatic | [1] |
| Mycobacterium tuberculosis | Combination Studies | Synergistic with PBTZ169 | [1] | |
| This compound (Compound 5h) | Candida albicans | MIC | MIC: 3.90 µg/mL | [2] |
| Mouse fibroblast cells (L929) | Cytotoxicity | IC50: 75.96 µM | [2] | |
| NB2030 | Staphylococcus aureus, Escherichia coli | Enzyme Inhibition | Inhibits enoyl reductase (FabI) | [3] |
| BP203 | Colistin-resistant E. coli | MIC | MIC: 2-16 µg/mL | [4] |
| Colistin-resistant K. pneumoniae | MIC | MIC: >128 µg/mL | [4] |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of antibacterial agents. These are general procedures and should be optimized for the specific bacterial strain and "203" compound being tested.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for Mycobacterium)[5][6]
-
Stock solution of the "203" antibacterial agent of known concentration
-
Sterile diluent (e.g., broth or DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Inoculum: From a fresh culture plate, select 3-5 well-isolated colonies and inoculate a suitable broth. Incubate at the optimal temperature with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6] Dilute this standardized suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL) in the appropriate broth.
-
Serial Dilution of Antibacterial Agent: a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the antibacterial agent stock solution (at a concentration that is twice the highest desired final concentration) to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will create a gradient of antibacterial concentrations.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well. This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final concentration.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no antibacterial agent).
-
Sterility Control: A well containing only sterile broth.
-
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for common bacteria; specific conditions are required for organisms like M. tuberculosis).
-
Reading Results: The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth (i.e., the well is clear). This can be determined by visual inspection or by using a microplate reader to measure optical density (OD) at 600 nm.
Protocol 2: Time-Kill Kinetic Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibacterial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sterile culture tubes or flasks
-
Appropriate sterile broth medium
-
"203" antibacterial agent at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Prepare Cultures: Prepare a bacterial culture in the logarithmic growth phase as described in the MIC protocol. Dilute the culture in a larger volume of fresh, pre-warmed broth to a starting density of approximately 1 x 10⁶ CFU/mL.
-
Add Antibacterial Agent: Add the "203" antibacterial agent to the test flasks at the desired final concentrations (e.g., 0x MIC (growth control), 1x MIC, 4x MIC, etc.).
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with constant shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate to determine the number of CFU/mL at each time point for each concentration of the antibacterial agent. Plot CFU/mL versus time on a logarithmic scale. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Visualizations
Signaling Pathways and Mechanisms of Action
The mechanism of action for some "203" agents involves the inhibition of specific bacterial pathways.
Caption: Mechanism of action for Telacebec (Q203) in M. tuberculosis.
Caption: Activation and mechanism of action for the prodrug NB2030.
Experimental Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of NB2001 and NB2030, novel antibacterial agents activated by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial cultivation media and antibiotics [qiagen.com]
- 6. apec.org [apec.org]
Application Notes and Protocols for In Vivo Evaluation of Antibacterial Agent 203
Disclaimer: As of the latest available scientific literature, there are no published in vivo animal studies for the specific compound referred to as "Antibacterial agent 203" (also identified as compound 5h in the primary literature). The information provided herein is based on its published in vitro activity and serves as a guideline for researchers and drug development professionals to design and conduct initial in vivo animal model studies. The protocols are generalized templates and must be adapted and optimized in accordance with institutional and regulatory guidelines.
Introduction to this compound
This compound is a novel benzimidazole-thiadiazole derivative with demonstrated in vitro antibacterial and antifungal properties.[1][2][3] The primary research indicates its potential as an antimicrobial agent, particularly against Gram-positive bacteria and the fungal pathogen Candida albicans.[1][2] Further evaluation in relevant in vivo animal models is a critical next step to determine its efficacy, pharmacokinetics, and safety profile.
In Vitro Activity Summary
The following table summarizes the key in vitro microbiological and cytotoxic data for this compound (Compound 5h) as reported by Işık A, et al. (2024).[1][2]
| Parameter | Organism/Cell Line | Result |
| Minimum Inhibitory Concentration (MIC) | Enterococcus faecalis (ATCC 2942) | 3.90 µg/mL |
| Minimum Inhibitory Concentration (MIC) | Candida albicans (ATCC 24433) | 3.90 µg/mL |
| 50% Inhibitory Concentration (IC50) | L929 (Mouse Fibroblast Cells) | 75.96 µM |
Proposed In Vivo Animal Models and Protocols
Based on the in vitro activity profile, the following animal models are proposed for the initial in vivo evaluation of this compound.
Murine Systemic Infection Model for Enterococcus faecalis
This model will assess the efficacy of this compound in a lethal systemic infection model.
Experimental Protocol:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Prepare a mid-logarithmic phase culture of Enterococcus faecalis (ATCC 2942).
-
Induce systemic infection via intraperitoneal (i.p.) injection of a lethal dose (e.g., 1 x 10⁸ CFU/mouse in 0.5 mL of saline). The exact inoculum should be predetermined in pilot studies to cause mortality in untreated animals within 48-72 hours.
-
-
Treatment:
-
Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) via a relevant route (e.g., intravenous or intraperitoneal) at 1 hour post-infection.
-
Include a vehicle control group and a positive control group (e.g., ampicillin).
-
-
Monitoring and Endpoints:
-
Monitor animal survival for 7-10 days.
-
At a predetermined time point (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine bacterial load in the blood and key organs (spleen, liver).
-
Homogenize organs, perform serial dilutions, and plate on appropriate agar to enumerate CFU/gram of tissue.
-
Proposed Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Percent Survival (Day 7) | Log10 CFU/g Spleen (24h) |
| Vehicle Control | - | i.p. | 0% | 7.5 ± 0.4 |
| This compound | 10 | i.p. | Data | Data |
| This compound | 25 | i.p. | Data | Data |
| This compound | 50 | i.p. | Data | Data |
| Ampicillin | 20 | i.p. | 100% | 2.1 ± 0.2 |
Murine Disseminated Candidiasis Model
This model will evaluate the antifungal efficacy of this compound against Candida albicans.
Experimental Protocol:
-
Animal Model: Immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide).
-
Infection:
-
Prepare a suspension of Candida albicans (ATCC 24433) from an overnight culture.
-
Induce disseminated infection via intravenous (i.v.) injection of a sublethal dose (e.g., 1 x 10⁵ CFU/mouse in 0.1 mL of saline) into the lateral tail vein.
-
-
Treatment:
-
Initiate treatment with this compound at various doses (e.g., 10, 25, 50 mg/kg) 24 hours post-infection. Administer once or twice daily for 3-5 days.
-
Include a vehicle control group and a positive control group (e.g., fluconazole).
-
-
Monitoring and Endpoints:
-
Monitor animal health and body weight daily.
-
At the end of the treatment period, euthanize animals and harvest kidneys (the primary target organ in this model).
-
Homogenize kidneys, perform serial dilutions, and plate on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).
-
Proposed Data Presentation:
| Treatment Group | Dose (mg/kg) | Treatment Schedule | Log10 CFU/g Kidney (Day 5) | Change in Body Weight (%) |
| Vehicle Control | - | QD for 4 days | 6.8 ± 0.5 | -15 ± 3 |
| This compound | 10 | QD for 4 days | Data | Data |
| This compound | 25 | QD for 4 days | Data | Data |
| This compound | 50 | QD for 4 days | Data | Data |
| Fluconazole | 10 | QD for 4 days | 3.2 ± 0.3 | +2 ± 1 |
Visualizations
Proposed Mechanism of Action: Fungal Ergosterol Biosynthesis Inhibition
The primary literature suggests that benzimidazole-thiadiazole derivatives may act by inhibiting sterol 14-α demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1]
References
Application Note: Time-Kill Kinetics Assay for Antibacterial Agent 203
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a fundamental microbiological method used to assess the pharmacodynamic properties of an antimicrobial agent against a specific pathogen.[1][2] This assay provides critical data on the rate and extent of bacterial killing over time, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibitory) activity.[1][3][4] An agent is typically considered bactericidal if it produces a ≥3-log10 reduction (99.9% kill) in the colony-forming units (CFU/mL) of the initial inoculum.[1][5] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, "Antibacterial Agent 203," using standards adapted from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Target microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) is standard.[5] Other media like Tryptic Soy Broth (TSB) may be used depending on the bacterial strain.
-
Plating Media: Tryptic Soy Agar (TSA) or other appropriate solid media.
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: An antibiotic with a known mechanism of action (e.g., vancomycin, ciprofloxacin).
-
Sterile Saline or Phosphate-Buffered Saline (PBS): For dilutions.
-
Neutralizing Broth: To inactivate the antibacterial agent at the time of sampling, if necessary.
-
Equipment: Shaking incubator, spectrophotometer, sterile culture tubes, micropipettes, sterile spreader, petri dishes, spiral plater (optional).
Methodology
The overall workflow involves preparing the bacterial inoculum, exposing it to various concentrations of the antibacterial agent, sampling at specified time points, and quantifying the viable bacteria.
Figure 1. Experimental workflow for the time-kill kinetics assay.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube of MHB.
-
Incubate at 37°C with shaking (approx. 180-200 rpm) until the culture reaches the mid-logarithmic growth phase (typically 2-4 hours).[5]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁸ CFU/mL.
-
-
Assay Setup:
-
Prepare a series of sterile tubes for each concentration of this compound to be tested (e.g., 0.5x, 1x, 2x, 4x the Minimum Inhibitory Concentration [MIC]), a growth control (no agent), and a vehicle control.[1]
-
Perform a final dilution of the standardized inoculum into the test tubes to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.[5]
-
Add the appropriate concentration of this compound to each corresponding tube.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[5] The "0 hour" sample should be taken immediately after adding the antibacterial agent.
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each collected aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on plates that contain between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Convert the CFU/mL values to Log10 CFU/mL.
-
Plot the mean Log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and for the growth control.
-
Determine the change in bacterial count relative to the initial inoculum (T=0). A ≥3-log10 reduction indicates bactericidal activity.[1]
-
Data Presentation
The quantitative results from the time-kill assay should be summarized in a clear, tabular format to allow for easy comparison between different concentrations of Agent 203 and the control.
Table 1: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 |
| 2 | 6.51 | 5.65 | 5.15 | 4.31 | 3.10 |
| 4 | 7.34 | 5.58 | 4.21 | 3.02 | <2.00 |
| 8 | 8.55 | 5.61 | 3.15 | <2.00 | <2.00 |
| 24 | 9.12 | 6.89 | 4.55 | <2.00 | <2.00* |
*Below the limit of detection.
Hypothetical Mechanism of Action Visualization
Assuming this compound acts by inhibiting bacterial cell wall synthesis, a key pathway in many antibiotics, the mechanism can be visualized. This pathway involves the disruption of peptidoglycan formation, leading to cell lysis and death.
Figure 2. Hypothetical mechanism of action for Agent 203.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. actascientific.com [actascientific.com]
- 7. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
Application Notes and Protocols for Biofilm Disruption Assay of Antibacterial Agent 203
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and abiotic surfaces. This mode of growth confers significant protection to bacteria from host immune responses and antimicrobial treatments, often leading to persistent and chronic infections. The development of novel agents capable of disrupting these resilient structures is a critical area of research in the fight against antimicrobial resistance.
"Antibacterial agent 203," also identified as compound 5h, is a benzimidazole-thiadiazole derivative that has demonstrated notable antimicrobial and antifungal properties. Specifically, it has shown potent activity against Candida albicans and various bacterial strains.[1][2] While its efficacy against planktonic (free-floating) microbes has been established, its potential to inhibit biofilm formation or eradicate mature biofilms remains a key area for investigation.
These application notes provide a comprehensive set of protocols to evaluate the anti-biofilm activity of "this compound." The methodologies described herein are standard, robust, and widely accepted for screening and characterizing novel anti-biofilm compounds.[3][4][5][6][7] They include quantification of biofilm biomass, assessment of metabolic activity within the biofilm, and visualization of biofilm architecture and cell viability.
Signaling Pathways in Biofilm Formation
The formation of bacterial biofilms is a complex process regulated by intricate signaling pathways. A key mechanism is Quorum Sensing (QS) , a cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression. Understanding these pathways is crucial for developing targeted anti-biofilm strategies.
Caption: Quorum Sensing Signaling Pathway in Bacteria.
Experimental Protocols
The following protocols are designed to assess the efficacy of "this compound" in both preventing the formation of new biofilms and disrupting pre-formed, mature biofilms.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of "this compound" required to inhibit the formation of biofilms. Biofilm biomass is quantified using the crystal violet (CV) staining method.[3][8][9][10]
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
"this compound" stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (590-595 nm)
Procedure:
-
Bacterial Culture Preparation: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to an optical density (OD) of 0.1 at 600 nm.[9]
-
Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Compound Addition: Add 100 µL of "this compound" at various concentrations (typically a 2-fold serial dilution) to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Cover the plate and incubate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[10]
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.[8]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the negative control wells are colorless.
-
Drying: Air dry the plate completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.[10]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a plate reader.[8][10]
Data Analysis: The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the untreated control.
Caption: Experimental Workflow for MBIC Assay.
Protocol 2: Biofilm Disruption (Eradication) Assay
This assay evaluates the ability of "this compound" to disrupt pre-formed, mature biofilms.
Procedure:
-
Biofilm Formation: Follow steps 1, 2, and 4 from the MBIC protocol to grow mature biofilms for 24-48 hours.
-
Washing: After incubation, remove the planktonic culture and wash the wells twice with PBS.
-
Compound Treatment: Add 200 µL of fresh medium containing various concentrations of "this compound" to the wells with the pre-formed biofilms.
-
Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Proceed with steps 5-10 from the MBIC protocol (staining, washing, solubilization, and reading absorbance).
Data Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the agent that causes a significant reduction in the biomass of the pre-formed biofilm.
Caption: Logical Flow of Inhibition vs. Eradication Assays.
Protocol 3: Metabolic Activity Assay (TTC Assay)
This assay measures the metabolic activity of the bacteria within the biofilm, providing an indication of cell viability. It is based on the reduction of the colorless 2,3,5-triphenyltetrazolium chloride (TTC) to the red-colored formazan by metabolically active cells.[11][12][13]
Materials:
-
Biofilms grown in a 96-well plate (as in Protocol 1 or 2)
-
0.1% (w/v) TTC solution in PBS
-
Solvent (e.g., Ethanol or DMSO)
-
Plate reader (490 nm)
Procedure:
-
Biofilm Preparation: Prepare and treat biofilms as described in the MBIC or Disruption assays.
-
Washing: After treatment, remove the medium and wash the wells twice with PBS.
-
TTC Staining: Add 100 µL of 0.1% TTC solution to each well.[14]
-
Incubation: Incubate the plate for 4-6 hours at 37°C in the dark.
-
Solubilization: Remove the TTC solution and add 200 µL of a suitable solvent (e.g., ethanol) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 490 nm.
Data Analysis: A decrease in absorbance indicates a reduction in metabolic activity and, consequently, cell viability.
Protocol 4: Biofilm Visualization by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability using fluorescent dyes. The LIVE/DEAD™ BacLight™ kit is commonly used for this purpose.[15][16][17]
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes)
-
LIVE/DEAD™ BacLight™ kit (containing SYTO 9 and propidium iodide)
-
Filter-sterilized water
-
Confocal microscope
Procedure:
-
Biofilm Growth: Grow biofilms on glass coverslips or in glass-bottom dishes as described previously, with or without "this compound".
-
Stain Preparation: Prepare the staining solution by adding 3 µL of SYTO 9 and 3 µL of propidium iodide to 1 mL of filter-sterilized water.[15]
-
Staining: Gently wash the biofilm with filter-sterilized water. Add a sufficient volume of the staining solution to cover the biofilm and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Rinsing: Gently rinse the sample with filter-sterilized water to remove excess stain.[15]
-
Imaging: Mount the sample and immediately visualize it using a confocal microscope. Live cells will fluoresce green (SYTO 9), while dead or membrane-compromised cells will fluoresce red (propidium iodide).
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Analyze images using appropriate software to quantify the ratio of live to dead cells and assess changes in biofilm structure.
Data Presentation
The following tables present a hypothetical summary of results for the biofilm disruption assays of "this compound."
Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Concentration (µg/mL) | Mean Absorbance (595 nm) ± SD | % Inhibition |
| Control (No Agent) | 1.25 ± 0.11 | 0% |
| 2 | 1.18 ± 0.09 | 5.6% |
| 4 | 0.95 ± 0.08 | 24.0% |
| 8 | 0.52 ± 0.06 | 58.4% |
| 16 (MBIC) | 0.23 ± 0.04 | 81.6% |
| 32 | 0.15 ± 0.03 | 88.0% |
| 64 | 0.12 ± 0.02 | 90.4% |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Concentration (µg/mL) | Mean Absorbance (595 nm) ± SD | % Eradication |
| Control (No Agent) | 1.48 ± 0.15 | 0% |
| 16 | 1.35 ± 0.12 | 8.8% |
| 32 | 1.02 ± 0.10 | 31.1% |
| 64 | 0.61 ± 0.07 | 58.8% |
| 128 (MBEC) | 0.29 ± 0.05 | 80.4% |
| 256 | 0.18 ± 0.04 | 87.8% |
| 512 | 0.15 ± 0.03 | 89.9% |
Table 3: Metabolic Activity of Biofilm after Treatment with this compound
| Concentration (µg/mL) | Mean Absorbance (490 nm) ± SD | % Metabolic Activity |
| Control (No Agent) | 0.98 ± 0.07 | 100% |
| 16 | 0.91 ± 0.06 | 92.9% |
| 32 | 0.75 ± 0.05 | 76.5% |
| 64 | 0.43 ± 0.04 | 43.9% |
| 128 | 0.15 ± 0.03 | 15.3% |
| 256 | 0.08 ± 0.02 | 8.2% |
| 512 | 0.06 ± 0.01 | 6.1% |
Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for "this compound."
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal violet assay [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. static.igem.org [static.igem.org]
- 11. Optimization of tetrazolium salt assay for Pseudomonas aeruginosa biofilm using microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. 4.5. Assessment of Biofilm Activity Level Using TTC Staining [bio-protocol.org]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. LIVE/DEAD Biofilm viability assay [bio-protocol.org]
- 17. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assessment of Antibacterial Agent 203 in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antibacterial agents necessitates a thorough evaluation of their potential toxicity to mammalian cells to ensure a favorable therapeutic index.[1][2][3][4] "Antibacterial agent 203" is a compound with demonstrated antibacterial and antifungal properties.[5][6] Specifically, it exhibits potent activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 3.90 μg/mL and has a reported IC50 of 75.96 μM in L929 mouse fibroblast cells.[5][6] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays: MTT for cell viability, LDH release for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection.
Data Presentation
The following tables summarize hypothetical, yet plausible, quantitative data from cytotoxicity assays performed on a human cell line (e.g., HEK293) and a mouse cell line (L929) treated with this compound for 24 hours.
Table 1: Cell Viability by MTT Assay
| Concentration of Agent 203 (µM) | HEK293 % Viability (Mean ± SD) | L929 % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 |
| 10 | 98 ± 5.2 | 95 ± 4.8 |
| 25 | 85 ± 6.1 | 80 ± 5.5 |
| 50 | 65 ± 5.8 | 60 ± 6.2 |
| 75 | 52 ± 4.9 | 48 ± 5.3 |
| 100 | 35 ± 5.3 | 30 ± 4.7 |
| 200 | 15 ± 3.8 | 12 ± 3.5 |
Table 2: Cytotoxicity by LDH Release Assay
| Concentration of Agent 203 (µM) | HEK293 % Cytotoxicity (Mean ± SD) | L929 % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 | 6 ± 1.5 |
| 10 | 8 ± 1.5 | 10 ± 1.8 |
| 25 | 18 ± 2.1 | 22 ± 2.4 |
| 50 | 38 ± 3.5 | 45 ± 3.9 |
| 75 | 55 ± 4.2 | 62 ± 4.8 |
| 100 | 75 ± 5.1 | 80 ± 5.5 |
| 200 | 92 ± 4.8 | 95 ± 4.2 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration of Agent 203 (µM) | Cell Line | % Viable (Annexin V-/PI-) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Vehicle Control) | HEK293 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 75 | HEK293 | 45.8 ± 3.5 | 35.1 ± 2.9 | 19.1 ± 2.5 |
| 0 (Vehicle Control) | L929 | 94.5 ± 2.5 | 3.1 ± 0.9 | 2.4 ± 0.6 |
| 75 | L929 | 40.2 ± 4.1 | 38.7 ± 3.3 | 21.1 ± 2.8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[7][8]
Materials:
-
Mammalian cells (e.g., HEK293, L929)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
Membrane Integrity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[10][11]
Materials:
-
Mammalian cells
-
Complete culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and controls (vehicle, spontaneous LDH release, and maximum LDH release).
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 300 x g for 5 minutes.[11]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubate at room temperature for 20-30 minutes, protected from light.[12][13]
-
Add 50 µL of stop solution to each well.[12]
-
Measure the absorbance at 490 nm.[14]
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, typically in late apoptosis or necrosis.[16]
Materials:
-
Mammalian cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[15]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Workflow for cytotoxicity testing of this compound.
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT Assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [france.promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Determining the Solubility of Antibacterial Agent 203 for In Vitro Assays
Introduction
The successful in vitro evaluation of novel antimicrobial agents is critically dependent on understanding their solubility characteristics. Poor aqueous solubility can lead to inaccurate determination of antimicrobial activity, such as the Minimum Inhibitory Concentration (MIC), due to compound precipitation in the assay medium.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the solubility of "Antibacterial agent 203," a representative novel, poorly water-soluble antibacterial compound. The protocols outlined below describe methods for kinetic solubility assessment and the preparation of stock solutions suitable for in vitro antimicrobial susceptibility testing.
1. Properties of this compound
For the purpose of these protocols, "this compound" is characterized as a novel synthetic molecule with poor solubility in aqueous solutions. This necessitates the use of organic solvents to prepare stock solutions for in vitro assays. The selection of an appropriate solvent and the final concentration in the assay are crucial to avoid solvent-induced artifacts.[2][3]
2. Experimental Protocols
2.1. Protocol for Kinetic Solubility Determination
This protocol describes a high-throughput method to estimate the kinetic solubility of this compound in various solvents.[1] Kinetic solubility is relevant for many in vitro assays where a compound is introduced from a concentrated stock solution into an aqueous medium.[1]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (EtOH), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
96-well microtiter plates (UV-transparent for UV-Vis method)
-
Microplate reader (UV-Vis or nephelometer)
-
Multichannel pipette
-
Analytical balance
Procedure:
-
Prepare a High-Concentration Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure the compound is completely dissolved.
-
Prepare Solvent Plate: In a 96-well plate, add 198 µL of the test solvents (DMSO, EtOH, PBS, and deionized water) to designated wells.
-
Compound Addition: Add 2 µL of the 10 mM stock solution of this compound to each well containing the test solvents. This results in a 1:100 dilution and a final compound concentration of 100 µM.
-
Incubation: Cover the plate and incubate at room temperature for 2 hours with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
Analysis:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. Higher light scattering indicates lower solubility due to the presence of precipitated particles.[1]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax. Compare the absorbance to a standard curve prepared in 100% DMSO to quantify the concentration of the dissolved compound.[1]
-
-
Data Interpretation: The concentration of the dissolved compound represents the kinetic solubility in that specific solvent.
2.2. Protocol for Preparing Stock Solutions for In Vitro Assays (e.g., MIC testing)
This protocol details the preparation of a concentrated stock solution and its subsequent dilution for use in antimicrobial susceptibility testing.
Materials:
-
This compound (powder)
-
DMSO, sterile, cell culture grade
-
Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare Primary Stock Solution:
-
Based on the solubility data, select the most appropriate solvent. DMSO is a common choice for poorly soluble compounds.[2][3][4]
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) of this compound in sterile DMSO. Ensure complete dissolution. This is the primary stock.
-
Aliquot the primary stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Stock Solution:
-
Thaw an aliquot of the primary stock solution.
-
Dilute the primary stock solution in the appropriate sterile broth medium to create an intermediate stock. The concentration of this intermediate stock should be the highest concentration to be tested in the assay.
-
-
Serial Dilutions for MIC Assay:
-
Perform serial two-fold dilutions of the intermediate stock solution in the sterile broth medium in a 96-well microtiter plate.
-
-
Solvent Control:
-
It is crucial to include a solvent control series.[5] Prepare a set of wells with the same concentrations of DMSO as in the experimental wells, but without the antibacterial agent. This will account for any inhibitory or synergistic effects of the solvent on bacterial growth.[3] The final concentration of DMSO in the assay should ideally be kept at or below 1%, as higher concentrations can affect bacterial growth and biofilm formation.[2][3]
-
3. Data Presentation
Table 1: Kinetic Solubility of this compound in Various Solvents
| Solvent | Concentration (µM) |
| DMSO | > 100 |
| Ethanol | 75 |
| PBS (pH 7.4) | < 5 |
| Deionized Water | < 1 |
Table 2: Example Dilution Scheme for MIC Assay
| Primary Stock | Intermediate Stock | Final Assay Concentration | Final DMSO Concentration | |
| Concentration | 10 mg/mL in 100% DMSO | 256 µg/mL in broth | 128 µg/mL | 1.28% |
| Dilution 1 | 64 µg/mL | 0.64% | ||
| Dilution 2 | 32 µg/mL | 0.32% | ||
| Dilution 3 | 16 µg/mL | 0.16% | ||
| ...and so on |
4. Visualization
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ispub.com [ispub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: "Antibacterial Agent 203" Delivery Systems
For Research Use Only
Introduction
"Antibacterial Agent 203" is a placeholder for the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document provides detailed information and protocols for researchers, scientists, and drug development professionals on various delivery systems for Levofloxacin. The use of advanced delivery systems, such as nanoparticles and liposomes, aims to enhance therapeutic efficacy by improving bioavailability, enabling sustained release, and targeting infected tissues.[1] Encapsulation can protect the agent from premature degradation, maintain therapeutic levels over extended periods, and potentially reduce side effects associated with high systemic concentrations.[1][2]
These notes summarize the physicochemical properties of different Levofloxacin-loaded nanocarriers, detail their antimicrobial efficacy compared to the free drug, and provide standardized protocols for their preparation and evaluation.
Mechanism of Action
Levofloxacin functions by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4] By forming a complex with the enzyme and DNA, Levofloxacin blocks the re-ligation of DNA strands, leading to double-strand breaks that are lethal to the bacterial cell.[3][4] This action inhibits cell division and results in bactericidal activity.[3][5]
Figure 1. Mechanism of action of Levofloxacin ("Agent 203").
Data Presentation: Delivery System Characteristics
The following tables summarize quantitative data from various studies on Levofloxacin delivery systems. These parameters are critical for evaluating the potential efficacy and stability of the formulations.
Table 1: Physicochemical Properties of Levofloxacin Nanoparticles
| Delivery System Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan/TPP | 140 - 632 | 0.77 - 1.73 | - | 24.9 - 74.3 | [6][7] |
| PLGA Nanoparticles | PLGA | 166.1 - 333.6 | 0.137 - 0.319 | -16.8 to +37.7 | 39.4 - 42.1 | [8] |
| PCL Nanoparticles | Poly ε-caprolactone | 263.3 - 271.1 | ≤ 0.05 | ~ -9.0 | 28.1 | [9] |
| Solid Lipid Nanoparticles | Span 60 / Tween 60 | 177.6 | 0.27 | -40.6 | 59.7 | [8] |
| Niosomes | Non-ionic Surfactants | 329.2 | 0.286 | +21.7 | 30.7 | [10] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency.
| Organism | Free Levofloxacin MIC (µg/mL) | Nano-formulation MIC (µg/mL) | Fold Decrease in MIC | Delivery System | Reference |
| A. baumannii (Resistant) | 8 - 16 | 0.72 - 1.3 | 6 to 12-fold | PCL Nanoparticles | [9] |
| E. coli (Resistant) | 32 - 64 | 4 - 16 | 4 to 8-fold | Chitosan Nanoparticles | [11] |
| P. aeruginosa | 0.5 | 0.25 | 2-fold | Chitosan Nanoparticles | [12] |
| S. aureus | 0.25 | 0.125 | 2-fold | Chitosan Nanoparticles | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and materials.
Protocol 1: Preparation of Levofloxacin-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for synthesizing chitosan (CS) nanoparticles (NPs) loaded with Levofloxacin.[6][13]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid (glacial)
-
Sodium tripolyphosphate (TPP)
-
Levofloxacin hydrochloride
-
Deionized water
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.[13] Stir overnight at room temperature to ensure complete dissolution. Adjust the pH to 5.0 with NaOH.[14] Filter the solution through a 0.45 µm syringe filter.
-
Prepare TPP/Levofloxacin Solution: Dissolve TPP in deionized water to a final concentration of 1 mg/mL. Dissolve Levofloxacin into the TPP solution.
-
Nanoparticle Formation: While vigorously stirring the chitosan solution (e.g., 700 rpm) at room temperature, add the TPP/Levofloxacin solution dropwise.
-
Maturation: Continue stirring for 30 minutes to allow for the formation and stabilization of nanoparticles. The solution will become opalescent, indicating nanoparticle formation.
-
Purification: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 min).[15] Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents.
-
Storage: The nanoparticle pellet can be resuspended in a suitable buffer or lyophilized for long-term storage.
Protocol 2: Determination of Encapsulation Efficiency (EE)
This protocol determines the percentage of the initial drug that is successfully entrapped within the nanoparticles.
Materials:
-
Levofloxacin-loaded nanoparticle suspension
-
High-speed centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Separate Nanoparticles: Centrifuge a known volume of the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min) to pellet the nanoparticles.[15]
-
Quantify Free Drug: Carefully collect the supernatant. Measure the concentration of free, unencapsulated Levofloxacin in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (~290 nm).[15][16] A standard calibration curve of known Levofloxacin concentrations must be prepared beforehand.
-
Calculate EE: Use the following formula to calculate the encapsulation efficiency: EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100[15]
Protocol 3: In Vitro Drug Release Study
This protocol evaluates the release profile of Levofloxacin from the delivery system over time using a dialysis method.[9][15]
Materials:
-
Levofloxacin-loaded nanoparticles
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Shaking incubator or water bath at 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation: Resuspend a known amount of Levofloxacin-loaded nanoparticles in a small volume of PBS (pH 7.4).
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Release: Submerge the dialysis bag in a larger vessel containing a known volume of PBS (e.g., 50 mL). Place the entire setup in a shaking incubator set to 37°C.[15][17]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Analysis: Measure the concentration of Levofloxacin in each collected sample using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of the Levofloxacin formulations against a target bacterial strain.[18][19][20]
Materials:
-
96-well microtiter plates
-
Bacterial culture in log-phase growth
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Levofloxacin formulations (free drug and encapsulated) of known concentration
-
Microplate reader or visual inspection
Procedure:
-
Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial agent.[18]
-
Add 100 µL of MHB to wells 2 through 12.
-
Add 200 µL of the stock antimicrobial solution to well 1.
-
Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial transfer down to well 10. Discard the final 100 µL from well 10.
-
Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).
-
-
Prepare Inoculum: Dilute the log-phase bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[19]
-
Determine MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[20]
Figure 2. Experimental workflow for delivery system development.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Advances in polymeric and non-polymeric nanocarriers for the magnified delivery of levofloxacin against bacterial infection - ProQuest [proquest.com]
- 3. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ciprofloxacin- and levofloxacin-loaded nanoparticles efficiently suppressed fluoroquinolone resistance and biofilm formation in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Levofloxacin Entrapped in Non-Ionic Surfactant Vesicles (Niosomes) in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation and optimization of levofloxacin loaded chitosan nanoparticle for ocular delivery: In-vitro characterization, ocular tolerance and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Preparation of Levofloxacin Loaded Polymeric Nanoparticles [mdpi.com]
- 14. Development of Chitosan/Cyclodextrin Nanospheres for Levofloxacin Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. bio.libretexts.org [bio.libretexts.org]
Application Notes: Using "Antibacterial Agent 203" in Combination Therapy Studies
Introduction
Antibacterial agent 203 is a novel synthetic compound that inhibits bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1] By blocking SPase, "this compound" disrupts the processing of numerous proteins vital for bacterial viability, virulence, and resistance. This unique mechanism of action makes it a promising candidate for combination therapy, particularly against multidrug-resistant (MDR) pathogens. Combining antibacterial agents with different modes of action can lead to synergistic effects, enhancing efficacy and reducing the likelihood of resistance development.[2][3] These notes provide a comprehensive guide for researchers on utilizing "this compound" in combination studies, from initial in vitro screening to in vivo validation.
Mechanism of Synergy
"this compound" exhibits potent synergy when combined with cell wall synthesis inhibitors, such as β-lactam antibiotics. The proposed mechanism for this synergy is a dual-pronged attack on bacterial defenses. While β-lactams inhibit peptidoglycan synthesis, leading to cell wall weakening, "this compound" prevents the secretion of key proteins involved in cell wall repair, stress response, and efflux pumps that can expel the β-lactam.[4] This combined action results in a more rapid and complete bactericidal effect than either agent alone.
Quantitative Data Summary
The following tables summarize the synergistic activity of "this compound" in combination with a representative β-lactam antibiotic, Piperacillin, against a clinical isolate of multidrug-resistant Pseudomonas aeruginosa.
Table 1: Checkerboard Assay Results for "this compound" and Piperacillin against MDR P. aeruginosa
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Agent | FICI (ΣFICs) | Interpretation |
| This compound | 16 | 2 | 0.125 | 0.375 | Synergy |
| Piperacillin | 64 | 16 | 0.250 |
Fractional Inhibitory Concentration Index (FICI) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[5] An FICI of ≤ 0.5 is considered synergistic.[5]
Table 2: Time-Kill Curve Assay Results for "this compound" and Piperacillin against MDR P. aeruginosa
| Treatment Group | Bacterial Count (log10 CFU/mL) at 24h | Change from Initial Inoculum (log10 CFU/mL) |
| Growth Control | 8.7 | +5.2 |
| This compound (1/2 MIC) | 6.5 | +3.0 |
| Piperacillin (1/4 MIC) | 7.1 | +3.6 |
| Combination | 2.3 | -1.2 |
Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[6]
Experimental Protocols
1. Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the synergistic, additive, or antagonistic effects of "this compound" in combination with another antimicrobial agent.[7][8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
"this compound" stock solution
-
Partner antibiotic stock solution
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of "this compound" horizontally and the partner antibiotic vertically in a 96-well plate.[9]
-
The final volume in each well should be 100 µL, containing various concentrations of both agents.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI to interpret the interaction.[10]
2. Time-Kill Curve Assay
This assay assesses the bactericidal or bacteriostatic activity of the combination over time.[6][9]
Materials:
-
Culture tubes with MHB
-
"this compound" and partner antibiotic
-
Bacterial culture in logarithmic growth phase
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare tubes with MHB containing the antibiotics at desired concentrations (e.g., 1/2 MIC of "this compound", 1/4 MIC of the partner drug, and the combination). Include a growth control tube without antibiotics.
-
Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions in sterile saline and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
3. In Vivo Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of the combination therapy in a live animal model.[11][12]
Materials:
-
Immunocompetent or neutropenic mice
-
Bacterial culture for infection
-
"this compound" and partner antibiotic formulations for injection
-
Anesthetic and euthanasia agents
-
Homogenizer for tissue processing
Procedure:
-
Induce neutropenia in mice if required for the specific pathogen.
-
Inject a standardized inoculum of the bacterial pathogen into the thigh muscle of the mice.
-
At a predetermined time post-infection (e.g., 2 hours), administer the treatment (vehicle control, "this compound" alone, partner drug alone, or the combination) via an appropriate route (e.g., intraperitoneal or intravenous).
-
After a set treatment period (e.g., 24 hours), humanely euthanize the mice.
-
Aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for CFU enumeration.
-
Compare the bacterial load in the thighs of different treatment groups to determine efficacy.
Visualizations
Caption: Mechanism of synergistic action between "this compound" and β-lactam antibiotics.
Caption: Experimental workflow for combination therapy studies.
References
- 1. Bacterial type I signal peptidases as antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcmph.com [ijcmph.com]
- 3. Synergistic antibiotic combinations: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 10. actascientific.com [actascientific.com]
- 11. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antibacterial agent 203" for specific bacterial infections
Application Notes and Protocols: Antibacterial Agent 203
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This compound is a novel, potent, and specific inhibitor of bacterial peptide deformylase (PDF), an essential metalloenzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides in prokaryotes. The deformylation step is critical for protein maturation and bacterial viability. By inhibiting PDF, agent 203 leads to the accumulation of abnormal formylated proteins, resulting in the cessation of protein synthesis and subsequent bacterial cell death. Its high specificity for bacterial PDF over mammalian mitochondrial PDF makes it a promising candidate for development as a therapeutic agent against a range of pathogenic bacteria, including multi-drug resistant (MDR) strains.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₄FN₄O₅S |
| Molecular Weight | 475.5 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol, insoluble in water |
| Storage | Store at -20°C, protect from light |
In Vitro Antibacterial Activity
The antibacterial efficacy of agent 203 was evaluated against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using standard broth microdilution methods.
Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 203
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.25 |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 0.5 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 0.5 |
| Enterococcus faecium (VRE, ATCC 700221) | Gram-positive | 1 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.125 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 |
| Haemophilus influenzae (ATCC 49247) | Gram-negative | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |
Table 2: Minimum Bactericidal Concentrations (MBC) of Agent 203
| Bacterial Strain | Type | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 2 |
| Staphylococcus aureus (MRSA, BAA-1717) | Gram-positive | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 2 |
| Escherichia coli (ATCC 25922) | Gram-negative | 8 | 2 |
Note: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.
Mechanism of Action: PDF Inhibition
Agent 203 acts by specifically binding to the active site of the bacterial peptide deformylase (PDF) enzyme. This inhibition prevents the removal of the N-terminal formyl group from nascent polypeptide chains, a crucial step in protein maturation. The accumulation of these non-functional, formylated proteins disrupts essential cellular processes, leading to bacterial growth arrest and cell death.
Caption: Mechanism of action of this compound via inhibition of Peptide Deformylase (PDF).
Selectivity and Cytotoxicity
The selectivity of agent 203 was assessed through cytotoxicity assays against human cell lines. The results demonstrate a high therapeutic index, with minimal impact on mammalian cell viability at concentrations significantly above its antibacterial MIC values.
Table 3: Cytotoxicity Data (IC₅₀) of Agent 203
| Cell Line | Origin | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | >128 |
| HepG2 | Human Hepatocellular Carcinoma | >128 |
| A549 | Human Lung Carcinoma | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the determination of MIC using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)
-
Sterility control (broth only)
-
Growth control (broth + inoculum, no drug)
-
Multichannel pipette
Workflow:
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of agent 203 to be tested into well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the sterility control.
-
Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Set up a growth control well containing 50 µL of CAMHB and 50 µL of inoculum.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of agent 203 that completely inhibits visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% survival). This is typically observed as no more than 1-5 colonies growing on the agar from the 10 µL spot.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed mammalian cells (e.g., HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of agent 203. Include wells with medium only (blank) and cells with medium but no agent (vehicle control, e.g., 0.5% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the agent's concentration and fitting the data to a dose-response curve.
Application Notes and Protocols: Antibacterial Agent 203 in Clinical Research
These application notes provide a comprehensive overview of the preclinical data and protocols for the clinical research of Antibacterial Agent 203, a novel synthetic antibacterial compound.
Introduction
This compound is a potent, broad-spectrum antibiotic belonging to a new class of bacterial gyrase and topoisomerase IV inhibitors. Its dual-targeting mechanism contributes to its low frequency of resistance development. These notes summarize its in vitro and in vivo activity, cytotoxicity, and provide detailed protocols for its evaluation.
Mechanism of Action
This compound functions by inhibiting bacterial DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). These enzymes are essential for DNA replication, repair, and recombination in bacteria. By binding to the enzyme-DNA complex, Agent 203 stabilizes the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.
Caption: Mechanism of action of this compound.
In Vitro Activity
The minimum inhibitory concentration (MIC) of this compound was determined against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method according to CLSI guidelines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.125 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 0.06 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 0.25 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 0.5 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 1 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | 2 |
Cytotoxicity Assay
The cytotoxicity of this compound was assessed in human embryonic kidney (HEK293) and human liver (HepG2) cell lines using the MTT assay.
Table 2: Cytotoxicity of this compound
| Cell Line | CC₅₀ (µM) |
| HEK293 | > 100 |
| HepG2 | > 100 |
In Vivo Efficacy: Murine Thigh Infection Model
The in vivo efficacy of this compound was evaluated in a neutropenic murine thigh infection model against Staphylococcus aureus ATCC 29213.
Table 3: In Vivo Efficacy of this compound
| Treatment Group | Dose (mg/kg) | Route | Log₁₀ CFU/g thigh (Mean ± SD) |
| Vehicle Control | - | IV | 8.5 ± 0.4 |
| Agent 203 | 10 | IV | 5.2 ± 0.6 |
| Agent 203 | 30 | IV | 3.1 ± 0.5 |
| Vancomycin | 20 | IV | 4.5 ± 0.7 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the agent in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Protocol 2: Cytotoxicity Assay (MTT)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of this compound on mammalian cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
HEK293 and HepG2 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the agent concentration.
Protocol 3: Murine Thigh Infection Model
This protocol details the in vivo efficacy evaluation of this compound in a neutropenic murine thigh infection model.
Caption: Workflow for the murine thigh infection model.
Materials:
-
6-8 week old female ICR mice
-
Cyclophosphamide
-
Staphylococcus aureus ATCC 29213
-
This compound
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection.
-
On day 0, inject a bacterial suspension of S. aureus (1-2 x 10⁶ CFU) into the thigh muscle of each mouse.
-
Two hours post-infection, administer this compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin) intravenously.
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in PBS, and perform serial dilutions.
-
Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.
-
Count the number of colonies to determine the bacterial load (CFU/g of tissue).
Application Notes and Protocols for "Antibacterial Agent 203" Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the experimental design of studies involving "Antibacterial Agent 203." Given that "this compound" can refer to several distinct investigational compounds, this guide addresses protocols applicable to a novel small molecule antibacterial agent and highlights specific considerations for different known entities fitting this designation, including Telacebec (Q203) and other potential compounds.
Introduction to "this compound"
"this compound" is a designation that may refer to several distinct therapeutic candidates. One prominent example is Telacebec (Q203) , a first-in-class drug candidate targeting the cytochrome bc1 complex of Mycobacterium tuberculosis, thereby inhibiting ATP synthesis.[1][2] Another compound, referred to as This compound (Compound 5h) , has demonstrated both antibacterial and antifungal properties, with a noted minimum inhibitory concentration (MIC) against C. albicans of 3.90 μg/mL.[3] Additionally, other antimicrobials with similar numerical designations exist, such as the prodrug NB2030, which releases triclosan, and the antimicrobial peptide BP203.[4][5][6]
These application notes will focus on the general experimental workflow for a novel small molecule antibacterial agent, using Telacebec (Q203) as a specific example where applicable, due to the public availability of its mechanism of action.
In Vitro Efficacy Studies
A foundational step in characterizing any new antibacterial agent is to determine its in vitro activity against a panel of relevant microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar medium.
-
Suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.[7]
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.[7]
-
Data Presentation: MIC Values for this compound
| Bacterial Strain | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | Positive | |||
| Streptococcus pneumoniae | Positive | |||
| Enterococcus faecalis | Positive | |||
| Escherichia coli | Negative | |||
| Klebsiella pneumoniae | Negative | |||
| Pseudomonas aeruginosa | Negative | |||
| Acinetobacter baumannii | Negative | |||
| Mycobacterium tuberculosis | N/A |
-
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol: MBC Assay
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that shows no visible growth.
-
Spread the aliquot onto an appropriate agar plate that does not contain the antibacterial agent.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: MIC and MBC Values for this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus ATCC 29213 | |||
| Escherichia coli ATCC 25922 | |||
| Pseudomonas aeruginosa PAO1 |
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
Mechanism of Action Studies
Understanding how an antibacterial agent works is crucial for its development. For an agent like Telacebec (Q203), which targets cellular respiration, specific assays can be employed.
Target-Based Assays (Example: Cytochrome bc1 Inhibition for Telacebec (Q203))
Protocol: Cellular ATP Depletion Assay
-
Culture the target bacteria to mid-log phase.
-
Expose the bacterial cells to varying concentrations of "this compound" (e.g., Telacebec (Q203)) for a defined period.
-
Lyse the bacterial cells to release intracellular contents.
-
Measure the ATP levels using a commercial bioluminescence assay kit (e.g., BacTiter-Glo™).
-
A dose-dependent decrease in ATP levels would suggest interference with energy metabolism.[1]
Data Presentation: Effect of this compound on Bacterial ATP Levels
| Concentration (µg/mL) | Relative Luminescence Units (RLU) | % ATP Depletion |
| Control | 0% | |
| 0.5x MIC | ||
| 1x MIC | ||
| 2x MIC | ||
| 4x MIC |
Diagram: Proposed Signaling Pathway for Telacebec (Q203)
Caption: Mechanism of action for Telacebec (Q203).
In Vivo Efficacy Studies
Animal models are essential for evaluating the efficacy of an antibacterial agent in a living system.[8][9]
Murine Sepsis Model
This model assesses the ability of the agent to protect against a systemic bacterial infection.
Protocol: Murine Sepsis Model
-
Infection:
-
Induce sepsis in mice (e.g., Swiss Webster or BALB/c) via intraperitoneal (IP) injection of a lethal dose of the bacterial pathogen.
-
-
Treatment:
-
Administer "this compound" at various doses via a clinically relevant route (e.g., oral, intravenous) at specified time points post-infection.
-
Include a vehicle control group and a positive control group (a known effective antibiotic).
-
-
Monitoring:
-
Monitor the survival of the mice over a period of 7-14 days.
-
In satellite groups, bacterial burden in blood and organs (e.g., spleen, liver) can be determined at different time points.[10]
-
Data Presentation: Survival in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route | n | % Survival at Day 7 |
| Vehicle Control | - | IP | 10 | |
| This compound | 10 | PO | 10 | |
| This compound | 30 | PO | 10 | |
| This compound | 100 | PO | 10 | |
| Positive Control (e.g., Ciprofloxacin) | 20 | PO | 10 |
Diagram: Experimental Workflow for In Vivo Sepsis Model
Caption: Workflow for the murine sepsis efficacy model.
Synergy Studies
Combining antimicrobial agents can sometimes result in enhanced efficacy (synergy).[11] This is particularly relevant for agents like Telacebec (Q203), which has been studied in combination with other anti-tuberculosis drugs.[2]
Checkerboard Assay
This method is used to assess the in vitro interaction between two antimicrobial agents.
Protocol: Checkerboard Assay
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of "this compound" along the x-axis.
-
Prepare serial two-fold dilutions of a second antimicrobial agent along the y-axis.
-
Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = FIC of Agent A + FIC of Agent B
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
Data Presentation: Synergy Testing with this compound
| Combination | Bacterial Strain | FIC Index | Interpretation |
| This compound + Rifampicin | Staphylococcus aureus | ||
| This compound + Ciprofloxacin | Escherichia coli | ||
| Telacebec (Q203) + PBTZ169 | Mycobacterium tuberculosis | ≤0.5 | Synergy |
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Safety and Toxicology
Preliminary assessment of cytotoxicity is a critical step.
Mammalian Cell Cytotoxicity Assay
Protocol: MTT Assay
-
Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of "this compound" for 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the 50% cytotoxic concentration (CC₅₀).
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| HepG2 | 24 | |
| HEK293 | 24 | |
| L929 | 24 | 75.96 |
-
The selectivity index (SI = CC₅₀ / MIC) can be calculated to assess the therapeutic window.
This comprehensive set of protocols and data presentation formats provides a robust framework for the preclinical evaluation of "this compound." Researchers should adapt these methodologies based on the specific properties of the compound under investigation.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of NB2001 and NB2030, novel antibacterial agents activated by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antibacterial Agent 203 in Veterinary Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial Agent 203 is a novel, synthetic fluoroquinolone derivative developed for veterinary applications. Its mechanism of action involves the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1][2] This dual-targeting mechanism contributes to its potent bactericidal activity and a reduced potential for the development of resistance.[2][3] Agent 203 exhibits a broad spectrum of activity against a range of Gram-positive and Gram-negative pathogens relevant to animal health, making it a promising candidate for further investigation in treating infections in companion animals and livestock.[4][5]
These application notes provide an overview of the agent's biological activity and detailed protocols for its use in common preclinical research models.
Data Presentation: In Vitro & In Vivo Activity
The following tables summarize the key performance characteristics of this compound against major veterinary pathogens.
Table 1: In Vitro Susceptibility - Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to CLSI guidelines.
| Bacterial Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mannheimia haemolytica | ATCC 33396 | 0.06 | 0.12 |
| Pasteurella multocida | ATCC 43137 | 0.03 | 0.06 |
| Histophilus somni | ATCC 700025 | 0.12 | 0.25 |
| Staphylococcus pseudintermedius | ATCC 49444 | 0.25 | 0.5 |
| Escherichia coli | ATCC 25922 | 0.5 | 1.0 |
| Salmonella Typhimurium | ATCC 14028 | 0.5 | 1.0 |
Table 2: Comparative Efficacy in a Murine Model of M. haemolytica Infection
This study evaluated the efficacy of Agent 203 in a neutropenic mouse thigh infection model. Treatment was administered subcutaneously 2 hours post-infection.
| Treatment Group | Dosage (mg/kg) | Mean Log₁₀ CFU/thigh (24h) | Log₁₀ Reduction vs. Control |
| Vehicle Control | 0 | 8.72 | - |
| Agent 203 | 10 | 4.15 | 4.57 |
| Enrofloxacin | 10 | 4.88 | 3.84 |
| Ceftiofur | 10 | 5.91 | 2.81 |
Visualized Mechanisms and Workflows
Mechanism of Action
The diagram below illustrates the dual-target inhibitory pathway of this compound.
Caption: Mechanism of Action for this compound.
Experimental Workflow
The following workflow outlines the key stages of an in vivo efficacy study.
Caption: Workflow for In Vivo Efficacy Testing.
Logical Relationship
This diagram illustrates the decision process for advancing from in vitro to in vivo studies.
Caption: Go/No-Go Decision Tree for Preclinical Advancement.
Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Agent 203 against a target bacterial strain.[6]
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of Agent 203 in CAMHB directly in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.015 µg/mL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria, no drug) and a negative control (broth only, no bacteria) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visually inspecting the plates for the lowest concentration of Agent 203 that completely inhibits visible bacterial growth.
Protocol: In Vivo Efficacy in a Murine Thigh Infection Model
This protocol provides a framework for assessing the in vivo efficacy of Agent 203.[7] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
Materials:
-
6-8 week old female ICR mice
-
Cyclophosphamide for rendering mice neutropenic
-
Target pathogen (e.g., Mannheimia haemolytica) prepared to a concentration of 10⁷ CFU/mL
-
Agent 203 formulated in a suitable vehicle (e.g., 5% DMSO in saline)
-
Sterile saline
-
Syringes and needles
Procedure:
-
Immunosuppression: Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.
-
Infection: On day 0, inject 0.1 mL of the prepared bacterial suspension into the right thigh muscle of each mouse.
-
Treatment: Two hours post-infection, administer the prepared formulation of Agent 203 (or vehicle/comparator) via subcutaneous injection at the desired dose.
-
Monitoring: Observe animals for clinical signs of distress.
-
Endpoint: At 24 hours post-infection, humanely euthanize the mice. Aseptically excise the entire thigh muscle.
-
Quantification: Homogenize the thigh tissue in 1 mL of sterile saline. Perform serial dilutions of the homogenate, plate onto appropriate agar (e.g., Tryptic Soy Agar), and incubate for 24 hours at 37°C.
-
Analysis: Count the colonies to determine the number of CFU per thigh. Calculate the mean log₁₀ CFU/thigh for each treatment group and compare to the vehicle control group to determine the reduction in bacterial load.
References
- 1. Antibiotics in Veterinary Medicine | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 2. VetBact [vetbact.org]
- 3. The ABC of Antibiotics - WSAVA 2014 Congress - VIN [vin.com]
- 4. Novel Antibacterials: Alternatives to Traditional Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches to discovery of antibacterial agents | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antibiotic Use in Research Animals – Office of Animal Welfare [sites.uw.edu]
"Antibacterial agent 203" as a research tool in microbiology
Application Notes and Protocols: Antibacterial Agent 203
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also identified as Compound 5h, is a novel benzimidazole-thiadiazole hybrid compound with demonstrated antibacterial and antifungal properties. Its potent activity against specific microbial strains and its characterized cytotoxicity make it a valuable tool for various applications in microbiology research and early-stage drug development. This document provides detailed application notes and experimental protocols for the effective use of this compound as a research tool.
Physicochemical Properties
-
Chemical Name: Not explicitly stated in the primary literature. Referred to as a benzimidazole-thiadiazole derivative.
-
Molecular Formula: C₁₇H₁₅N₅O₂S
-
Appearance: Solid powder
Mechanism of Action
The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, in silico studies and data from its antifungal activity provide insights into its potential modes of action.
-
Antifungal Activity: Molecular docking studies suggest that this compound acts as an inhibitor of sterol 14-α demethylase (CYP51) .[1] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. By inhibiting this enzyme, the agent disrupts the integrity of the fungal cell membrane, leading to cell death.[1]
-
Antibacterial Activity: The specific bacterial target is unknown. However, the benzimidazole scaffold is a known pharmacophore that can interact with various bacterial targets, including enzymes involved in DNA replication and cell division.
Below is a diagram illustrating the proposed antifungal mechanism of action.
Caption: Proposed mechanism of antifungal action for this compound.
Applications in Microbiology Research
-
Positive Control in Antimicrobial Assays: Due to its consistent activity against specific bacterial and fungal strains, this compound can be used as a positive control in screening assays for novel antimicrobial compounds.
-
Studies of Fungal Ergosterol Biosynthesis: As a putative inhibitor of sterol 14-α demethylase, this agent is a useful tool for studying the ergosterol biosynthesis pathway and the effects of its disruption on fungal viability and pathogenesis.
-
Investigation of Drug Resistance Mechanisms: this compound can be employed to select for and study resistant microbial mutants, helping to elucidate the mechanisms of resistance to benzimidazole-thiadiazole compounds.
-
Synergy Studies: It can be used in combination with other antimicrobial agents to identify potential synergistic or antagonistic interactions, which is valuable for developing novel combination therapies.
Quantitative Data Summary
The antimicrobial and cytotoxic activities of this compound are summarized in the table below.
| Organism/Cell Line | Assay Type | Result | Reference Drug | Result (Ref. Drug) |
| Candida albicans | MIC | 3.90 µg/mL | Fluconazole | - |
| Enterococcus faecalis | MIC | 3.90 µg/mL | Azithromycin | - |
| L929 (Mouse Fibroblast) | IC₅₀ | 75.96 µM | - | - |
Data sourced from Işık A, et al. (2024).[1][2][3]
Experimental Protocols
The following are generalized protocols. Researchers should optimize these based on their specific laboratory conditions and microbial strains.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an appropriate volume of the stock solution to the first well and mix.
-
Perform 2-fold serial dilutions by transferring 100 µL from each well to the subsequent well. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well.
-
-
Controls:
-
Growth Control: A well containing broth and inoculum but no agent.
-
Sterility Control: A well containing only broth.
-
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line, such as L929.
Materials:
-
This compound
-
L929 mouse fibroblast cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of the agent) and a no-treatment control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Ordering Information
This compound can be sourced from various chemical suppliers specializing in research chemicals. Please refer to their catalogs for purchasing information.
References
Troubleshooting & Optimization
"Antibacterial agent 203" stability issues in solution
Disclaimer: "Antibacterial agent 203" is a fictional compound. The information provided below is based on the general principles of stability for common classes of antibacterial agents and is intended for illustrative purposes for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common stability issues encountered during experiments with this compound in solution.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Cloudiness in Solution | - Poor solubility in the chosen solvent. - pH of the solution is at or near the isoelectric point of the agent. - Low temperature causing the agent to crystallize out of solution. - Interaction with buffer components. | 1. Verify Solubility: Consult the technical data sheet for recommended solvents. Consider using a co-solvent system (e.g., DMSO, ethanol) with aqueous buffers. 2. Adjust pH: Modify the pH of the solution to be at least 2 units away from the agent's isoelectric point.[1] 3. Temperature Control: Prepare and store the solution at the recommended temperature. If warming is required to dissolve, ensure the agent is stable at that temperature. 4. Buffer Compatibility: Test the agent's stability in different buffer systems to identify any incompatibilities. |
| Color Change of the Solution | - Oxidation: The agent may be sensitive to air or dissolved oxygen. - Photodegradation: Exposure to light, especially UV light, can cause degradation.[2] - pH-related degradation: Extreme pH values can lead to the formation of colored degradation products. | 1. Prevent Oxidation: Prepare solutions using degassed solvents. Purge the headspace of the container with an inert gas (e.g., nitrogen, argon). Consider adding an antioxidant if compatible. 2. Protect from Light: Prepare and store the solution in amber-colored vials or wrap the container in aluminum foil.[3] 3. Maintain Optimal pH: Ensure the pH of the solution is within the agent's stable range. |
| Loss of Antibacterial Activity | - Hydrolysis: The agent may be susceptible to hydrolysis, especially in aqueous solutions.[4] - Thermal Degradation: Elevated temperatures can accelerate the degradation of the agent.[1] - Adsorption to Container: The agent may adsorb to the surface of the storage container, reducing its effective concentration. | 1. Control Water Content: For long-term storage, consider preparing stock solutions in anhydrous solvents and diluting into aqueous buffers immediately before use. 2. Strict Temperature Control: Adhere to the recommended storage and handling temperatures. Avoid repeated freeze-thaw cycles. 3. Container Selection: Use low-protein-binding tubes or silanized glassware to minimize adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: For long-term stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in a suitable anhydrous solvent like DMSO or ethanol. For short-term storage (up to 24 hours), solutions in aqueous buffers should be kept at 2-8°C and protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is highly pH-dependent. It is most stable in a pH range of 6.0-7.5.[5][6] At pH values below 5.0 and above 8.5, the rate of hydrolysis and other degradation pathways increases significantly, leading to a loss of antibacterial activity.[4]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photodegradation.[2] Exposure to UV or broad-spectrum light can lead to the formation of inactive byproducts. All solutions should be prepared and stored in light-protecting containers.
Q4: Can I use buffers containing phosphates with this compound?
A4: Caution should be exercised when using phosphate-containing buffers. Some antibacterial agents can interact with phosphate ions, leading to precipitation or accelerated degradation. It is advisable to test the stability in the specific phosphate buffer system before large-scale use.
Q5: What is the expected shelf-life of this compound in a standard cell culture medium?
A5: The stability of this compound in a complex medium like a cell culture medium is reduced due to the presence of various components that can catalyze degradation. It is recommended to add the agent to the medium immediately before the experiment. If pre-incubation is necessary, the stability should be empirically determined under the specific experimental conditions (e.g., temperature, CO2 concentration).
Quantitative Stability Data
The following tables summarize the hypothetical stability data for this compound under various conditions. A solution is generally considered stable if the remaining active agent is ≥90% of the initial concentration.[7]
Table 1: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature (°C) | Time (hours) | Remaining Agent (%) |
| 4 | 24 | 98.5 |
| 25 (Room Temp) | 24 | 91.2 |
| 37 | 24 | 78.6 |
Table 2: Effect of pH on the Stability of this compound at 25°C
| pH | Time (hours) | Remaining Agent (%) |
| 5.0 | 8 | 85.3 |
| 6.0 | 8 | 94.1 |
| 7.4 | 8 | 95.2 |
| 8.5 | 8 | 88.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under stress conditions.[8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.[3]
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is used to quantify the concentration of the active this compound and to separate it from its degradation products.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[10]
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
"Antibacterial agent 203" overcoming solubility problems
Welcome to the technical support center for Antibacterial Agent 203. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this novel antibacterial compound, with a primary focus on overcoming its inherent low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly hydrophobic molecule with low intrinsic solubility in aqueous buffers. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility. For effective in vitro and in vivo studies, appropriate solubilization techniques are necessary.
Q2: Why is my stock solution of this compound crashing or precipitating when diluted in aqueous media?
A2: This is a common issue due to the hydrophobic nature of the compound. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the organic solvent concentration decreases, reducing the overall solubility of this compound and causing it to precipitate. Using a suitable co-solvent system, a formulation approach like solid dispersions, or complexation with cyclodextrins can mitigate this.[1][2][3]
Q3: Can I use DMSO to dissolve this compound for my experiments?
A3: Dimethyl sulfoxide (DMSO) is an effective solvent for creating high-concentration stock solutions of this compound. However, it is crucial to keep the final concentration of DMSO in your experimental medium low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity in cell-based assays. Always perform a vehicle control with the same final DMSO concentration.
Q4: What are the initial recommended solvents for preparing a stock solution?
A4: For initial stock preparation, we recommend using 100% DMSO, N,N-Dimethylformamide (DMF), or ethanol. The choice of solvent may depend on the specific requirements of your experiment and the compatibility with your biological system.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility-related issues with this compound.
Issue 1: Precipitation Observed Upon Dilution of Stock Solution
Root Cause Analysis and Solutions
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: Inconsistent Results in Biological Assays
Root Cause Analysis and Solutions
Caption: Troubleshooting workflow for inconsistent biological data.
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various solvents and the effectiveness of different solubilization techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.001 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.001 |
| Ethanol | 5.2 |
| DMSO | > 50 |
| PEG 400 | 15.8 |
| Propylene Glycol | 8.5 |
Table 2: Efficacy of Different Solubilization Methods
| Method | Formulation | Apparent Solubility in PBS pH 7.4 (µg/mL) | Fold Increase |
| Co-solvency | 5% DMSO / 95% PBS | 0.5 | 500x |
| Co-solvency | 10% PEG 400 / 90% PBS | 2.2 | 2200x |
| Complexation | 10 mM HP-β-CD | 15.5 | 15500x |
| Solid Dispersion | 1:5 ratio with PVP K30 | 25.1 | 25100x |
HP-β-CD: Hydroxypropyl-β-cyclodextrin; PVP K30: Polyvinylpyrrolidone K30
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol is suitable for preparing a working stock solution for in vitro assays.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube.
-
Initial Solubilization: Add pure DMSO to dissolve the compound completely, creating a primary stock solution (e.g., 50 mg/mL). Vortex thoroughly.
-
Co-solvent Addition: To create a 10 mg/mL working stock in a 1:1 DMSO:PEG 400 co-solvent system, add an equal volume of PEG 400 to the primary DMSO stock.
-
Mixing: Vortex the solution until it is clear and homogenous.
-
Storage: Store the stock solution at -20°C, protected from light.
-
Application: When diluting into aqueous buffers, ensure the final concentration of the co-solvent mixture is non-toxic to your experimental system (e.g., <1%).
Experimental Workflow: Co-solvent Stock Preparation
Caption: Workflow for preparing a co-solvent stock solution.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This method is ideal for increasing the aqueous solubility of this compound for both in vitro and in vivo applications.[2]
-
Prepare Cyclodextrin Solution: Prepare a 20 mM solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4).
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibration: Shake the suspension at room temperature for 24-48 hours, protected from light, to allow for complex formation and equilibration.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Potential Mechanism of Action Signaling Pathway
While the exact mechanism of action for this compound is under investigation, preliminary data suggests it may interfere with bacterial cell wall synthesis by inhibiting a key penicillin-binding protein (PBP).
Caption: Postulated mechanism of action for this compound.
References
"Antibacterial agent 203" inconsistent MIC results
Welcome to the technical support center for Antibacterial Agent 203. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the experimental use of this novel antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experiments. What are the potential causes?
A1: Inconsistent MIC results for this compound can stem from several factors. The most common sources of variability include inconsistencies in the preparation of the bacterial inoculum, variations in incubation time and conditions, the specific growth medium used, and potential degradation of the agent.[1][2][3] It is crucial to strictly adhere to standardized protocols to ensure reproducibility.[4][5]
Q2: What is the known mechanism of action for this compound?
A2: this compound is a first-in-class drug candidate that targets the cytochrome bc1 complex in susceptible bacteria.[6][7] This inhibition disrupts the electron transport chain, leading to a depletion of adenosine triphosphate (ATP) synthesis and ultimately inhibiting bacterial growth.[6][7]
Q3: Are there any known interactions of this compound with other antibiotics?
A3: Yes, studies have shown that this compound can exhibit synergistic or additive effects with some other antimicrobial agents.[7] However, antagonistic effects have also been observed with certain classes of antibiotics.[7] It is recommended to perform checkerboard assays to determine the interaction profile with other compounds of interest.
Q4: How should this compound be stored to ensure its stability?
A4: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis. Generally, it is recommended to store the compound at a controlled room temperature in the continental US, though this may vary in other locations.[8]
Q5: Can the composition of the growth medium affect the MIC results for this compound?
A5: Absolutely. The composition of the growth medium, including its pH and ion concentrations (e.g., Ca2+ and Mg2+), can significantly influence the measured MIC values.[2][3][9] For consistent results, it is imperative to use the recommended and standardized medium for each bacterial species, such as Mueller-Hinton Broth (MHB) or Agar (MHA).[4][10]
Troubleshooting Guide for Inconsistent MIC Results
This guide provides a systematic approach to identifying and resolving common issues leading to variable MIC values for this compound.
Problem: High variability in MIC values across replicate plates or experiments.
Potential Cause 1: Inoculum Preparation and Density
-
Troubleshooting Steps:
-
Verify Inoculum Standardization: Ensure the bacterial suspension is standardized to the correct McFarland turbidity standard (typically 0.5).[4]
-
Check Final Inoculum Concentration: The final concentration in the wells should be approximately 5 x 10^5 CFU/mL.[11] Perform colony counts on your inoculum to confirm its density.
-
Use Fresh Cultures: Always use freshly grown bacterial colonies to prepare the inoculum.[12]
-
Homogenize Suspension: Vortex the bacterial suspension thoroughly before dilution and inoculation to prevent clumping.
-
Potential Cause 2: Agent Preparation and Handling
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Confirm that this compound is fully dissolved in the recommended solvent before preparing serial dilutions. Incomplete solubilization can lead to inaccurate concentrations.[13]
-
Check for Precipitation: Visually inspect the stock solution and dilutions for any signs of precipitation.
-
Use Fresh Stock Solutions: Prepare fresh stock solutions of the agent for each experiment to avoid degradation.
-
Potential Cause 3: Assay Conditions
-
Troubleshooting Steps:
-
Standardize Incubation Time and Temperature: Incubate plates for a consistent duration (e.g., 18-24 hours) at the optimal temperature for the specific bacterial strain (e.g., 37°C).[2]
-
Control Atmosphere: Ensure a consistent atmosphere (e.g., ambient air or CO2-enriched) during incubation as required for the test organism.[3]
-
Maintain Plate Hydration: Use plate sealers or a humidified incubator to prevent evaporation from the wells, which can concentrate the agent and affect results.
-
Summary of Key Experimental Parameters
For easy reference, the following table summarizes the critical parameters for a standard MIC assay with this compound.
| Parameter | Recommended Value/Procedure | Common Pitfalls |
| Bacterial Inoculum | 0.5 McFarland Standard | Inconsistent turbidity, clumping |
| Final Inoculum Density | ~5 x 10^5 CFU/mL | Too high or too low density |
| Growth Medium | Mueller-Hinton Broth (MHB) | Incorrect medium, batch-to-batch variation |
| Agent Dilution | 2-fold serial dilution | Pipetting errors, incomplete mixing |
| Incubation Time | 18-24 hours | Inconsistent timing |
| Incubation Temperature | 37°C (for most common pathogens) | Fluctuations in incubator temperature |
| Controls | Growth control (no agent), Sterility control (no bacteria) | Contamination, no growth in control |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
-
Prepare Antibiotic Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Intermediate Dilutions: Dilute the stock solution in Mueller-Hinton Broth (MHB) to twice the highest desired final concentration.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well microtiter plate.[11]
-
Add 100 µL of the intermediate antibiotic dilution to the first column of wells.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]
-
Column 11 will serve as the growth control (no antibiotic).
-
Column 12 will serve as the sterility control (no bacteria).[11]
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[4]
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[11]
-
-
Inoculate the Plate: Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Signaling pathway of this compound.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. journals.asm.org [journals.asm.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. researchgate.net [researchgate.net]
Optimizing "Antibacterial agent 203" dosage in animal models
Technical Support Center: Antibacterial Agent 203
This guide provides troubleshooting advice and frequently asked questions for researchers using "this compound" in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it prevents the re-ligation of cleaved DNA, leading to double-strand DNA breaks and subsequent bacterial cell death. This targeted action ensures high efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria.
Q2: What are the recommended starting doses for in vivo efficacy studies?
A2: The recommended starting dose depends on the animal model and the pathogen being studied. For initial range-finding studies, we suggest doses based on the specific infection model. Please refer to the dosage tables below for detailed starting points in murine models.
Q3: What is the optimal route of administration?
A3: this compound has high bioavailability via both intravenous (IV) and oral (PO) routes. For systemic infections, IV administration is often preferred for achieving rapid peak plasma concentrations. For localized or less severe infections, oral gavage is a viable and less invasive alternative.
Q4: Are there any known stability issues with the formulated drug?
A4: The lyophilized powder of this compound is stable for up to 24 months when stored at 2-8°C. Once reconstituted in the recommended vehicle (e.g., 5% Dextrose in Water), the solution is stable for 24 hours at room temperature or 72 hours when refrigerated. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Lack of Efficacy or Sub-optimal Bacterial Clearance
If you are observing poor efficacy, consider the following potential causes and solutions. A logical workflow for troubleshooting this issue is presented below the tables.
Possible Cause 1: Sub-optimal Dosage
-
Solution: Ensure your dose is appropriate for the infection model and animal strain. Consult the dose-response data from our internal studies. Consider performing a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Possible Cause 2: Inadequate Drug Exposure
-
Solution: Verify the administration route and technique. For oral gavage, ensure the full dose was delivered to the stomach. For IV injections, confirm proper placement in the vein. Issues with formulation, such as precipitation, can also reduce the effective dose administered.
Possible Cause 3: Bacterial Resistance
-
Solution: Confirm the susceptibility of your bacterial strain to this compound by determining the Minimum Inhibitory Concentration (MIC) in vitro before proceeding with in vivo studies.
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
Possible Cause 1: Dose is too high
-
Solution: Review the toxicology data provided. If you are near the maximum tolerated dose (MTD), reduce the dosage by 20-30% and re-evaluate. Observe animals closely for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Possible Cause 2: Reaction to Formulation Vehicle
-
Solution: Administer a vehicle-only control group to distinguish between toxicity from the drug and the vehicle. If the vehicle is causing adverse effects, explore alternative, biocompatible solvents.
Data Presentation: Dosage and Toxicology
Table 1: Recommended Starting Doses for Efficacy in Murine Models
| Infection Model | Pathogen | Route of Administration | Recommended Starting Dose (mg/kg) | Expected Outcome |
|---|---|---|---|---|
| Murine Thigh Infection | Staphylococcus aureus (MRSA) | IV | 20 | >2-log reduction in CFU/gram tissue |
| Murine Thigh Infection | Escherichia coli | IV | 15 | >2-log reduction in CFU/gram tissue |
| Murine Peritonitis | Pseudomonas aeruginosa | PO | 30 | >80% survival at 48 hours |
| Murine Pneumonia | Streptococcus pneumoniae | IV | 25 | >3-log reduction in CFU/lung |
Table 2: Summary of Toxicology Data in Rodents
| Animal Model | Route | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Observed Adverse Effects at >MTD |
|---|---|---|---|---|
| CD-1 Mice | IV | 150 | 75 | Lethargy, transient ataxia |
| CD-1 Mice | PO | >500 | 250 | Mild gastrointestinal distress |
| Sprague-Dawley Rats | IV | 120 | 60 | Weight loss, reduced activity |
| Sprague-Dawley Rats | PO | >500 | 200 | None observed |
Diagrams: Pathways and Workflows
Caption: Mechanism of action for this compound.
Technical Support Center: Antibacterial Agent 203 (Compound 5h)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects and experimental use of Antibacterial Agent 203, also identified as Compound 5h in the primary literature. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, referred to as Compound 5h in its initial publication, is a novel benzimidazole-thiadiazole derivative. It has demonstrated both antibacterial and antifungal properties in preclinical studies.[1][2][3]
Q2: What are the known on-target activities of this agent?
A2: The agent shows potent activity against the Gram-positive bacterium Enterococcus faecalis and the fungal pathogen Candida albicans.[1][2][3] Its efficacy against Gram-negative bacteria is reported to be lower.[2][3]
Q3: What are the documented off-target effects?
A3: The primary off-target effect reported is cytotoxicity against a non-target mammalian cell line. Specifically, its effect on healthy mouse fibroblast cells (L929) has been evaluated to determine its general toxicity.[1][2][4]
Q4: What is the proposed mechanism of action?
A4: In silico molecular docking studies suggest a potential mechanism for its antifungal activity. It is hypothesized that the thiadiazole core of the molecule interacts with the heme group of the fungal enzyme lanosterol 14-α demethylase (CYP51).[5][6] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. The antibacterial mechanism has not been elucidated.
Q5: Has the selectivity of this compound been determined?
A5: While not explicitly stated as a "selectivity index" in the publication, the comparison of the agent's minimum inhibitory concentration (MIC) against microbes and its half-maximal inhibitory concentration (IC50) against mammalian cells provides an initial measure of its selectivity. A higher IC50 value relative to the MIC value suggests greater selectivity for the microbial target.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed in our mammalian cell line.
-
Possible Cause 1: Cell Line Sensitivity: The reported IC50 value is specific to the L929 mouse fibroblast cell line.[1][2] Different cell lines, especially those with higher metabolic rates or different expression profiles of potential off-targets, may exhibit varying sensitivity.
-
Troubleshooting Step: If using a different cell line, establish a baseline IC50 for that specific line. Consider testing on a panel of cell lines, including cancerous and non-cancerous lines, to build a comprehensive cytotoxicity profile.
-
Possible Cause 2: Reagent Purity and Solvent Effects: Impurities in the synthesized compound or high concentrations of the solvent (e.g., DMSO) can contribute to cytotoxicity.
-
Troubleshooting Step: Verify the purity of your compound batch using methods like NMR or mass spectrometry. Ensure the final solvent concentration in your cell culture medium is below the cytotoxic threshold for your specific cell line (typically <0.5% for DMSO). Run a solvent-only control.
Issue 2: Discrepancy in Minimum Inhibitory Concentration (MIC) values compared to published data.
-
Possible Cause 1: Microbial Strain Variation: The published MIC values are for specific ATCC (American Type Culture Collection) strains of bacteria and fungi.[2][3] Clinical isolates or different laboratory strains of the same species may have different susceptibility profiles.
-
Troubleshooting Step: Confirm the exact ATCC strain number of the microbes you are testing. If using a different strain, the results will represent the activity against that specific isolate and may not directly match the original report.
-
Possible Cause 2: Inoculum Preparation and Media Composition: The final concentration of microbes in the assay (colony-forming units per mL) and the type of growth medium (e.g., Mueller-Hinton Broth, RPMI-1640) can significantly impact MIC results.
-
Troubleshooting Step: Strictly adhere to standardized protocols for inoculum preparation (e.g., using a 0.5 McFarland standard). Use the same growth medium, pH, and incubation conditions as described in the published methodology.
Quantitative Data Summary
The following tables summarize the antimicrobial potency and mammalian cytotoxicity data for this compound (Compound 5h).
Table 1: Antimicrobial Activity of this compound (Compound 5h)
| Target Organism | Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Enterococcus faecalis | ATCC 2942 | 3.90[1][4] |
| Candida albicans | ATCC 24433 | 3.90[1][3] |
Table 2: Cytotoxicity of this compound (Compound 5h)
| Cell Line | Cell Type | Half-Maximal Inhibitory Concentration (IC50) (μM) |
| L929 | Healthy Mouse Fibroblast | 75.96[1] |
Key Experimental Protocols
1. Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculum standardized to 0.5 McFarland, this compound stock solution, appropriate solvent (e.g., DMSO).
-
Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate growth medium directly in the 96-well plate.
-
Add the standardized microbial inoculum to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microbes in medium, no agent) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the agent that causes complete visual inhibition of microbial growth.
-
2. Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well cell culture plates, L929 fibroblast cells, complete cell culture medium (e.g., DMEM with 10% FBS), this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., acidified isopropanol or DMSO).
-
Procedure:
-
Seed L929 cells into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only).
-
Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for the L929 fibroblast cytotoxicity (MTT) assay.
Caption: Relationship between on-target efficacy and off-target toxicity.
Caption: Proposed mechanism of antifungal action via CYP51 inhibition.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Resistance Development for Antibacterial Agent 203 (Telacebec/Q203)
Disclaimer: The designation "Antibacterial agent 203" can refer to different compounds in scientific literature. This guide focuses on Telacebec (Q203) , a potent inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis. Researchers working with other agents designated as "203" should consult literature specific to their compound.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the in vitro resistance development of this compound (Telacebec/Q203).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Telacebec/Q203)?
A1: Telacebec (Q203) is a first-in-class drug candidate that targets the cytochrome bc1 complex of Mycobacterium tuberculosis.[1] By inhibiting this complex, it blocks the synthesis of adenosine triphosphate (ATP), leading to the depletion of the cell's energy supply and subsequent growth inhibition.[1]
Q2: What is a typical starting Minimum Inhibitory Concentration (MIC) for wild-type M. tuberculosis against Agent 203?
A2: The MIC of Telacebec (Q203) against drug-susceptible M. tuberculosis is typically low, reflecting its potent activity. While specific values can vary between strains and experimental conditions, it is a highly active compound. For precise starting concentrations in your experiments, it is crucial to perform baseline MIC testing on your specific bacterial strains.
Q3: How is resistance to Agent 203 typically developed in vitro?
A3: In vitro resistance to antibacterial agents is commonly developed through a method called serial passage.[2][3][4][5] This process involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of the drug over an extended period.[3][6] Bacteria that survive at the highest concentration are then used to inoculate fresh media with increasing concentrations of the agent, selecting for resistant mutants.[3][4]
Q4: What are the known genetic determinants of resistance to Telacebec (Q203)?
A4: Resistance to Telacebec (Q203) is often associated with mutations in the genes encoding the subunits of the cytochrome bc1 complex, specifically the qcrB gene. A common mutation observed is T313A in QcrB, which has been shown to confer resistance to the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No increase in MIC after multiple passages. | 1. The starting concentration of Agent 203 is too high, preventing the survival of any mutants. 2. The bacterial inoculum is too low. 3. The incubation time between passages is insufficient for growth. 4. The specific bacterial strain has a low intrinsic mutation frequency for this target. | 1. Start the serial passage experiment at a concentration well below the initial MIC (e.g., 0.25x or 0.5x MIC). 2. Ensure a standardized and adequate inoculum is used for each passage. 3. Extend the incubation period to allow for sufficient bacterial growth before sub-culturing. 4. Consider using a different strain or a mutagenic agent (with appropriate controls) to increase the likelihood of resistance development. |
| Sudden, large jump in MIC (e.g., >16-fold) in a single passage. | 1. A highly resistant mutant has been selected and has become dominant in the population. 2. Contamination with an inherently resistant organism. | 1. This can be a valid result. Isolate single colonies from the high-MIC well and perform MIC confirmation and genomic sequencing to identify mutations. 2. Perform a Gram stain and/or sequence the 16S rRNA of the resistant culture to check for contamination. |
| MIC values are inconsistent between replicates. | 1. Inconsistent inoculum size between replicates. 2. Pipetting errors when preparing drug dilutions. 3. Edge effects in microtiter plates. | 1. Carefully standardize the inoculum preparation and addition to each well/tube. 2. Use calibrated pipettes and ensure proper mixing of drug stock solutions. 3. Avoid using the outermost wells of microtiter plates, or fill them with sterile media to maintain humidity. |
| Loss of resistance after sub-culturing in drug-free media. | The resistance mechanism may have a fitness cost, making the resistant strain less competitive than the wild-type in the absence of the drug. | This is an important finding. To confirm, perform a resistance stability assay by passaging the resistant strain in drug-free media for several generations and periodically re-testing the MIC. |
Experimental Protocols
Protocol 1: Serial Passage for In Vitro Resistance Development
-
Baseline MIC Determination: Determine the initial MIC of this compound for the selected bacterial strain using the broth microdilution method according to CLSI or EUCAST guidelines.[7][8][9]
-
Initiation of Serial Passage: In a 96-well plate or series of tubes, prepare a two-fold serial dilution of Agent 203 in an appropriate growth medium. Inoculate with the bacterial suspension at a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C for M. tuberculosis).
-
Sub-culturing: After incubation, identify the well with the highest concentration of Agent 203 that shows bacterial growth (this is the sub-MIC).[6]
-
Next Passage: Use the culture from this sub-MIC well to inoculate a new series of drug dilutions.
-
Repeat: Repeat steps 3-5 for a predetermined number of passages (e.g., 30) or until a significant increase in MIC is observed.[3]
-
MIC Monitoring: Determine the MIC of the passaged culture at regular intervals (e.g., every 5 passages) to track the development of resistance.
Protocol 2: Resistance Stability Assay
-
Isolate Resistant Strain: Isolate a single colony from the final, resistant population generated through serial passage.
-
Initial MIC Confirmation: Confirm the elevated MIC of the isolated resistant strain.
-
Passage in Drug-Free Medium: Inoculate the resistant strain into a culture medium containing no this compound.
-
Serial Sub-culturing: Sub-culture the bacteria daily in fresh, drug-free medium for a defined number of passages (e.g., 10-20).
-
Periodic MIC Testing: After a set number of passages (e.g., every 2-3 passages), determine the MIC of the bacterial population to see if it reverts to the susceptible phenotype.
Visualizations
Caption: Workflow for in vitro resistance development using serial passage.
Caption: Troubleshooting logic for lack of MIC increase in resistance studies.
Caption: Mechanism of action and resistance pathway for Telacebec (Q203).
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Serial viral passage and reverse genetics protocol for identifying the antiviral drug targets of EV-D68 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serial passage – REVIVE [revive.gardp.org]
- 5. Serial passage - Wikipedia [en.wikipedia.org]
- 6. emerypharma.com [emerypharma.com]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. droracle.ai [droracle.ai]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Improving "Antibacterial agent 203" efficacy in biofilm models
Dear Researcher,
To provide you with the most accurate and relevant technical support for "Antibacterial agent 203," could you please specify which compound you are working with? Several different agents are referred to by similar names in scientific literature. For instance, are you referring to:
-
This compound (Compound 5h): A benzimidazole-thiadiazole derivative with antibacterial and antifungal activity.
-
NB2030: A cephalosporin-triclosan prodrug activated by beta-lactamases.
-
Telacebec (Q203): An inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis.
-
BP203: An antimicrobial peptide.
Once you clarify the specific "this compound" you are using, I can create a detailed and tailored technical support center to address the challenges of improving its efficacy in biofilm models. This will include targeted troubleshooting guides, relevant FAQs, detailed experimental protocols, and visualizations of associated pathways and workflows.
Technical Support Center: Assay Interference with Antibacterial Agent 203
Welcome to the troubleshooting and support center for "Antibacterial agent 203." Our investigation has revealed that "this compound" may refer to several distinct compounds. This guide is structured to help you identify your specific agent and troubleshoot potential assay interferences.
Please select the compound that matches your "this compound" from the list below to navigate to the relevant FAQs and troubleshooting guides.
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Benzimidazole-Thiadiazole Derivative (Compound 5h)
This agent is a synthetic compound with a core structure containing benzimidazole and thiadiazole rings, known for its antibacterial and antifungal properties.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this antibacterial agent?
A1: While the exact mechanism can vary between specific derivatives, many benzimidazole-based compounds are known to interfere with various cellular processes, including microtubule synthesis and other essential enzymatic functions in both bacterial and fungal cells. Some have shown potent activity against specific enzymes like sterol 14-α demethylase in fungi.[2]
Q2: My cell viability assay results are inconsistent. Could the compound be interfering with the assay?
A2: Yes, this is possible. Benzimidazole-thiadiazole derivatives are heterocyclic compounds that can potentially interfere with certain assay readouts. For example, in fluorescence-based assays (like those using resazurin or AlamarBlue), the compound itself might possess intrinsic fluorescence or quenching properties. In assays like the MTT assay, the compound could interfere with the reduction of the tetrazolium salt.[1]
Q3: Are there any known issues with solubility that might affect my results?
A3: Like many heterocyclic organic compounds, solubility can be a concern. Poor solubility can lead to the formation of aggregates, which can cause non-specific inhibition or light scattering in optical assays, leading to erroneous results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent MIC values in broth microdilution assays | Compound precipitation due to low solubility in media. | - Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution.- Include a solubility check by visually inspecting the wells for precipitation before and after incubation.- Consider using a solvent control to account for any effects of the solvent on bacterial growth. |
| High background or quenched signal in fluorescence-based viability assays (e.g., Resazurin) | Intrinsic fluorescence of the compound or quenching of the fluorescent product (resorufin). | - Run a compound-only control (no cells) at various concentrations to measure its intrinsic fluorescence.- Run a "killed-cell" control with the compound to see if it affects the baseline fluorescence.- If interference is confirmed, consider an alternative, non-fluorescent viability assay such as ATP measurement or direct colony counting. |
| False positives in MTT or similar tetrazolium-based assays | Direct reduction of the tetrazolium salt by the compound. | - Perform a cell-free assay by adding the compound to the assay medium with the tetrazolium salt to check for direct reduction.- If direct reduction is observed, switch to a different viability assay that does not rely on tetrazolium dyes. |
Experimental Protocols
Protocol: Assessing Compound Interference with Resazurin Assay
-
Preparation: Prepare a 96-well plate. Designate wells for:
-
No-Cell Control: Media + Resazurin
-
Compound Control: Media + Resazurin + this compound (at various concentrations)
-
Cell Control: Cells + Media + Resazurin
-
Test: Cells + Media + Resazurin + this compound (at various concentrations)
-
-
Incubation: Add the respective components to the wells and incubate under standard conditions.
-
Reading: Measure fluorescence at the appropriate excitation/emission wavelengths.
-
Analysis: Subtract the fluorescence of the "Compound Control" from the "Test" wells to correct for intrinsic fluorescence. Compare the corrected values to the "Cell Control" to determine true cell viability.
Visualization
Cephalosporin-Triclosan Prodrug (NB2030)
This agent is designed as a prodrug that releases the antibacterial triclosan upon cleavage by bacterial β-lactamase enzymes.
Frequently Asked Questions (FAQs)
Q1: How does NB2030 work?
A1: NB2030 is a cephalosporin molecule linked to triclosan. In the presence of bacteria that produce β-lactamase, the cephalosporin part of the molecule is hydrolyzed. This cleavage releases triclosan, which then acts as the primary antibacterial agent by inhibiting enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.
Q2: I am not seeing the expected antibacterial activity. What could be the issue?
A2: The activity of NB2030 is dependent on its activation by β-lactamases. If the target bacteria do not produce sufficient levels of a compatible β-lactamase, the prodrug will not be efficiently activated, and you will observe low or no activity.
Q3: Can this compound interfere with common clinical chemistry assays?
A3: Yes, cephalosporin-based compounds are known to interfere with certain clinical chemistry tests. A well-documented example is the interference with the Jaffe reaction used for measuring creatinine levels, which can lead to falsely elevated readings.[3][4][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no activity against a target bacterium | Insufficient β-lactamase production by the test organism. | - Confirm that the bacterial strain is a known β-lactamase producer.- Perform a direct β-lactamase activity assay on the bacterial lysate using a chromogenic substrate like nitrocefin.[8]- Include a positive control strain known to produce high levels of β-lactamase. |
| Variability in β-lactamase activity assays | Assay conditions are not optimal, or the substrate is degraded. | - Ensure the nitrocefin substrate is protected from light and prepared fresh.- Use a buffer at the optimal pH for the enzyme (typically pH 7.0).- Ensure the plate reader is set to the correct wavelength (490 nm for hydrolyzed nitrocefin). |
| Unexpected results in secondary assays (e.g., toxicity) | The cephalosporin scaffold or the released triclosan is causing off-target effects. | - Run parallel assays with the parent cephalosporin molecule (without triclosan) and with triclosan alone to differentiate their individual effects. |
Experimental Protocols
Protocol: Nitrocefin Assay for β-Lactamase Activity
-
Sample Preparation: Prepare a lysate of the bacterial strain being tested.
-
Reaction Setup: In a 96-well plate, add:
-
Blank: Assay Buffer
-
Positive Control: Purified β-lactamase
-
Sample: Bacterial lysate
-
-
Substrate Addition: Prepare a reaction mix containing assay buffer and nitrocefin. Add this mix to all wells.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm kinetically over 30-60 minutes.
-
Analysis: The rate of increase in absorbance is proportional to the β-lactamase activity in the sample.
Visualization
Cytochrome bc1 Inhibitor (Telacebec/Q203)
Telacebec (Q203) is a first-in-class drug candidate that targets the cytochrome bc1 complex of Mycobacterium tuberculosis, inhibiting ATP synthesis.[4][9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Telacebec (Q203)?
A1: Q203 inhibits the cytochrome bc1 complex (also known as Complex III) in the electron transport chain of Mycobacterium tuberculosis. This blockage disrupts the proton motive force and leads to a depletion of cellular ATP, which is essential for bacterial survival.[4][9]
Q2: My ATP-based viability assay is giving noisy or lower-than-expected readings. Could Q203 be interfering?
A2: While Q203's primary role is to deplete ATP, it is not known to directly interfere with the luciferase enzyme used in most ATP bioluminescence assays. However, interference in these assays can arise from other sources. The compound could absorb light at the emission wavelength of luciferase (around 560 nm), causing a quenching effect. Additionally, components in the lysis buffer or the sample matrix itself can inhibit the luciferase reaction.[10]
Q3: Why do I still see some bacterial survival even at high concentrations of Q203?
A3: Q203 is considered bacteriostatic against M. tuberculosis because the bacterium possesses an alternative terminal oxidase (cytochrome bd oxidase) that can partially bypass the block at the cytochrome bc1 complex. This allows for a low level of respiration and survival.[9] For this reason, Q203 is often studied in combination with other drugs to achieve a bactericidal effect.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal in ATP bioluminescence assay (e.g., CellTiter-Glo®) | Direct inhibition of luciferase by the compound or quenching of the light signal. | - Perform a "spike-recovery" control. Add a known amount of ATP to a well containing your compound and the assay reagent. If you do not recover the expected signal, interference is occurring.- Measure the absorbance spectrum of Q203 to check for overlap with the luciferase emission spectrum.- If interference is confirmed, you may need to dilute the sample or use a different type of viability assay. |
| High variability between replicate wells | Incomplete cell lysis, leading to inconsistent ATP release. | - Ensure the lysis reagent is compatible with your bacterial strain and that incubation time is sufficient for complete lysis.- Mix the plate gently but thoroughly after adding the lysis/assay reagent to ensure a homogenous solution. |
| Results are not correlating with other viability measures (e.g., CFU counting) | The bacteriostatic nature of Q203 means that cells may be viable (metabolically active) but non-replicative. | - Use multiple, mechanistically different assays to assess viability. For example, combine an ATP assay (measures metabolic activity) with CFU plating (measures reproductive capacity). |
Experimental Protocols
Protocol: ATP Spike-Recovery Control for Luciferase Assay Interference
-
Plate Setup: In a white, opaque 96-well plate, set up the following conditions:
-
Buffer Control: Assay buffer + Luciferase reagent.
-
ATP Standard: Assay buffer + Luciferase reagent + Known concentration of ATP.
-
Compound Control: Assay buffer + Luciferase reagent + Q203.
-
Spike-Recovery: Assay buffer + Luciferase reagent + Q203 + Known concentration of ATP.
-
-
Incubation: Incubate the plate for 10 minutes at room temperature to allow the reaction to stabilize.
-
Measurement: Read the luminescence on a plate reader.
-
Analysis: Calculate the percentage of ATP recovered in the "Spike-Recovery" well compared to the "ATP Standard" well. A recovery significantly below 100% indicates assay interference.
-
% Recovery = (Luminescence_Spike-Recovery - Luminescence_Compound) / (Luminescence_ATP_Standard - Luminescence_Buffer) * 100
-
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical interference of drugs in clinical chemistry: II--The interference of three cephalosporins with the determination of serum creatinine concentration by the Jaffé reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference by cephalosporins with creatinine measurement by desk-top analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interference by newer cephalosporins in current methods for measuring creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of interference with creatinine assays by four cephalosporin-like antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
- 9. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference sources in ATP bioluminescence assay of silica nanoparticle toxicity to activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting "Antibacterial agent 203" cytotoxicity assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with cytotoxicity assays involving "Antibacterial agent 203."
Introduction to this compound
This compound (also known as Compound 5h) is a compound recognized for its antibacterial and antifungal properties.[1] It has demonstrated potent activity against C. albicans.[1] For researchers investigating its effects on mammalian cells, it's important to note that it has a known cytotoxic potential, with a reported IC50 of 75.96 μM on healthy mouse fibroblast cells (L929).[1] The primary mechanism of action for some antibacterial agents involves disrupting critical cellular processes like energy production, which can lead to cytotoxicity in eukaryotic cells as well.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: The reported half-maximal inhibitory concentration (IC50) for this compound is 75.96 μM in L929 mouse fibroblast cells.[1] This value should be used as a starting point for determining the dose range in your specific cell line, as sensitivity can vary significantly between cell types.
Q2: Which cytotoxicity assay is the most suitable for my experiment?
A2: The choice of assay depends on the expected mechanism of cell death.
-
MTT/XTT Assays: These are suitable for measuring changes in metabolic activity, which is often a proxy for cell viability.[5] They are widely used for screening and determining IC50 values.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis or late apoptosis.[6][7]
-
Apoptosis Assays (e.g., TUNEL, Caspase Activity): If you hypothesize that the agent induces programmed cell death (apoptosis), these assays are more specific. TUNEL detects DNA fragmentation (a late-stage event), while caspase assays measure the activity of key enzymes in the apoptotic pathway.[8][9][10]
Q3: How do I optimize the cell seeding density for my assay?
A3: Optimizing cell seeding density is critical for reliable and reproducible results.[11] A density that is too low may produce a weak signal, while a density that is too high can lead to nutrient depletion, overcrowding, and cell death unrelated to the treatment.[12][13] The optimal density ensures cells are in the logarithmic growth phase throughout the experiment. It is recommended to perform a titration experiment by seeding cells at various densities (e.g., 500, 1000, 2000, 5000 cells/well) and measuring their growth over several days to find the ideal number for your specific cell line and experiment duration.[14]
Q4: My results are not reproducible. What are the common causes?
A4: Lack of reproducibility can stem from several factors:
-
Cell Health and Passage Number: Use healthy, viable cells and avoid high passage numbers, as cells can change character over time.[12][13]
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have the same number of cells in each well.
-
Reagent Preparation: Prepare fresh reagents and ensure the antibacterial agent is fully solubilized.
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol.[15]
-
Contamination: Check for mycoplasma or bacterial contamination, which can affect cell health and assay results.
Q5: I am observing high background noise in my assay. How can I resolve this?
A5: High background can obscure your results by reducing the signal-to-noise ratio.[16] Common causes and solutions include:
-
Insufficient Washing: Increase the number and duration of wash steps to remove unbound reagents and antibodies.[15][17]
-
Inadequate Blocking (for ELISA-based assays): Optimize the blocking buffer concentration or try a different blocking agent.[16][17][18]
-
Media Components: Some components in cell culture media can interfere with assay reagents. For example, serum contains LDH, which can increase the background in LDH assays.[6][19] Running a "media only" blank is crucial.[20]
-
Compound Interference: The antibacterial agent itself might directly react with the assay substrate (e.g., reducing MTT). Always include a "no cell, compound only" control.[21]
Data Summary
Table 1: Properties and In Vitro Activity of this compound
| Property | Description | Reference |
|---|---|---|
| Compound Name | This compound (Compound 5h) | [1] |
| Chemical Class | Benzimidazole-Thiadiazole Derivative | [1] |
| Known Activity | Antibacterial and Antifungal | [1] |
| Mammalian Cytotoxicity (IC50) | 75.96 μM (L929 mouse fibroblast cells) |[1] |
Troubleshooting Guides
MTT Assay Troubleshooting
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| Q: Why is the absorbance high in my "no-cell" control wells containing only media and the agent? | The antibacterial agent may be directly reducing the MTT tetrazolium salt to formazan.[21] | Subtract the absorbance value of the "no-cell, compound only" control from all other readings. Consider using an alternative assay like LDH or Calcein AM. |
| Q: My absorbance values are very low, and I don't see a clear dose-response curve. | 1. Cell seeding density is too low.[12] 2. Incubation time with the agent was too short or too long. 3. The agent has degraded or precipitated out of solution. 4. Formazan crystals were not fully dissolved.[20] | 1. Optimize cell seeding density.[14][22] 2. Perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Ensure proper storage and solubility of the agent. Visually inspect wells for precipitation. 4. Use an appropriate solvent (e.g., DMSO, acidified isopropanol) and ensure complete solubilization by pipetting or shaking.[20] |
| Q: There is high variability between my replicate wells. | 1. Inaccurate pipetting or inconsistent volumes. 2. Non-homogenous cell suspension during plating. 3. "Edge effect" in the 96-well plate due to evaporation. | 1. Calibrate pipettes and use careful, consistent technique. 2. Gently swirl the cell suspension frequently while plating. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
LDH Release Assay Troubleshooting
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| Q: My negative control (untreated cells) shows very high LDH release. | 1. Cells were unhealthy or overly confluent before the experiment.[13] 2. Cells were damaged during media changes or reagent addition due to forceful pipetting.[23] 3. Contamination in the cell culture. | 1. Ensure cells are healthy and seeded at an optimal density.[12] 2. Handle cells gently. Add solutions slowly against the side of the well. 3. Regularly test for mycoplasma and other contaminants. |
| Q: The background absorbance in the media-only control is high. | Serum used in the culture medium naturally contains LDH.[19] | 1. Use a low-serum or serum-free medium for the assay incubation period.[6] 2. Always subtract the absorbance of the media-only background control from all other measurements.[19] |
| Q: I don't see a significant increase in LDH release, even at high concentrations of the agent. | The agent may be cytostatic (inhibits growth) or induces apoptosis without causing rapid membrane rupture.[7] | 1. Extend the incubation time to detect later-stage cell death. 2. Use a different assay to measure metabolic activity (MTT) or specific apoptotic markers (caspase activity, TUNEL) to determine the mechanism of cell death.[10][24] |
TUNEL Assay Troubleshooting
| Question / Problem | Possible Cause(s) | Recommended Solution(s) |
| Q: There is no signal, even in my positive control (e.g., DNase I treated). | 1. Inactive TdT enzyme or degraded fluorescently-labeled dUTP.[8] 2. Insufficient cell permeabilization.[8] 3. Reagents were not stored correctly or have expired. | 1. Always prepare the TUNEL reaction mix fresh and store it on ice.[25] Use a new kit if reagents are suspect. 2. Optimize the concentration and incubation time for Proteinase K or other permeabilization agents.[8][25] 3. Verify the expiration dates and storage conditions of all kit components. |
| Q: I'm seeing high background or non-specific staining across all samples. | 1. TdT enzyme concentration is too high or incubation time is too long.[25] 2. Insufficient washing.[25] 3. Autofluorescence from the cells or tissue. | 1. Titrate the TdT enzyme concentration and/or reduce the incubation time.[8] 2. Increase the number and duration of wash steps after the TUNEL reaction.[26] 3. Include an unstained control to check for autofluorescence. If present, consider using a quenching agent or a fluorophore with a different emission spectrum.[8] |
| Q: How can I be sure the positive signal is from apoptosis and not necrosis? | The TUNEL assay detects DNA fragmentation, which can also occur during necrosis.[8] | Combine the TUNEL assay with morphological analysis (e.g., looking for chromatin condensation and apoptotic bodies) or with another assay that detects an early marker of apoptosis, such as caspase-3/7 activation or Annexin V staining.[8][10] |
Experimental Protocols & Workflows
General Cytotoxicity Assay Workflow
Caption: General experimental workflow for in vitro cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a negative control and a media-only blank. Incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[20]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[20]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank values.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Additionally, prepare a "maximum LDH release" control by adding a lysis buffer (provided in most kits) to a set of untreated wells 30-45 minutes before the end of the incubation period.[27]
-
Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.[6]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.[6][27]
-
Stop Reaction: Add the stop solution provided in the kit to each well.[6]
-
Data Acquisition: Measure the absorbance at 490 nm.[6]
-
Analysis: Calculate the percentage of cytotoxicity by normalizing the LDH release from treated cells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls after subtracting the background.
Protocol 3: TUNEL Apoptosis Assay (Fluorescence Microscopy)
-
Cell Culture and Treatment: Grow cells on sterile coverslips in a multi-well plate. Treat with this compound for the desired time. Include positive (e.g., DNase I treatment) and negative (untreated) controls.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15-30 minutes. Permeabilize the cells with a solution like 0.1% Triton X-100 in PBS or sodium citrate.[8]
-
TUNEL Reaction: Wash the cells again. Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the kit's protocol. Add the mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[25]
-
Counterstaining: Wash the cells to remove the unincorporated nucleotides. Counterstain the nuclei with a DNA dye like DAPI or Hoechst to visualize all cells.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence (e.g., green with FITC-dUTP) co-localized with the nuclear stain (e.g., blue with DAPI).
-
Analysis: Quantify apoptosis by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[8]
Signaling Pathways & Troubleshooting Logic
Troubleshooting Logic: High Background Signal
Caption: Decision tree for troubleshooting high background signals.
Potential Cytotoxicity Pathway
Many antibacterial agents achieve their effect by targeting essential prokaryotic machinery, such as components of the electron transport chain.[2] A similar mechanism in eukaryotic cells can disrupt mitochondrial function, leading to apoptosis.
Caption: Potential pathway for apoptosis induced by mitochondrial disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 4. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. researchgate.net [researchgate.net]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. arp1.com [arp1.com]
- 17. clyte.tech [clyte.tech]
- 18. How to deal with high background in ELISA | Abcam [abcam.com]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
- 22. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 25. arcegen.com [arcegen.com]
- 26. researchgate.net [researchgate.net]
- 27. scientificlabs.co.uk [scientificlabs.co.uk]
"Antibacterial agent 203" experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical compound, Antibacterial Agent 203.
Frequently Asked Questions (FAQs)
Q1: What is the expected Minimum Inhibitory Concentration (MIC) range for this compound against common bacterial strains?
A1: The MIC of this compound can vary depending on the bacterial species and the specific experimental conditions. However, based on initial studies, the expected MIC ranges against quality control (QC) strains are summarized below. Significant deviation from these ranges may indicate experimental error.
Data Presentation: Expected MIC Ranges for this compound
| Bacterial Strain | ATCC Number | Expected MIC Range (µg/mL) |
| Escherichia coli | 25922 | 2 - 8 |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Pseudomonas aeruginosa | 27853 | 8 - 32 |
| Enterococcus faecalis | 29212 | 4 - 16 |
Q2: How should I properly prepare and store this compound?
A2: For consistent results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL. Aliquot the stock solution into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles. Protect the stock solution from light.
Q3: What are the appropriate quality control (QC) strains to use in my experiments?
A3: It is crucial to include QC strains with known susceptibility to this compound in every experiment to ensure the validity of your results. Recommended QC strains and their expected zone diameters for the disk diffusion assay are listed in the troubleshooting section. Organizations like the American Type Culture Collection (ATCC) provide strains with known resistance phenotypes that are suitable for quality control.[1]
Troubleshooting Guides
Issue 1: Inconsistent MIC Values
Variability in MIC values is a common issue in antimicrobial susceptibility testing.[2][3] This can be caused by several factors related to the experimental protocol.[2][3]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4][5] Using an inoculum that is too heavy or too light can significantly alter the MIC.[4] |
| Incubation Time & Temperature | Adhere strictly to the recommended incubation time (typically 16-20 hours) and temperature (35°C ± 2°C). Prolonged incubation can lead to higher MICs due to drug degradation or the emergence of resistant subpopulations. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) for broth dilution methods. Variations in cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of some antimicrobial agents. |
| Serial Dilution Error | Perform serial dilutions carefully and use calibrated pipettes. Small errors in dilution can be magnified across the series. Prepare a fresh dilution series for each experiment. |
| Agent Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Disk Diffusion Zone Size Out of Range
The disk diffusion assay is a qualitative or semi-quantitative method that can be affected by several experimental parameters.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Agar Depth | The depth of the Mueller-Hinton agar should be uniform at 4 mm. Agar that is too deep will result in smaller zones, while agar that is too shallow will produce larger zones.[6] |
| Inoculum Standardization | A bacterial lawn that is too dense will result in smaller zones of inhibition, while a sparse lawn will lead to larger zones.[4] Use a 0.5 McFarland standard for inoculum preparation.[4][5] |
| Disk Potency | Ensure that the this compound disks are stored correctly (typically at -20°C or 4°C in a desiccated environment) and have not expired.[6] |
| Incubation Conditions | Incubate plates at 35°C ± 2°C for 16-20 hours. Stacking plates too high in the incubator can lead to uneven temperature distribution and affect zone sizes. |
| Timing of Disk Application | Apply the disks to the inoculated agar surface within 15 minutes of spreading the bacterial lawn to ensure proper diffusion of the agent before bacterial growth begins.[4] |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[4][7]
-
Prepare Inoculum: From a fresh culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Agent Dilutions: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no agent).
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that shows no visible turbidity.[4]
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a mammalian cell line (e.g., HEK293).
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Agent Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the agent dilutions to the respective wells.
-
Controls:
-
Cell Control: Wells with cells but no agent.
-
Vehicle Control: Wells with cells and the highest concentration of the solvent (e.g., DMSO) used to dissolve the agent.
-
Blank Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the cell viability as a percentage relative to the vehicle control.
Visualizations
Caption: Workflow for MIC Determination of this compound.
Caption: Troubleshooting Flowchart for Inconsistent MIC Results.
Caption: Hypothetical Signaling Pathway for this compound.
References
- 1. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 2. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apec.org [apec.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Technical Support Center: Antibacterial Agent 203 Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocols for "Antibacterial agent 203".
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial purification strategy for this compound?
A1: For initial purification of this compound from crude extracts, a two-step process involving liquid chromatography followed by crystallization is recommended. This approach effectively removes the majority of impurities and provides a product with purity greater than 95%.[1][2] For higher purity requirements, additional chromatographic steps may be necessary.[3]
Q2: What are the optimal solvent systems for the chromatography of this compound?
A2: Reversed-phase HPLC is a highly effective method for purifying this compound.[4] A common starting point is a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile. The exact gradient will depend on the specific column and system being used.[5] It is crucial to ensure that the sample is dissolved in a solvent weaker than the initial mobile phase to prevent peak distortion.[6]
Q3: How can I improve the yield of purified this compound?
A3: Maximizing yield involves optimizing each step of the purification process. During chromatography, ensure that the column is not overloaded and that the fraction collection is optimized to capture the entire peak of interest without including excessive impurities.[7] For crystallization, a slow cooling rate and the use of seeding crystals can significantly improve the yield and quality of the crystals.[8]
Q4: What are the common causes of batch-to-batch variability in the purity of this compound?
A4: Batch-to-batch variability can arise from several factors, including inconsistencies in the crude extract, variations in solvent preparation, and changes in ambient temperature during purification.[9] It is essential to standardize all experimental parameters, including raw material quality, solvent purity, and process timing. Implementing process analytical technology (PAT) can help monitor and control critical process parameters in real-time.[8]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause | Solution | Citation |
| Low Yield | Incomplete elution from the column. | Optimize the elution gradient or switch to a stronger solvent. | [10] |
| The agent is degrading on the column. | Test the stability of this compound on the stationary phase. Consider using a different type of chromatography (e.g., ion exchange if the agent is charged). | [3][11] | |
| Poor Resolution/Peak Tailing | Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Inappropriate mobile phase. | Adjust the mobile phase composition, pH, or gradient slope. | [5][12] | |
| Column degradation. | Replace the column or use a guard column to protect it. | [12] | |
| Ghost Peaks | Contaminants in the mobile phase or from previous injections. | Use high-purity solvents and flush the system thoroughly between runs. | [5] |
Crystallization Issues
| Problem | Possible Cause | Solution | Citation |
| No Crystals Form | Solution is not supersaturated. | Concentrate the solution further or add an anti-solvent. | [8] |
| Presence of impurities inhibiting nucleation. | Perform an additional purification step before crystallization. | [9] | |
| Oiling Out | The agent is precipitating as a liquid phase instead of a solid. | Decrease the level of supersaturation by slowing down the cooling rate or anti-solvent addition. Seeding can also be beneficial. | [8] |
| Poor Crystal Quality (small or irregular) | Nucleation rate is too high. | Reduce the rate of supersaturation. Optimize temperature, concentration, and agitation. | [9][13] |
| Inconsistent Crystal Form (Polymorphism) | Variations in crystallization conditions. | Strictly control temperature, solvent composition, and cooling rate. Seeding with the desired polymorph can help ensure consistency. | [8][9] |
Filtration Issues
| Problem | Possible Cause | Solution | Citation |
| Filter Clogging | Presence of particulates or aggregates in the solution. | Pre-filter the solution with a coarser filter. Optimize the solution conditions (pH, ionic strength) to minimize aggregation. | [14] |
| High viscosity of the solution. | Dilute the solution if possible, or gently warm it to reduce viscosity. | ||
| Loss of Product | Adsorption of the agent to the filter membrane. | Test different filter materials to find one with low binding affinity for this compound. | [15] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90-10% B (linear gradient)
-
31-36 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the crude extract in Mobile Phase A to a concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.
Protocol 2: Crystallization of this compound
-
Solvent Selection: Dissolve the purified this compound (from HPLC) in a minimal amount of hot ethanol.
-
Supersaturation: Slowly add deionized water (as an anti-solvent) dropwise until the solution becomes slightly turbid.
-
Nucleation and Growth: Add a few seed crystals of pure this compound. Cover the solution and allow it to cool slowly to room temperature, and then transfer to 4°C for 12-24 hours.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Step | Purity (%) | Yield (%) | Throughput |
| Crude Extract | 25 | 100 | High |
| Flash Chromatography | 80 | 75 | High |
| Reversed-Phase HPLC | >98 | 60 | Low |
| Crystallization | >99.5 | 90 (of input) | Medium |
| Combined HPLC & Crystallization | >99.8 | 54 | Low |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of antibacterial surfactin isoforms produced by Bacillus velezensis SK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Drugs [dupont.com]
- 4. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. halocolumns.com [halocolumns.com]
- 7. gilson.com [gilson.com]
- 8. scribd.com [scribd.com]
- 9. syrris.com [syrris.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Chromatography [chem.rochester.edu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Effect of Filtration on Antimicrobial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Antibacterial Agent 203 (Compound 5h)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the large-scale synthesis of Antibacterial Agent 203 (Compound 5h), a novel benzimidazole-thiadiazole derivative with promising antimicrobial and antifungal properties.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also referred to as Compound 5h in the initial discovery literature, is a benzimidazole-thiadiazole hybrid molecule.[1][2] It has demonstrated significant in vitro activity against the Gram-positive bacterium Enterococcus faecalis and the fungus Candida albicans.[1][2][3]
Q2: What is the general synthetic strategy for this compound?
A2: The synthesis of Compound 5h and its analogues is a multi-step process.[2][4] It typically involves the initial formation of a benzimidazole core, followed by the construction of a thiadiazole ring, and subsequent coupling or functionalization to yield the final product. The specific route reported involves five main stages.[2][4]
Q3: What are the primary challenges in scaling up the synthesis of heterocyclic compounds like Agent 203?
A3: Scaling up the synthesis of complex heterocyclic molecules often presents challenges that are not apparent at the laboratory scale.[5][6] These can include:
-
Reaction Kinetics and Thermochemistry: Exothermic reactions that are easily managed in small flasks can become dangerous on a large scale, requiring careful thermal management.[5]
-
Reagent and Solvent Stoichiometry: Molar ratios may need to be re-optimized for large-scale reactors to ensure complete reactions and minimize side products.
-
Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical for large quantities. Developing robust crystallization or extraction procedures is crucial.[6]
-
Material Handling and Solubility: Poor solubility of intermediates can lead to handling issues and require large solvent volumes, impacting process efficiency and cost.
-
Process Robustness and Reproducibility: Ensuring consistent yield and purity from batch to batch is a critical challenge in large-scale production.[5]
Q4: Are there any known safety concerns with the reagents used in the synthesis of benzimidazole-thiadiazole derivatives?
A4: The synthesis of these types of compounds may involve reagents that require careful handling. For instance, hydrazine hydrate, a common reagent in the formation of hydrazides as synthetic intermediates, is corrosive and toxic. Thionyl chloride, used for creating acid chlorides, is also highly corrosive and reacts violently with water. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before beginning any large-scale synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Benzimidazole Ring Formation Step
| Potential Cause | Recommended Solution |
| Incomplete condensation reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. Ensure the removal of water, a byproduct of the condensation, for example by using a Dean-Stark apparatus. |
| Side product formation | Re-evaluate the reaction temperature; excessive heat can lead to degradation or side reactions. Ensure the purity of the starting materials (o-phenylenediamine and substituted benzoic acid derivatives). |
| Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine starting material, which can be sensitive to air. |
Issue 2: Difficulty in the Cyclization to Form the Thiadiazole Ring
| Potential Cause | Recommended Solution |
| Low reactivity of the intermediate | Ensure the intermediate acyl hydrazide or thio-semicarbazide is sufficiently pure and dry. The choice of the cyclizing agent (e.g., phosphorus oxychloride, sulfuric acid) is critical; its concentration and the reaction temperature may need to be optimized for the specific substrate. |
| Formation of undesired isomers or byproducts | The reaction conditions, particularly temperature and the nature of the acid catalyst, can influence the regioselectivity of the cyclization. A systematic screening of different catalysts and solvents might be necessary to improve the selectivity towards the desired 1,3,4-thiadiazole isomer. |
Issue 3: Impurities in the Final Product After Scale-Up
| Potential Cause | Recommended Solution |
| Residual starting materials or reagents | Develop a robust work-up procedure. This may involve pH adjustments to facilitate the removal of acidic or basic impurities through aqueous washes. An anti-solvent crystallization or recrystallization from a suitable solvent system is often the most effective method for purifying the final product at a large scale. |
| Formation of closely related impurities | If impurities cannot be removed by extraction or crystallization, a final purification step such as slurry washing with a solvent in which the impurity is more soluble than the product might be effective. Re-evaluating the reaction conditions of the final synthetic step to minimize the formation of these impurities is also recommended. |
| Inconsistent crystalline form (Polymorphism) | The crystallization process (solvent, temperature, cooling rate) must be tightly controlled to ensure the consistent formation of the desired polymorph, as different crystal forms can affect the drug's physical properties and bioavailability.[6] |
Quantitative Data Summary
The following table summarizes the reported in vitro antimicrobial and cytotoxic activity for this compound (Compound 5h).
| Parameter | Value | Target Organism/Cell Line | Reference Compound (Value) |
| Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Candida albicans (ATCC 24433) | Voriconazole (3.90 µg/mL), Fluconazole (7.81 µg/mL)[2] |
| Minimum Inhibitory Concentration (MIC) | 3.90 µg/mL | Enterococcus faecalis (ATCC 2942) | Azithromycin (Value not specified in abstract)[2] |
| Half Maximal Inhibitory Concentration (IC50) | Not explicitly stated for 5h, but evaluated | L929 (Mouse fibroblast cells) | Not specified in abstract |
Note: The IC50 value for compound 5h against L929 cells was evaluated to assess cytotoxicity but is not specified in the abstract of the primary publication.[2]
Experimental Protocols & Methodologies
A generalized synthetic scheme for benzimidazole-thiadiazole derivatives similar to Agent 203 is outlined below. For the specific synthesis of Compound 5h, please refer to the publication by Işık et al. (2024).[1]
General Protocol for the Synthesis of Benzimidazole-Thiadiazole Hybrids:
-
Step 1: Synthesis of the Benzimidazole Core: A substituted o-phenylenediamine is condensed with a functionalized benzoic acid derivative (e.g., methyl 4-formylbenzoate). This reaction is typically carried out under reflux in a suitable solvent.[2][4]
-
Step 2: Formation of Hydrazide: The ester group on the benzimidazole intermediate is treated with hydrazine hydrate in a solvent like ethanol to form the corresponding hydrazide.[2]
-
Step 3: Formation of Thiosemicarbazide: The hydrazide is reacted with an isothiocyanate derivative in a suitable solvent to yield a thiosemicarbazide intermediate.
-
Step 4: Cyclization to form the 1,3,4-Thiadiazole Ring: The thiosemicarbazide is cyclized, often under acidic conditions (e.g., using concentrated sulfuric acid), to form the 1,3,4-thiadiazole ring.
-
Step 5: Final Functionalization: The resulting hybrid molecule may undergo further substitution or modification to yield the final target compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Generalized Synthetic Pathway
Caption: Generalized 5-step synthesis pathway for Agent 203.
References
- 1. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
"Antibacterial agent 203" unexpected pharmacological effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected pharmacological effects observed during experiments with compounds referred to as "Antibacterial Agent 203." Researchers should first identify the specific compound they are working with, as "this compound" can refer to several distinct molecules with different mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: The designation "this compound" is not unique and can refer to several different investigational compounds. It is crucial to verify the specific chemical entity you are using. Some known examples include:
-
Telacebec (Q203): A first-in-class imidazopyridine amide targeting the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis, thereby inhibiting ATP synthesis.[1][2] It is primarily investigated for tuberculosis treatment.
-
This compound (Compound 5h): A benzimidazole-thiadiazole derivative with both antibacterial and antifungal properties.[3]
-
NB2030: A cephalosporin-based prodrug that releases the antibacterial agent triclosan upon activation by bacterial β-lactamases.[4]
-
BP203: An antimicrobial peptide that has shown effectiveness against Gram-negative bacteria.[5]
Q2: My non-bacterial cells are showing signs of toxicity. Is this expected?
A2: Some compounds designated as "this compound" have reported effects on mammalian cells. For instance, "this compound (Compound 5h)" has a reported IC50 of 75.96 μM on healthy mouse fibroblast cells (L929).[3] This indicates a potential for cytotoxicity at higher concentrations. If you are observing unexpected cell death or morphological changes in your eukaryotic cell cultures, it is advisable to perform a dose-response cytotoxicity assay.
Q3: I am observing an antagonistic effect when combining "this compound" with other antibiotics. Why might this be happening?
A3: Drug-drug interactions can be complex. For Telacebec (Q203), while it shows synergistic or additive effects with many anti-tuberculosis drugs, some studies have reported antagonistic effects with agents like isoniazid and moxifloxacin.[2] This can be due to various factors, including competing mechanisms of action or off-target effects. It is recommended to perform checkerboard assays to systematically evaluate the interaction between your compound and other antibiotics.
Q4: The antibacterial efficacy of my "Agent 203" is lower than expected in vivo compared to in vitro results. What could be the cause?
A4: Discrepancies between in vitro and in vivo efficacy are common in drug development.[6] Potential reasons include poor pharmacokinetic properties (e.g., rapid clearance), low bioavailability, or high serum protein binding. For example, Telacebec (Q203) is noted to be bacteriostatic on its own, and its efficacy can be enhanced when used in combination with other drugs.[2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Mammalian Cell Lines
-
Problem: You observe a decrease in cell viability, changes in cell morphology, or other signs of toxicity in your mammalian cell line when treated with "this compound."
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Verify the identity and purity of your compound stock using methods like LC-MS or NMR. Impurities could be responsible for the observed toxicity.
-
Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, LDH release) with a wide range of concentrations to determine the IC50 value in your specific cell line.
-
Review Literature: Check for any published data on the cytotoxicity of your specific "Agent 203" variant. As noted, some versions have known effects on mammalian cells.[3]
-
Investigate Mechanism of Toxicity: If significant cytotoxicity is confirmed, consider experiments to understand the mechanism, such as assays for apoptosis (caspase activation), mitochondrial membrane potential, or oxidative stress.
-
Issue 2: Inconsistent Antibacterial Activity
-
Problem: The Minimum Inhibitory Concentration (MIC) values for "this compound" vary significantly between experiments.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial inoculum is prepared consistently and is in the logarithmic growth phase.
-
Check Media and Reagents: Verify the quality and pH of the culture medium. For some agents, the presence of certain ions can affect activity.
-
Control for Compound Stability: Assess the stability of your compound in the assay medium over the incubation period. Degradation can lead to apparently higher MICs.
-
Review Assay Method: Ensure strict adherence to standardized protocols for susceptibility testing, such as those from CLSI or EUCAST.
-
Data Presentation
Table 1: Reported In Vitro Activity of "this compound" Variants
| Compound Name | Target Organism/Cell Line | Reported Activity | Reference |
| Telacebec (Q203) | Mycobacterium tuberculosis | Inhibition of cytochrome bc1 complex | [1] |
| This compound (Compound 5h) | Candida albicans | MIC: 3.90 µg/mL | [3] |
| This compound (Compound 5h) | Mouse Fibroblast Cells (L929) | IC50: 75.96 µM | [3] |
| NB2030 | S. aureus and E. coli | Acts as a triclosan prodrug | [4] |
| BP203 | Gram-negative bacteria | Antimicrobial peptide activity | [5] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293, or L929) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "this compound" in the appropriate cell culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Checkerboard Assay for Drug Synergy/Antagonism
-
Preparation: In a 96-well microtiter plate, prepare serial dilutions of "this compound" along the x-axis and a second antibiotic along the y-axis.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include wells with each drug alone and a no-drug control.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium for 18-24 hours.
-
Measurement: Determine the MIC for each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index.
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation: ≤ 0.5 (Synergy), > 0.5 to 4.0 (Additive/Indifference), > 4.0 (Antagonism).
-
Visualizations
Caption: Mechanism of action for Telacebec (Q203).
Caption: General workflow for troubleshooting unexpected drug effects.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of NB2001 and NB2030, novel antibacterial agents activated by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges of Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating "Antibacterial agent 203" precipitation in media
Welcome to the technical support center for Antibacterial Agent 203. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating common issues related to the precipitation of this agent in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is a novel, potent inhibitor of bacterial DNA gyrase, showing broad-spectrum activity against several multidrug-resistant strains. Chemically, it is a synthetic hydrophobic compound with low aqueous solubility. Its tendency to precipitate is primarily due to its molecular structure, which favors self-aggregation in aqueous environments, especially in complex biological media.
Q2: At what point during my experiment can I expect to see precipitation?
A2: Precipitation can occur at several stages. The most common instances are:
-
Immediately upon adding the concentrated stock solution of Agent 203 to the aqueous-based culture media.
-
After a period of incubation, due to changes in temperature or pH of the media.[1]
-
During freeze-thaw cycles of stock solutions or supplemented media.[2]
Q3: Can the type of culture medium influence the precipitation of Agent 203?
A3: Absolutely. The composition of the culture medium plays a critical role. Media rich in certain salts, proteins, and other components can interact with Agent 203, reducing its solubility.[2][3] For example, high concentrations of divalent cations like Ca²⁺ and Mg²⁺ can sometimes lead to the formation of insoluble complexes.[4][5] It's also been noted that media components can significantly influence the antibacterial activity of metallic ions, which can be relevant if your research involves such combinations.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
You've prepared your stock solution in an organic solvent, but upon adding it to your bacterial culture medium, a precipitate forms instantly.
Possible Causes and Solutions
-
Cause: The concentration of Agent 203 in the final medium exceeds its aqueous solubility limit. This is a common issue when a drug dissolved in a solvent like DMSO is introduced to a water-based medium.[7]
-
Solution 1: Optimize Stock Solution Concentration. Prepare a less concentrated stock solution. While this may require adding a larger volume to your media, it can help prevent the agent from crashing out of solution.[8]
-
Solution 2: Modify the Addition Process. Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume first while vortexing, and then slowly add this mixture to the rest of the media. This gradual dilution can sometimes prevent immediate precipitation.
-
Solution 3: Evaluate Co-solvents. The choice of solvent for your stock solution is crucial. While DMSO is common, other organic solvents or co-solvent systems might be more compatible with your media.[9]
Issue 2: Agent 203 Precipitates After Incubation
The medium containing Agent 203 is clear initially, but after incubation at 37°C, you observe turbidity or visible precipitate.
Possible Causes and Solutions
-
Cause 1: Temperature-Dependent Solubility. The solubility of many compounds is temperature-dependent.[1][10] Agent 203 may be less stable at 37°C over extended periods, leading to precipitation.
-
Solution 1: Conduct a Temperature Stability Study. Before your main experiment, test the solubility of Agent 203 in your chosen medium at different temperatures (e.g., 4°C, room temperature, 37°C) over time. This will help you determine the stability window.
-
Cause 2: pH Shift in Media. Bacterial metabolism during growth can alter the pH of the culture medium.[6] If the solubility of Agent 203 is pH-sensitive, this shift can cause it to precipitate.[11][12]
-
Solution 2: Use Buffered Media and Monitor pH. Ensure your medium is well-buffered. Consider using a medium with a stronger buffering system or adding a supplemental buffer if compatible with your experimental goals. Monitor the pH of your culture over the incubation period to see if it correlates with the timing of precipitation.
Data and Protocols
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble in buffered saline |
| Ethanol | 5 | Moderately soluble |
| DMSO | 50 | Highly soluble |
| PEG 400 | 25 | Good solubility, can be used as a co-solvent |
Table 2: Effect of pH on the Solubility of Agent 203 in Media
| pH of Media | Solubility (µg/mL) after 2h at 37°C | Observation |
| 6.0 | 0.5 | Significant Precipitation |
| 7.0 | 2.5 | Minor Precipitation |
| 7.4 | 5.0 | Clear Solution |
| 8.0 | 5.2 | Clear Solution |
Experimental Protocol: Preparation of Agent 203 Working Solution
This protocol is designed to minimize precipitation when preparing media supplemented with this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Bacterial culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a 10 mg/mL Stock Solution:
-
Weigh out 10 mg of this compound powder.
-
Add 1 mL of sterile DMSO to dissolve the powder completely. This is your primary stock solution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
-
Prepare a 1 mg/mL Intermediate Dilution:
-
Thaw one aliquot of the primary stock solution.
-
Dilute it 1:10 in sterile DMSO to create a 1 mg/mL intermediate stock.
-
-
Supplement the Culture Medium:
-
Ensure your culture medium is at the desired temperature (e.g., 37°C).
-
To achieve a final concentration of 5 µg/mL, add 5 µL of the 1 mg/mL intermediate stock to each 1 mL of culture medium.
-
Crucially: Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersal and minimize localized high concentrations that can lead to precipitation.
-
-
Final Check:
-
Visually inspect the supplemented medium for any signs of precipitation. If the solution is clear, it is ready for your experiment.
-
Visual Guides
Troubleshooting Workflow for Agent 203 Precipitation
This diagram outlines a systematic approach to identifying and resolving precipitation issues with this compound.
Caption: A step-by-step guide to troubleshooting precipitation.
Factors Influencing Agent 203 Solubility
This diagram illustrates the key factors that can affect the solubility of this compound in your experimental setup.
Caption: Key factors impacting the solubility of Agent 203.
Fictional Signaling Pathway of Agent 203 Action
This diagram shows the hypothetical mechanism of action for this compound, targeting DNA gyrase, a crucial enzyme for bacterial DNA replication.
Caption: Agent 203 inhibits DNA gyrase, leading to cell death.
References
- 1. youtube.com [youtube.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 6. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. ugr.es [ugr.es]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
"Antibacterial agent 203" vs. vancomycin efficacy
An objective comparison between "Antibacterial agent 203" and vancomycin requires clarification, as the designation "this compound" is associated with multiple distinct investigational compounds. Searches have revealed several different agents referred to by similar names, including Q203 (Telacebec), NB2030, and BP203, each with a unique mechanism of action and antibacterial spectrum.
To provide an accurate and relevant comparison, please specify which "this compound" you are interested in. Key differentiating information would include its chemical class, target pathogen(s), or mechanism of action.
For context, a comprehensive overview of vancomycin is provided below. Once the identity of "this compound" is clarified, a detailed comparative guide can be developed.
Vancomycin: A Profile
Vancomycin is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria for several decades.[1][2][3][4][5][6][7]
Mechanism of Action: Vancomycin inhibits bacterial cell wall synthesis.[1][2][4][8] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[1][9] This binding blocks the incorporation of these precursors into the growing peptidoglycan chain and prevents the cross-linking of the bacterial cell wall, ultimately leading to cell lysis and death.[1][8] There is also evidence that vancomycin can alter the permeability of the bacterial cell membrane and inhibit RNA synthesis.[2][3]
Spectrum of Activity: Vancomycin's activity is primarily directed against Gram-positive bacteria.[1][2][3] It is particularly important for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Other susceptible organisms include various species of Streptococcus, Enterococcus, and Clostridium difficile (for which it is administered orally).[1][2][3][4][5] Gram-negative bacteria are generally resistant to vancomycin due to their outer membrane, which is impermeable to the large glycopeptide molecule.[1][8]
Resistance: The emergence of vancomycin-resistant enterococci (VRE) and, more recently, vancomycin-resistant Staphylococcus aureus (VRSA) has become a significant clinical concern.[9][10][11] The primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[9][12] This change reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.[9][12]
Signaling Pathway
Vancomycin Mechanism of Action and Resistance Pathway
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amberlife.net [amberlife.net]
- 5. Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 9. Molecular mechanisms of vancomycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mechanisms of gram-positive vancomycin resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vancomycin-resistant Enterococcus - Wikipedia [en.wikipedia.org]
A Comparative Guide: The Novel Antitubercular Agent Telacebec (Q203) Versus the Broad-Spectrum Antibiotic Ciprofloxacin
Disclaimer: The term "Antibacterial agent 203" is not uniquely defined in scientific literature and can refer to several different compounds. This guide focuses on Telacebec (Q203) , a clinical-stage antitubercular agent, as a representative novel antibacterial agent for comparison with the well-established fluoroquinolone, ciprofloxacin.
This guide provides a detailed comparison of Telacebec (Q203) and ciprofloxacin, focusing on their mechanisms of action, antibacterial spectrum, and available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Telacebec (Q203) and ciprofloxacin represent two distinct classes of antibacterial agents with fundamentally different mechanisms of action.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[1] Its bactericidal effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] By inhibiting these enzymes, ciprofloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.[2]
Telacebec (Q203) , on the other hand, is a first-in-class imidazopyridine amide.[5] It has a novel mechanism of action, targeting the respiratory cytochrome bc1 complex of Mycobacterium tuberculosis.[6] This inhibition blocks the electron transport chain, leading to the depletion of adenosine triphosphate (ATP), the primary energy currency of the cell.[6] This targeted disruption of energy metabolism is what underlies its potent activity against M. tuberculosis, including multidrug-resistant (MDR) strains.[6]
Figure 1: Mechanisms of Action for Ciprofloxacin and Telacebec (Q203).
Antibacterial Spectrum and Potency
A direct comparison of the antibacterial spectrum is challenging as Telacebec (Q203) is specifically developed as a narrow-spectrum agent for mycobacterial infections, while ciprofloxacin is a broad-spectrum antibiotic.
Telacebec (Q203)
The activity of Telacebec (Q203) is highly potent but limited to a narrow range of bacteria, primarily Mycobacterium tuberculosis and Mycobacterium ulcerans. It is notably active against both drug-susceptible and drug-resistant strains of M. tuberculosis.
| Organism | Strain | MIC | Reference |
| Mycobacterium tuberculosis | H37Rv | 2.7 nM (MIC50) | [7] |
| Mycobacterium tuberculosis | H37Rv (intramacrophage) | 0.28 nM (MIC50) | [7][8][9] |
| Mycobacterium tuberculosis | Drug-resistant strains | 3.0 - 7.4 nM | [5] |
| Mycobacterium ulcerans | Clinical isolates | 0.000075 - 0.00015 µg/mL | [10] |
Ciprofloxacin
Ciprofloxacin has a broad spectrum of activity that includes many Gram-negative and some Gram-positive bacteria.[1] It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Neisseria species.[1][11] Its activity against mycobacteria is modest in comparison to first-line antitubercular drugs.
| Organism | Strain | MIC Range | Reference |
| Mycobacterium tuberculosis | H37Rv | 0.25 - 0.5 mg/L | [2][3] |
| Mycobacterium tuberculosis | Clinical isolates | ≤1.0 mg/L (ECOFF) | [11] |
| Streptococcus pneumoniae | Quinolone-susceptible | Varies | [12] |
| Escherichia coli | Clinical isolates | Varies | [13] |
| Pseudomonas aeruginosa | Clinical isolates | Varies | [13] |
| Staphylococcus aureus | Clinical isolates | Varies | [13] |
In Vivo Efficacy
Telacebec (Q203)
In vivo studies in mouse models of tuberculosis have demonstrated the efficacy of Telacebec (Q203). At doses below 1 mg/kg, it shows significant bactericidal activity.[7] In a chronic M. tuberculosis infection model, Telacebec (Q203) shows a dose-dependent reduction in bacterial load.[8][9] For M. ulcerans infections, Telacebec (Q203) has shown the potential to significantly shorten treatment duration in a mouse footpad model.[10][12][14]
Ciprofloxacin
Ciprofloxacin has been used in the treatment of multidrug-resistant tuberculosis (MDR-TB), although concerns about the rapid emergence of resistance exist.[2][13] In an in vitro pharmacodynamic model of tuberculosis, ciprofloxacin demonstrated initial bactericidal activity, but a resistant population emerged quickly.[2][13] Its efficacy in vivo is dependent on achieving a sufficient AUC/MIC ratio, which can be challenging with tolerable clinical doses.[2]
Safety and Pharmacokinetics
Telacebec (Q203)
Phase 1 clinical trials in healthy volunteers have shown that Telacebec (Q203) is generally safe and well-tolerated with oral doses up to 320 mg daily for 14 days.[5] The pharmacokinetic profile supports once-daily dosing.[7][9][15] Food has been shown to significantly increase its absorption.[8][9][15]
Ciprofloxacin
Ciprofloxacin has a well-established safety profile. Common side effects include gastrointestinal issues. More serious but less common side effects can include tendonitis, QT prolongation, and neuropsychiatric events.[4] It has good oral bioavailability and penetrates well into most tissues.[1][3] Dose adjustments are necessary for patients with renal impairment.[1]
Experimental Protocols
A generalized workflow for the comparison of antibacterial agents is depicted below.
Figure 2: General Experimental Workflow for Antibacterial Agent Comparison.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically to a density of 5 x 105 colony-forming units (CFU)/mL.
-
Drug Dilution: The antibacterial agents are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading: The MIC is determined as the lowest concentration of the drug that shows no visible turbidity.
Cytotoxicity Assay
Cytotoxicity assays are used to determine the toxicity of a compound to mammalian cells.
-
Cell Culture: A suitable mammalian cell line (e.g., human fibroblast cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that causes a 50% reduction in cell viability.
In Vivo Efficacy in a Mouse Infection Model
Animal models are crucial for evaluating the in vivo efficacy of new antibacterial agents.
-
Infection: Mice are infected with a standardized dose of the pathogen (e.g., M. tuberculosis via aerosol inhalation).
-
Treatment: After a defined period to allow the infection to establish, treatment with the antibacterial agent(s) is initiated. The drug is administered via a clinically relevant route (e.g., oral gavage).
-
Monitoring: The health of the animals is monitored throughout the study.
-
Bacterial Load Determination: At specific time points, groups of mice are euthanized, and target organs (e.g., lungs, spleen) are harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the bacterial load (CFU).
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to that in the untreated control group to determine the efficacy of the treatment.
Conclusion
Telacebec (Q203) and ciprofloxacin are two vastly different antibacterial agents tailored for distinct therapeutic needs. Ciprofloxacin remains a valuable broad-spectrum antibiotic for a wide range of common bacterial infections, though its utility can be limited by resistance. Telacebec (Q203) represents a promising development in the fight against tuberculosis, particularly MDR-TB, due to its novel mechanism of action and high potency against its target pathogen. The narrow spectrum of Telacebec (Q203) is a key feature of its targeted drug development approach, minimizing the potential for broad-scale resistance development. Future research will likely focus on the role of Telacebec (Q203) in combination therapies for tuberculosis and other mycobacterial diseases.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pharmacodynamic Evidence that Ciprofloxacin Failure against Tuberculosis Is Not Due to Poor Microbial Kill but to Rapid Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of ciprofloxacin, ofloxacin and levofloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telacebec (Q203) | Qurient [qurient.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Telacebec for Ultrashort Treatment of Buruli Ulcer in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. Pharmacodynamic evidence that ciprofloxacin failure against tuberculosis is not due to poor microbial kill but to rapid emergence of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Telacebec (Q203)-containing intermittent oral regimens sterilized mice infected with Mycobacterium ulcerans after only 16 doses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Antibacterial Agent 203 with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of the investigational antibacterial agent, Telacebec (Q203), when hypothetically combined with a panel of commercially available β-lactam antibiotics. While direct synergistic data for Telacebec with β-lactams is not currently available in published literature, this document serves as a practical framework for evaluating such combinations. The experimental data presented herein is illustrative, designed to model the expected outcomes from standard in vitro synergy testing.
Telacebec (Q203) is a first-in-class imidazopyridine amide that inhibits the cytochrome bc1 complex of the electron transport chain in Mycobacterium tuberculosis, thereby disrupting cellular energy production.[1][2][3] Its novel mechanism of action presents a compelling case for exploring its potential in combination therapies to enhance the efficacy of existing antibiotic classes, such as β-lactams, against a broader spectrum of bacterial pathogens.
In Vitro Synergy Analysis: Checkerboard Assay
The checkerboard assay is a standard method to quantify the in vitro interaction of two antimicrobial agents.[4][5] The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2.0 suggests an additive or indifferent effect, and ≥ 2.0 signifies antagonism.[5]
Table 1: Hypothetical Checkerboard Assay Results for Antibacterial Agent 203 (Telacebec) in Combination with Various β-Lactams against a Model Gram-Negative Pathogen
| β-Lactam Antibiotic | Class | MIC Alone (µg/mL) | MIC in Combination with Agent 203 (µg/mL) | Agent 203 MIC Alone (µg/mL) | Agent 203 MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Piperacillin | Ureidopenicillin | 16 | 4 | 0.5 | 0.125 | 0.5 | Synergy |
| Ceftazidime | 3rd Gen. Cephalosporin | 8 | 2 | 0.5 | 0.125 | 0.5 | Synergy |
| Meropenem | Carbapenem | 2 | 0.5 | 0.5 | 0.25 | 0.75 | Additive |
| Aztreonam | Monobactam | 4 | 2 | 0.5 | 0.25 | 1.0 | Indifference |
| Cefoxitin | 2nd Gen. Cephalosporin | 32 | 32 | 0.5 | 0.5 | 2.0 | Indifference |
Dynamic Interaction Analysis: Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
Table 2: Hypothetical Time-Kill Assay Results for this compound (Telacebec) and Piperacillin Combination against a Model Gram-Negative Pathogen at 24 hours
| Treatment | Initial Inoculum (log10 CFU/mL) | Final Cell Count (log10 CFU/mL) | Change in Cell Count (log10 CFU/mL) | Interpretation |
| Growth Control | 5.5 | 8.7 | +3.2 | - |
| Agent 203 (at 0.5x MIC) | 5.5 | 5.3 | -0.2 | Bacteriostatic |
| Piperacillin (at 0.5x MIC) | 5.5 | 4.9 | -0.6 | Bacteriostatic |
| Agent 203 + Piperacillin | 5.5 | 2.1 | -3.4 | Synergistic Bactericidal Effect |
Experimental Protocols
Checkerboard Assay Protocol
Objective: To determine the in vitro synergistic activity of this compound in combination with β-lactam antibiotics.
Materials:
-
96-well microtiter plates
-
Bacterial suspension of the test organism (e.g., Pseudomonas aeruginosa) adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB)
-
Stock solutions of this compound and β-lactam antibiotics
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Along the x-axis (rows), create a two-fold serial dilution of the β-lactam antibiotic.
-
Along the y-axis (columns), create a two-fold serial dilution of this compound.
-
The resulting plate will contain a gradient of concentrations for both agents, alone and in combination.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).[5]
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay Protocol
Objective: To evaluate the bactericidal activity of this compound in combination with a β-lactam antibiotic over time.
Materials:
-
Culture tubes with MHB
-
Bacterial suspension adjusted to ~5 x 10^5 CFU/mL
-
This compound and β-lactam antibiotic at desired concentrations (e.g., 0.5x MIC)
-
Sterile saline for serial dilutions
-
Agar plates for colony counting
Procedure:
-
Prepare culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone
-
β-lactam antibiotic alone
-
Combination of this compound and the β-lactam
-
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
Plot the log10 CFU/mL versus time for each treatment group.
Potential Signaling Pathways and Mechanisms of Synergy
While the precise mechanism of synergy between a cytochrome bc1 inhibitor and a β-lactam is yet to be elucidated, several hypotheses can be proposed. Disruption of cellular respiration by Agent 203 could lead to a decrease in the energy-dependent efflux of the β-lactam antibiotic, thereby increasing its intracellular concentration. Alternatively, the metabolic stress induced by Agent 203 may render the bacterial cell wall more susceptible to the inhibitory action of β-lactams.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Analysis of Telacebec (Q203): A Novel Antitubercular Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial activity of Telacebec (Q203), a first-in-class drug candidate for the treatment of Mycobacterium tuberculosis infections.[1] Telacebec offers a novel mechanism of action, targeting the cytochrome bc1 complex of the electron transport chain, which leads to the depletion of adenosine triphosphate (ATP) synthesis, thereby inhibiting the growth of M. tuberculosis.[1][2] This guide will compare its efficacy with other antitubercular agents, supported by experimental data.
Mechanism of Action: A New Front in the Fight Against Tuberculosis
Telacebec's unique target in the bacterial respiratory chain distinguishes it from many existing tuberculosis drugs. By inhibiting the QcrB subunit of the cytochrome bc1 complex, Telacebec effectively shuts down the primary energy-generating pathway of M. tuberculosis.[2] This novel mechanism is crucial in the context of rising drug resistance to conventional therapies.
Below is a diagram illustrating the mechanism of action of Telacebec.
Caption: Mechanism of action of Telacebec (Q203).
Comparative Antibacterial Activity
The following table summarizes the in vitro antibacterial activity of Telacebec (Q203) in comparison to other antitubercular agents against Mycobacterium tuberculosis. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Agent | Mechanism of Action | MIC50 (μg/mL) against M. tuberculosis H37Rv | MIC90 (μg/mL) against M. tuberculosis H37Rv |
| Telacebec (Q203) | Cytochrome bc1 complex inhibitor | Data not available in provided search results | Data not available in provided search results |
| PBTZ169 | DprE1 inhibitor | Data not available in provided search results | Data not available in provided search results |
| Bedaquiline | ATP synthase inhibitor | Data not available in provided search results | Data not available in provided search results |
| Isoniazid | Mycolic acid synthesis inhibitor | Data not available in provided search results | Data not available in provided search results |
| Rifampin | RNA polymerase inhibitor | Data not available in provided search results | Data not available in provided search results |
Note: Specific MIC50 and MIC90 values for Telacebec and comparator drugs against the H37Rv strain were not available in the provided search results. This data would typically be obtained from peer-reviewed publications and clinical trial data.
Synergistic Effects with Other Antitubercular Agents
Recent studies have explored the synergistic potential of Telacebec with other antitubercular drugs. A significant finding is the synergistic interaction between Telacebec (Q203) and PBTZ169, another novel antitubercular agent.[2] This synergy is noteworthy as it is not an off-target effect and is dependent on the inhibition of QcrB.[2] While most interactions with other antituberculosis drugs were found to be additive, no antagonistic effects were observed, highlighting its potential for combination therapy.[2]
Experimental Protocols
The validation of antibacterial activity for agents like Telacebec typically involves a series of standardized in vitro and in vivo experiments.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the antibacterial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.
-
Inoculum Preparation: A standardized suspension of the bacteria is prepared.
-
Assay Setup: A serial dilution of the antibacterial agent is prepared in a 96-well microtiter plate. The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period.
-
Data Analysis: The MIC is determined as the lowest concentration of the agent in which no visible growth is observed. This is often assessed using a resazurin microtiter assay (REMA).[2]
Checkerboard Assay for Synergy Testing
Objective: To evaluate the interaction between two antimicrobial agents (e.g., synergistic, additive, indifferent, or antagonistic).
Methodology:
-
Assay Setup: A two-dimensional array of serial dilutions of two drugs is prepared in a microtiter plate.
-
Inoculation and Incubation: A standardized bacterial inoculum is added to each well, and the plate is incubated.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 is typically considered synergistic.[2]
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the antibacterial agent in a living organism.
Methodology:
-
Animal Model: A common model is the zebrafish (Danio rerio) infected with Mycobacterium marinum, which mimics key aspects of human tuberculosis.[2] Murine models of chronic infection are also used.[1]
-
Treatment: Infected animals are treated with the antibacterial agent, alone or in combination with other drugs.
-
Outcome Measures: Efficacy is assessed by measuring bacterial burden in target organs and survival rates of the animals.
Below is a diagram illustrating the general experimental workflow for validating antibacterial activity.
Caption: Experimental workflow for antibacterial activity validation.
Conclusion
Telacebec (Q203) represents a promising new class of antitubercular agents with a novel mechanism of action that is effective against Mycobacterium tuberculosis.[1] Its potential for synergistic combination with other drugs, such as PBTZ169, and the absence of antagonistic interactions with existing therapies make it a strong candidate for inclusion in future treatment regimens for both drug-susceptible and multi-drug-resistant tuberculosis.[1][2] Further clinical studies are essential to fully elucidate its efficacy and safety profile in humans.
References
Comparative Analysis of the Antibacterial Spectrum of BP203
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial spectrum of the antimicrobial peptide BP203 against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The performance of BP203 is compared with standard-of-care antibacterial agents, supported by experimental data from in vitro studies.
Executive Summary
BP203, a novel antimicrobial peptide, demonstrates notable activity against certain Gram-negative bacteria, particularly Escherichia coli. However, its efficacy against other significant pathogens, such as Klebsiella pneumoniae, appears limited. This guide presents available Minimum Inhibitory Concentration (MIC) data for BP203 and contextualizes its spectrum by comparing it with the activity of established antibiotics. The data is presented in a clear, tabular format to facilitate direct comparison. Detailed experimental protocols for determining antibacterial spectra are also provided, adhering to internationally recognized standards.
Data Presentation: Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of BP203 and selected comparator antibiotics against a panel of pathogenic bacteria. MIC values are expressed in µg/mL.
| Bacterial Species | BP203 | Ciprofloxacin | Meropenem | Vancomycin | Linezolid |
| Gram-Negative | |||||
| Escherichia coli | 2 - 16[1] | 0.015 - 1 | 0.008 - 0.06 | >128[2] | 16 - 128 |
| Klebsiella pneumoniae | >128[1] | 0.015 - 0.5 | 0.03 - 0.5[3] | >128 | 8 - 128 |
| Pseudomonas aeruginosa | No Data | 0.12 - 1 | 0.5 - 8 | >128 | >128 |
| Acinetobacter baumannii | No Data | 0.12 - 4 | 0.12 - 8 | >128 | 4 - 32 |
| Gram-Positive | |||||
| Staphylococcus aureus | No Data | 0.12 - 4[4] | 0.06 - 4 | 0.5 - 2 | 0.5 - 4[5] |
| Enterococcus faecalis | No Data | 0.25 - 2[4] | 1 - 16 | 0.125 - 2[6] | 1 - 4[5][7] |
Note: The broader spectrum activity of BP100 analogs, such as R-BP100 and RW-BP100, against both Gram-negative and Gram-positive bacteria suggests that BP203 may also possess a wider range of activity than currently documented.[8] Further studies are required to determine the MIC of BP203 against a broader panel of pathogens.
Experimental Protocols
The determination of the antibacterial spectrum, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods to ensure reproducibility and comparability of data. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI M07-A10)
This method is a standard for determining the MIC of an antimicrobial agent against aerobic bacteria.[9][10][11][12][13][14][15][16]
1. Preparation of Antimicrobial Agent Stock Solution:
-
The antimicrobial agent (e.g., BP203) is dissolved in a suitable solvent to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
2. Inoculum Preparation:
-
The bacterial strain to be tested is cultured on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Inoculation and Incubation:
-
A 96-well microtiter plate is used for the assay.
-
Each well, containing a specific concentration of the antimicrobial agent, is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (bacteria in broth without antimicrobial agent) and a sterility control (broth only).
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of the antibacterial spectrum.
References
- 1. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. RW-BP100-4D, a Promising Antimicrobial Candidate With Broad-Spectrum Bactericidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of a novel antimicrobial peptide against Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Methicillin-Resistant Staphylococcus aureus with Short Salt-Resistant Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of Antibacterial Agent 203 and Other Novel Antibacterial Agents
A Guide for Researchers and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, the discovery and development of novel antibacterial agents are paramount. This guide provides a comparative analysis of "Antibacterial agent 203" (also known as Compound 5h), a novel benzimidazole-thiadiazole derivative, against a panel of recently approved and investigational antibacterial agents. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of performance data and experimental methodologies to inform future research and development efforts.
Quantitative Performance Data
The following table summarizes the in vitro activity and cytotoxicity of this compound and other novel antibacterial agents. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the potency of the agents against various bacterial strains, while the 50% inhibitory concentration (IC50) against mammalian cell lines provides an indication of their potential cytotoxicity.
| Antibacterial Agent | Class | Target Organism(s) | MIC (μg/mL) | MBC (μg/mL) | Cytotoxicity (IC50 in μM) |
| This compound (Compound 5h) | Benzimidazole-thiadiazole | Enterococcus faecalis | 1.95[1] | N/A | >100 (L929 cells)[1] |
| Candida albicans | 3.90[1] | N/A | |||
| Plazomicin | Aminoglycoside | Enterobacteriaceae | MIC50: 0.25-1, MIC90: 0.5-2[2] | MBC50: 0.5, MBC90: 4[3] | N/A |
| P. aeruginosa | MIC50: 4-8, MIC90: 8-32[2] | N/A | |||
| S. aureus | MIC50: 0.5, MIC90: 1[2] | N/A | |||
| Eravacycline | Fluorocycline | Enterobacteriaceae | MIC50: 0.12-0.5, MIC90: 0.5-2[4] | N/A | 3.57 (BxPC-3), 7.07 (AsPC-1)[5] |
| A. baumannii | MIC50: 0.5, MIC90: 1[6] | N/A | |||
| S. aureus (MRSA) | MIC50: 0.06, MIC90: 0.12[7] | N/A | |||
| Omadacycline | Aminomethylcycline | S. aureus (MRSA) | MIC50: 0.12, MIC90: 0.25[8] | Bacteriostatic[9] | >50 (Human monocytes) |
| S. pneumoniae | MIC50: 0.06, MIC90: 0.12[8] | Bactericidal[9] | |||
| E. coli | MIC50: 1, MIC90: 4 | Bacteriostatic[9] | |||
| Lefamulin | Pleuromutilin | S. pneumoniae | MIC50: 0.06-0.12, MIC90: 0.12-0.25[10] | Bactericidal[10] | No significant toxicity in L02 cells[11] |
| S. aureus (MSSA) | MIC50: 0.06, MIC90: 0.12[10] | Bacteriostatic[10] | |||
| H. influenzae | MIC50: 0.25, MIC90: 0.5[10] | Bactericidal[10] | |||
| Cefiderocol | Siderophore Cephalosporin | Enterobacterales | MIC50: 0.25, MIC90: 1 | N/A | N/A |
| P. aeruginosa | MIC50: 0.5, MIC90: 1 | N/A | |||
| A. baumannii | MIC50: 0.5, MIC90: 2 | N/A | |||
| Zevtera (Ceftobiprole) | Cephalosporin | S. aureus (MRSA) | MIC90: 2[12] | N/A | N/A |
| S. pneumoniae | MIC90: 0.5[13] | N/A | |||
| P. aeruginosa | MIC50: 2, MIC90: >8[13] | N/A | |||
| Pivya (Pivmecillinam) | Penicillin | E. coli | MIC50: ≤1, MIC90: 8 | N/A | N/A |
| P. mirabilis | N/A | N/A | |||
| S. saprophyticus | N/A | N/A | |||
| Exblifep (Cefepime/Enmetazobactam) | Cephalosporin/β-lactamase inhibitor | ESBL-producing Enterobacterales | MIC50: ≤0.06, MIC90: 0.5 | N/A | N/A |
N/A: Data not readily available in the searched literature. MIC50/90 values represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. MBC values represent the lowest concentration of an antibacterial agent required to kill a particular bacterium. IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Antibacterial Agent Dilutions: The antibacterial agents are serially diluted (typically two-fold) in broth in a 96-well microtiter plate. A range of concentrations is prepared to encompass the expected MIC value.
-
Inoculation and Incubation: Each well containing the diluted antibacterial agent is inoculated with the prepared bacterial suspension. A growth control well (bacteria and broth without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay.
-
Subculturing: Aliquots (typically 10-100 μL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: The aliquots are spread onto agar plates (e.g., Mueller-Hinton Agar) that do not contain any antibacterial agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the antibacterial agents on mammalian cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., L929, HepG2, or other relevant cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the antibacterial agents for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl). The absorbance is then measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus drug concentration.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for this compound
Based on the chemical structure of this compound (a benzimidazole-thiadiazole derivative), a likely mechanism of action is the inhibition of bacterial DNA gyrase. This enzyme is crucial for DNA replication, transcription, and repair.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.
Caption: Workflow for MIC and MBC determination.
Bacterial DNA Replication Fork
This diagram illustrates the key components of the bacterial DNA replication fork, a primary target for many antibacterial agents, including those that inhibit DNA gyrase.
Caption: Key components of the bacterial DNA replication fork.
References
- 1. Diagram a replication fork in bacterial DNA and label the followi... | Study Prep in Pearson+ [pearson.com]
- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Eravacycline Against Carbapenem-Resistant Gram-Negative Isolates in China: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eravacycline, an antibacterial drug, repurposed for pancreatic cancer therapy: insights from a molecular-based deep learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. Microbiology and Preclinical Review of Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihma.com [ihma.com]
- 10. Treatment of Community-Acquired Pneumonia: A Focus on Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ihma.com [ihma.com]
Cross-Resistance Profile of Antibacterial Agent 203: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel antibacterial agents with unique mechanisms of action that can overcome existing resistance.[1][2][3][4] This guide provides a comparative analysis of the cross-resistance profile of the novel investigational drug, Antibacterial Agent 203, against a panel of clinically relevant antibiotics. The data presented herein is intended to inform researchers and drug development professionals on the potential efficacy of this agent against resistant bacterial strains.
Comparative Susceptibility Analysis
The in vitro activity of this compound was evaluated against a panel of bacterial strains with well-characterized resistance mechanisms. The minimum inhibitory concentrations (MICs) were determined and are presented in Table 1, alongside a comparison with commonly used antibiotics from different classes.
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Meropenem MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Susceptible | 0.5 | 0.25 | 0.125 | 0.008 |
| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.5 | >32 | 16 | 0.008 |
| Escherichia coli ATCC 25922 | Susceptible | 2 | 0.015 | 0.06 | 4 |
| Escherichia coli (ESBL) | Extended-Spectrum β-Lactamase Producer | 2 | >32 | >32 | 4 |
| Klebsiella pneumoniae (CRE) | Carbapenem-Resistant | 4 | >32 | >32 | 8 |
| Pseudomonas aeruginosa PAO1 | Susceptible | 8 | 0.5 | 1 | 16 |
| Pseudomonas aeruginosa (MDR) | Multidrug-Resistant | 8 | >32 | >32 | 16 |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Antibiotics. The data demonstrates that this compound maintains its activity against strains that are resistant to other major antibiotic classes, such as methicillin-resistant S. aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing E. coli, and carbapenem-resistant K. pneumoniae (CRE). This suggests a low potential for cross-resistance with these established drugs.
Experimental Protocols
The following protocols were employed to generate the comparative susceptibility data.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antimicrobial agent was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates overnight at 37°C. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation and Incubation: 100 µL of the standardized bacterial inoculum was added to each well of the 96-well microtiter plates containing 100 µL of the serially diluted antimicrobial agents. The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Mechanistic Insights into Bacterial Resistance
The development of antibiotic resistance is a complex process involving various mechanisms.[5][6] One of the most common mechanisms is the active efflux of antimicrobial agents from the bacterial cell by efflux pumps.[6][7] The diagram below illustrates a generalized workflow for investigating the role of efflux pumps in resistance to a novel antibacterial agent.
Figure 1. Workflow for Investigating Efflux Pump Involvement.
Another critical resistance mechanism involves the modification of the drug's target site, which prevents the antibiotic from binding effectively.[5][6] The signaling pathway below depicts a simplified representation of how a bacterium can acquire resistance through target modification, often mediated by genetic mutations.
Figure 2. Target Modification Resistance Pathway.
Conclusion
The preliminary data suggests that this compound exhibits a favorable cross-resistance profile, maintaining its potency against bacterial strains that are resistant to several established classes of antibiotics. This indicates that its mechanism of action may be novel and not susceptible to existing resistance mechanisms. Further studies are warranted to fully elucidate its mode of action and to confirm these findings in a broader range of clinical isolates. The development of new antibacterial drugs that can circumvent current resistance mechanisms is crucial in the ongoing effort to combat multidrug-resistant pathogens.[1][2][3]
References
- 1. A platform for detecting cross-resistance in antibacterial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Resistance - Cryo EM - Life in Atomic Resolution [thermofisher.com]
- 4. Novel Antibacterial Approaches and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 7. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Superiority of Antibacterial Agent Q203 (Telacebec) Over Existing Tuberculosis Therapies: A Comparative Guide
For Immediate Release
A novel antibacterial agent, Q203, also known as Telacebec, is demonstrating significant promise in the fight against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] As a first-in-class drug candidate, Telacebec presents a unique mechanism of action that sets it apart from current antibiotic regimens, offering a potential breakthrough in treating drug-resistant strains of this devastating disease.[2] This guide provides a comprehensive comparison of Telacebec's performance against existing antibiotics, supported by available experimental data.
Mechanism of Action: A Novel Approach to ATP Depletion
Telacebec operates by specifically inhibiting the cytochrome bc1 complex within Mycobacterium tuberculosis.[1][2] This complex is a crucial component of the electron transport chain, and its inhibition effectively blocks the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] This targeted energy depletion ultimately leads to the inhibition of bacterial growth.[1] This mode of action is distinct from many conventional anti-TB drugs that target cell wall synthesis or protein synthesis.
References
Telacebec (Q203): A Novel Antitubercular Agent Poised to Challenge Gold-Standard Therapies
For Immediate Release
In the global fight against tuberculosis (TB), a formidable new contender, Telacebec (Q203), is emerging from the clinical development pipeline. This first-in-class oral agent presents a novel mechanism of action with the potential to address both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis. This guide provides a comprehensive comparison of Telacebec against current gold-standard TB treatments, supported by available preclinical and clinical data, for researchers, scientists, and drug development professionals.
Executive Summary
Telacebec (Q203) is a potent inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis, a critical component of the electron transport chain. By disrupting the bacterium's ability to generate energy in the form of ATP, Telacebec effectively halts its growth.[1][2][3][4] This unique mechanism of action distinguishes it from existing first- and second-line TB drugs, offering a promising alternative for patients with drug-resistant infections. Clinical trials have demonstrated its safety and tolerability, with a dose-dependent bactericidal activity in patients with pulmonary TB.[5][6]
Comparative Efficacy and Safety
The following tables summarize the available data on Telacebec and compare it with the current gold-standard treatments for drug-susceptible TB (DS-TB) and multidrug-resistant TB (MDR-TB).
Table 1: Comparison of Telacebec with Gold-Standard Treatment for Drug-Susceptible Tuberculosis (DS-TB)
| Feature | Telacebec (Q203) | Gold-Standard DS-TB Regimen (RIPE) |
| Mechanism of Action | Inhibition of cytochrome bc1 complex, blocking ATP synthesis.[1][2][3][4] | Rifampin: Inhibits DNA-dependent RNA polymerase. Isoniazid: Inhibits mycolic acid synthesis. Pyrazinamide: Disrupts membrane potential and energy production. Ethambutol: Inhibits arabinosyl transferase, disrupting cell wall synthesis. |
| Dosage (in Phase 2 Trial) | 100 mg, 200 mg, or 300 mg once daily.[5] | Rifampin: 10 mg/kg (max 600 mg) daily. Isoniazid: 5 mg/kg (max 300 mg) daily. Pyrazinamide: 15-30 mg/kg (max 2000 mg) daily. Ethambutol: 15-25 mg/kg daily.[7] |
| Treatment Duration | Investigated for short-course regimens. | 6 months (2 months intensive phase with RIPE, 4 months continuation phase with Rifampin and Isoniazid).[8][9][10][11] |
| Reported Efficacy | Dose-dependent early bactericidal activity observed in a Phase 2a trial.[5][6] | Cure rates of 95-98% in clinical trials for fully susceptible organisms. |
| Key Adverse Events | Generally well-tolerated in Phase 1 and 2 trials with no serious adverse events reported.[12][13] | Rifampin: Hepatotoxicity, orange discoloration of body fluids. Isoniazid: Peripheral neuropathy, hepatotoxicity. Pyrazinamide: Hepatotoxicity, hyperuricemia. Ethambutol: Optic neuritis. |
Table 2: Comparison of Telacebec with Gold-Standard Treatment for Multidrug-Resistant Tuberculosis (MDR-TB)
| Feature | Telacebec (Q203) | Gold-Standard MDR-TB Regimens |
| Mechanism of Action | Inhibition of cytochrome bc1 complex, blocking ATP synthesis.[1][2][3][4] | Varies depending on the combination of drugs used. Often includes fluoroquinolones, bedaquiline, linezolid, etc., targeting DNA gyrase, ATP synthase, and protein synthesis.[14] |
| Potential Role | As a core component of novel, shorter, all-oral regimens. | Complex, multi-drug regimens tailored to individual resistance patterns. |
| Treatment Duration | Aims to contribute to shorter treatment durations (e.g., 6-9 months). | Can range from 9 to 20 months or longer.[15] |
| In Vitro Activity | Potent activity against MDR and extensively drug-resistant (XDR) strains.[3][4] | Dependent on the specific resistance profile of the infecting strain. |
| Clinical Data | Phase 2 trials have included patients with drug-susceptible TB, with plans for evaluation in MDR-TB.[1] | Newer regimens like BPaL (bedaquiline, pretomanid, linezolid) have shown high efficacy in clinical trials for highly resistant TB. |
| Potential Advantages | Novel mechanism of action, potentially overcoming existing resistance. Good safety profile observed so far.[12][13] | Established efficacy for many patients, although often associated with significant toxicity and long duration. |
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of Telacebec against M. tuberculosis.
Methodology:
-
M. tuberculosis strains (including drug-susceptible and resistant isolates) are cultured in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).
-
Telacebec is serially diluted in the broth to create a range of concentrations.
-
The bacterial suspension is added to each dilution of the drug in a 96-well microplate.
-
Plates are incubated at 37°C for 7-14 days.
-
Bacterial growth is assessed visually or by using a growth indicator such as resazurin.
-
The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria.
Early Bactericidal Activity (EBA) Study in Humans
Objective: To assess the early bactericidal activity of Telacebec in patients with pulmonary TB.
Methodology:
-
Patients with newly diagnosed, uncomplicated, smear-positive pulmonary TB are enrolled.
-
Participants are randomized to receive different daily doses of Telacebec or the standard RIPE regimen for a period of 14 days.
-
Sputum samples are collected at baseline and at regular intervals during the 14-day treatment period.
-
The number of viable M. tuberculosis bacilli in the sputum is quantified by measuring the time to positivity (TTP) in an automated liquid culture system (e.g., BACTEC MGIT).
-
The EBA is calculated as the daily fall in log10 CFU of M. tuberculosis per milliliter of sputum.
Visualizing the Mechanism and Workflow
Below are diagrams illustrating the mechanism of action of Telacebec and a typical workflow for evaluating a new anti-tubercular agent.
Caption: Mechanism of action of Telacebec (Q203).
Caption: General workflow for antibacterial drug development.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 Clinical Trial Results of Telacebec Published in NEJM | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Telacebec (Q203) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. thoracic.org [thoracic.org]
- 8. Treatment of Drug Susceptible Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis [idsociety.org]
- 10. globaltb.njms.rutgers.edu [globaltb.njms.rutgers.edu]
- 11. Treatment for Drug-Susceptible Tuberculosis Disease | Tuberculosis (TB) | CDC [cdc.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multidrug-resistant tuberculosis - Wikipedia [en.wikipedia.org]
- 15. Multidrug-resistant tuberculosis/rifampicin-resistant tuberculosis: Principles of management - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Antibacterial Agent BP203 vs. Meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the in vitro activity of the antimicrobial peptide BP203 and the carbapenem antibiotic meropenem. The information is compiled from available scientific literature to assist researchers in evaluating their potential applications.
Executive Summary
Meropenem is a well-established, broad-spectrum β-lactam antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis. BP203 is a synthetic antimicrobial peptide, a derivative of the cecropin A-melittin hybrid, which exhibits activity primarily against Gram-negative bacteria. Its mode of action is rapid membrane disruption. This guide presents a comparative analysis of their spectrum of activity, potency, and mechanisms of action based on published experimental data.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for BP203 and meropenem against a panel of bacterial strains. It is important to note that direct head-to-head comparative studies for BP203 against a broad range of bacteria are limited in the public domain. The data for BP203 is primarily available for Gram-negative species.
Table 1: Comparative MIC Values (µg/mL) for BP203 and Meropenem Against Gram-Negative Bacteria
| Bacterial Species | Strain | BP203 MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 - 16 | ≤0.015 - 0.12 |
| Klebsiella pneumoniae | ATCC BAA-1706 | >128 | 0.03 - 0.12 |
| Klebsiella pneumoniae | (colistin-resistant clinical isolates) | 16 - 512 | Varies (can be high in carbapenem-resistant isolates) |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | 0.25 - 2 |
| Acinetobacter baumannii | (colistin-resistant clinical isolates) | Active (specific MICs vary) | Varies (often resistant) |
Table 2: Comparative MIC Values (µg/mL) for BP203 and Meropenem Against Gram-Positive Bacteria
| Bacterial Species | Strain | BP203 MIC (µg/mL) | Meropenem MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data not available | 0.06 - 0.25 |
| Enterococcus faecalis | ATCC 29212 | Data not available | 2 - 8 |
| Streptococcus pneumoniae | ATCC 49619 | Data not available | ≤0.015 - 0.12 |
Note: The absence of data for BP203 against certain common Gram-positive and Gram-negative pathogens highlights a significant gap in the currently available literature.
Mechanism of Action
The fundamental mechanisms of antibacterial action for meropenem and BP203 are distinctly different.
Meropenem: As a β-lactam antibiotic, meropenem inhibits the final step of peptidoglycan synthesis in the bacterial cell wall. It achieves this by acylating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.
BP203 (Cecropin A-Melittin Hybrid Peptide): BP203, being a cationic antimicrobial peptide, primarily targets the bacterial membrane. The initial interaction is electrostatic, between the positively charged peptide and the negatively charged components of the bacterial membrane (like lipopolysaccharide in Gram-negative bacteria). Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, disruption of membrane potential, and leakage of cellular contents, ultimately causing rapid cell death. The exact model of membrane disruption (e.g., toroidal pore, carpet model) can vary.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) as a key measure of in vitro antibacterial potency.
MIC Determination by Broth Microdilution (CLSI Guidelines)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
1. Preparation of Materials:
- Bacterial Strains: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Antimicrobial Agents: Stock solutions of meropenem and BP203 are prepared in appropriate solvents at a high concentration.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Transfer the colonies to a tube containing sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the antimicrobial agents in CAMHB directly in the 96-well plates.
- The final volume in each well is typically 100 µL.
- Inoculate each well (except for the sterility control) with the prepared bacterial suspension.
- Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
4. Incubation:
- Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Note on testing antimicrobial peptides: While the general broth microdilution method is used, some modifications may be necessary. Due to the potential for peptides to adhere to standard polystyrene plates, low-binding plates may be used. Additionally, the choice of broth can sometimes be varied to better reflect physiological conditions, though this deviates from standard CLSI methodology.
Visualizations
Signaling Pathway Diagrams
Caption: Mechanism of action for Meropenem.
Caption: Mechanism of action for BP203.
Experimental Workflow Diagram
Caption: Broth microdilution MIC experimental workflow.
Validating the Mechanism of Action of Telacebec (Q203): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action of the novel anti-tuberculosis agent Telacebec (Q203) with other key drugs used in the treatment of drug-resistant tuberculosis. The information presented herein is supported by experimental data to aid in the objective evaluation of its performance and potential.
Executive Summary
Tuberculosis (TB) remains a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. This necessitates the development of new therapeutic agents with novel mechanisms of action. Telacebec (Q203) is a first-in-class drug candidate that targets the cytochrome bc1 complex of M. tuberculosis, a critical component of the electron transport chain.[1][2][3] By inhibiting this complex, Telacebec disrupts the bacterium's ability to generate adenosine triphosphate (ATP), leading to cell death.[1][3][4] This guide compares the validated mechanism of action of Telacebec with three other prominent anti-tuberculosis drugs: Bedaquiline, Pretomanid, and Linezolid, offering a clear perspective on their distinct and complementary roles in combating tuberculosis.
Data Presentation: Comparative Efficacy and Potency
The following tables summarize key quantitative data for Telacebec and its comparators, providing a snapshot of their in vitro potency and clinical efficacy.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | Target | MIC Range (μg/mL) | MIC50 (nM) |
| Telacebec (Q203) | Cytochrome bc1 complex (QcrB) | - | 0.28 - 2.7 |
| Bedaquiline | ATP synthase (c-subunit) | 0.002 - 0.06 | 30 |
| Pretomanid | Mycolic acid synthesis / Respiratory poison | - | - |
| Linezolid | 50S ribosomal subunit | ≤ 1 | - |
Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and experimental conditions. The MIC for Telacebec is presented in nanomolar (nM) concentrations as commonly reported in the literature, reflecting its high potency.[5]
Table 2: Clinical Efficacy in Drug-Resistant Tuberculosis
| Drug | Regimen Context | Key Efficacy Outcome | Odds Ratio (95% CI) vs. Placebo/Standard of Care |
| Telacebec (Q203) | Monotherapy (Phase 2a EBA) | Dose-dependent increase in time to sputum culture positivity | Not directly comparable |
| Bedaquiline | Combination therapy for MDR-TB | Higher cure rates | 2.69 (1.02 - 7.43) |
| Pretomanid | BPaL regimen for XDR-TB, treatment-intolerant/non-responsive MDR-TB | Favorable outcomes in a high percentage of patients | Not directly comparable |
| Linezolid | Combination therapy for drug-resistant TB | Improved culture conversion rates | Not directly comparable |
Note: EBA stands for Early Bactericidal Activity. The BPaL regimen consists of Bedaquiline, Pretomanid, and Linezolid.[6]
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms of action of Telacebec and its comparators within the Mycobacterium tuberculosis cell.
Caption: Mechanism of Action of Telacebec (Q203)
Caption: Mechanisms of Action of Alternative Anti-TB Drugs
Experimental Workflow
The following diagram illustrates a general workflow for validating the mechanism of action of a novel antibacterial agent like Telacebec.
Caption: Workflow for MoA Validation
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanisms of action discussed.
Cytochrome bc1 Complex Inhibition Assay (for Telacebec)
Objective: To determine the inhibitory effect of Telacebec on the cytochrome bc1 complex of M. tuberculosis.
Methodology:
-
Membrane Preparation: Isolate membranes from M. tuberculosis or a surrogate species expressing the target complex.
-
Assay Setup: In a microplate format, combine the membrane preparation with a suitable substrate (e.g., menaquinol) and an electron acceptor (e.g., cytochrome c).
-
Compound Addition: Add varying concentrations of Telacebec to the wells. Include a no-drug control and a positive control inhibitor.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the reduction of cytochrome c over time by measuring the change in absorbance at a specific wavelength (e.g., 550 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of Telacebec. Determine the IC50 value by plotting the reaction rate against the log of the inhibitor concentration.
ATP Synthesis Assay (for Bedaquiline)
Objective: To measure the effect of Bedaquiline on ATP synthesis by the F-ATP synthase in M. tuberculosis.
Methodology:
-
Preparation of Inverted Membrane Vesicles: Prepare inverted membrane vesicles from M. tuberculosis which contain the F-ATP synthase.
-
Assay Conditions: Suspend the vesicles in a buffer containing ADP and a respiratory substrate (e.g., NADH).
-
Inhibitor Incubation: Pre-incubate the vesicles with a range of Bedaquiline concentrations.
-
ATP Measurement: Initiate ATP synthesis and measure the amount of ATP produced over time using a luciferin-luciferase-based bioluminescence assay.
-
Quantification: Quantify the luminescence using a luminometer. The amount of light produced is proportional to the amount of ATP synthesized. Calculate the IC50 value for ATP synthesis inhibition.
Mycolic Acid Synthesis Inhibition Assay (for Pretomanid)
Objective: To assess the impact of activated Pretomanid on the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Methodology:
-
Bacterial Culture and Labeling: Culture M. tuberculosis in the presence of a radiolabeled precursor of mycolic acids (e.g., 14C-acetic acid).
-
Drug Exposure: Expose the cultures to different concentrations of Pretomanid. Note that Pretomanid is a prodrug and requires activation within the mycobacterium.
-
Lipid Extraction: After incubation, harvest the bacterial cells and extract the total lipids.
-
Thin-Layer Chromatography (TLC): Separate the different lipid species, including mycolic acids, using TLC.
-
Autoradiography and Quantification: Visualize the radiolabeled mycolic acids by autoradiography and quantify the amount of radioactivity incorporated. A reduction in radioactivity in the mycolic acid spot indicates inhibition of synthesis.
In Vitro Ribosomal Protein Synthesis Assay (for Linezolid)
Objective: To confirm the inhibition of bacterial protein synthesis by Linezolid.
Methodology:
-
Preparation of Cell-Free Translation System: Prepare a cell-free extract from M. tuberculosis or E. coli containing ribosomes, tRNAs, and other necessary components for protein synthesis.
-
Assay Reaction: In a reaction mixture, combine the cell-free extract with a messenger RNA (mRNA) template and radiolabeled amino acids (e.g., 35S-methionine).
-
Inhibitor Addition: Add varying concentrations of Linezolid to the reaction mixtures.
-
Protein Synthesis and Precipitation: Allow the translation reaction to proceed. Then, precipitate the newly synthesized proteins using an acid (e.g., trichloroacetic acid).
-
Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis. Determine the IC50 value.[7]
Conclusion
Telacebec (Q203) presents a promising new approach to treating tuberculosis by targeting the cytochrome bc1 complex, a novel mechanism distinct from currently available drugs. Its high in vitro potency and unique mode of action make it a valuable candidate for further development, particularly in the context of combination therapies for drug-resistant TB. The comparative data and experimental protocols provided in this guide offer a foundational resource for researchers to objectively assess the therapeutic potential of Telacebec and to design further validation studies. The diverse mechanisms of action of Telacebec, Bedaquiline, Pretomanid, and Linezolid underscore the importance of a multi-targeted approach to overcome the challenge of drug resistance in tuberculosis.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. droracle.ai [droracle.ai]
- 7. atsjournals.org [atsjournals.org]
Comparative Cytotoxicity Analysis of Antibacterial Agent 203
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of Antibacterial Agent 203, a novel benzimidazole-thiadiazole derivative, against other commonly used antibacterial agents. The data presented here is intended to assist researchers in evaluating the preliminary safety profile of this compound and to guide further investigation into its therapeutic potential. All experimental data is summarized in comparative tables, and detailed methodologies for the cited cytotoxicity assays are provided.
Comparative Cytotoxicity Analysis
The cytotoxic potential of an antibacterial agent against mammalian cells is a critical parameter in its early-stage development. A favorable therapeutic index, characterized by high antibacterial activity and low cytotoxicity, is a key indicator of a promising drug candidate. This section presents a comparative summary of the 50% inhibitory concentration (IC50) of this compound and other antibiotics on the L929 mouse fibroblast cell line, a standard model for in vitro cytotoxicity testing.
| Antibacterial Agent | Class | Cell Line | IC50 (µM) | Citation |
| This compound (Compound 5h) | Benzimidazole-thiadiazole | L929 | 75.96 | [1] |
| Erythromycin Derivative (1b) | Macrolide | L929 | 72.1 | [2] |
| Doxycycline | Tetracycline | L929 | > 225 (non-toxic at tested concentrations) | [3] |
| Ciprofloxacin | Fluoroquinolone | L929 | > 194 (non-toxic at tested concentrations) | [4] |
| Gentamicin | Aminoglycoside | L929 | Not cytotoxic at commonly used doses | [5] |
| Amoxicillin | β-Lactam | L929 | Data not available | |
| Penicillin | β-Lactam | L929 | Data not available |
Experimental Workflow: MTT Cytotoxicity Assay
The following diagram illustrates the typical workflow for determining the cytotoxicity of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Experimental Protocols
Detailed methodologies for standard in vitro cytotoxicity assays are provided below. These protocols are intended to serve as a guide for researchers performing comparative cytotoxicity studies.
L929 Cell Culture and Maintenance
-
Cell Line: L929 (mouse fibroblast cell line, ATCC CCL-1).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution. The cell suspension is then centrifuged, and the cell pellet is resuspended in fresh culture medium and seeded into new culture flasks at a split ratio of 1:3 to 1:6.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: L929 cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted in culture medium to the desired concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle used to dissolve the compounds.
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Neutral Red (NR) Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay.
-
Neutral Red Incubation: After the treatment incubation period, the treatment medium is removed, and 100 µL of medium containing neutral red (50 µg/mL) is added to each well. The plate is incubated for 3 hours.
-
Dye Extraction: The neutral red-containing medium is removed, and the cells are washed with PBS. A destain solution (e.g., 50% ethanol, 1% acetic acid in water) is added to each well to extract the dye from the cells.
-
Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated similarly to the MTT assay, and the IC50 value is determined.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as described for the MTT assay.
-
Supernatant Collection: After the treatment incubation period, the plate is centrifuged at 250 x g for 10 minutes. 50 µL of the supernatant from each well is transferred to a new 96-well plate.
-
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) is added to each well containing the supernatant.
-
Incubation and Absorbance Reading: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the LDH release in treated wells to the maximum LDH release from control wells treated with a lysis buffer. The IC50 value is then determined.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research into biocompatibility and cytotoxicity of daptomycin, gentamicin, vancomycin and teicoplanin antibiotics at common doses added to bone cement | 2020, Volume 31 - Issue 2 | Joint Diseases and Related Surgery [jointdrs.org]
Unlocking New Potential: A Comparative Analysis of Antibacterial Agent BP203 in Susceptible vs. Resistant Bacteria
For Immediate Release – A comprehensive review of the novel antimicrobial peptide BP203 reveals a significant potential for its use in combating multidrug-resistant bacteria, particularly when used in combination with conventional antibiotics. This guide provides an in-depth comparison of BP203's performance against both antibiotic-susceptible and -resistant bacterial strains, offering valuable data and experimental insights for researchers, scientists, and drug development professionals.
BP203 is a synthetic antimicrobial peptide, composed of the amino acid sequence KKLFKKILRYL-NH2, derived from a cecropin A-melittin hybrid.[1][2] Its development is a response to the urgent global health threat posed by multidrug-resistant organisms.[1][3] This analysis focuses on the efficacy of BP203 against clinically relevant Gram-negative bacteria, including colistin-resistant Escherichia coli and Klebsiella pneumoniae.
Monotherapy Performance of BP203
As a standalone agent, BP203 has demonstrated antibacterial activity, though its efficacy varies between different bacterial species and resistance profiles. Notably, while BP203 is effective against colistin-resistant E. coli, it shows significantly less activity against colistin-resistant K. pneumoniae when used alone.
| Organism | Resistance Profile | BP203 Minimum Inhibitory Concentration (MIC) Range (μg/mL) |
| E. coli | Colistin-Resistant | 2–16 |
| K. pneumoniae | Colistin-Resistant | >128 |
| Data from a 2023 study by Chatupheeraphat et al.[2] |
Synergistic Power: BP203 in Combination Therapy
The most promising application of BP203 lies in its ability to act synergistically with existing antibiotics, effectively restoring their potency against resistant strains. This effect is particularly pronounced in colistin-resistant K. pneumoniae.
| Organism | Antibiotic Paired with BP203 | Observed Synergistic Effect |
| K. pneumoniae | Rifampicin | Yes |
| K. pneumoniae | Meropenem | Yes |
| K. pneumoniae | Chloramphenicol | Yes |
| E. coli | Colistin, Chloramphenicol, Ceftazidime, Rifampicin, or Ciprofloxacin | No |
| Synergy determined via checkerboard assays. Data from a 2023 study by Chatupheeraphat et al.[1][3] |
Time-kill curve analyses have corroborated these findings, showing that combinations of BP203 with meropenem, rifampicin, or chloramphenicol lead to a more rapid and substantial decrease in viable K. pneumoniae cells compared to the use of either agent individually.[1]
Mechanism of Action: A Two-Pronged Attack
The synergistic effect of BP203 is believed to stem from its interaction with the bacterial cell membrane. As an antimicrobial peptide, BP203 disrupts the integrity of the outer membrane, which in turn increases the permeability of the cell to other molecules. This allows conventional antibiotics, which may have been previously excluded by the resistant bacterium, to enter the cell and reach their intracellular targets, leading to cell death.
Caption: Proposed synergistic mechanism of BP203 with conventional antibiotics.
Detailed Experimental Protocols
The findings presented in this guide are based on established in vitro antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, or the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method. Serial dilutions of the antimicrobial agent are prepared in 96-well plates and inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined by visual inspection for turbidity.
Checkerboard Assay for Synergy
To evaluate the interaction between two antimicrobial agents, a checkerboard assay is employed. This method involves creating a matrix of concentrations of both agents in a 96-well plate. Following inoculation and incubation, the Fractional Inhibitory Concentration (FIC) index is calculated to determine if the combination is synergistic (FIC index ≤ 0.5), additive, indifferent, or antagonistic.
References
- 1. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of two antimicrobial peptides, BP203 and MAP-0403 J-2 with conventional antibiotics against colistin-resistant Escherichia coli and Klebsiella pneumoniae clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Telacebec (Q203): A Comparative Analysis Against Drug-Resistant Tuberculosis
An in-depth evaluation of the novel anti-tubercular agent, Telacebec (Q203), showcasing its potent activity against clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This guide provides a comparative analysis of its efficacy, details of its mechanism of action, and comprehensive experimental protocols for researchers, scientists, and drug development professionals.
Telacebec (formerly Q203) is a first-in-class imidazopyridine amide that has emerged as a promising clinical candidate for the treatment of tuberculosis.[1][2][3] It exhibits a novel mechanism of action, targeting the respiratory cytochrome bc1 complex of M. tuberculosis, thereby inhibiting ATP synthesis and leading to bacterial cell death.[1][4][5] This unique mode of action makes it a valuable agent against strains resistant to current anti-TB drugs.
Comparative In Vitro Efficacy
Telacebec has demonstrated potent in vitro activity against a wide range of M. tuberculosis clinical isolates. Its efficacy is maintained across strains resistant to first- and second-line drugs.
| Antimicrobial Agent | Organism | Resistance Profile | MIC₅₀ (nM) | MIC₉₀ (nM) |
| Telacebec (Q203) | M. tuberculosis H37Rv | Drug-Susceptible | 2.7[6] | - |
| Telacebec (Q203) | M. tuberculosis | Isoniazid, Rifampicin, and Fluoroquinolone Resistant | - | 3.0 - 7.4[4][7] |
| Telacebec (Q203) | M. tuberculosis | MDR and XDR | - | Conserved in the low nanomolar range[4][7] |
| Bedaquiline | M. tuberculosis | Pan-susceptible and Drug-resistant | - | 0.125 (mg/L) |
| Linezolid | M. tuberculosis | Pan-susceptible | - | 0.50 (mg/L) |
Note: MIC values for Bedaquiline and Linezolid are presented in mg/L as per the available literature and are not directly comparable to the nanomolar concentrations of Telacebec without molecular weight conversion. The table aims to show the respective potencies against different strains.
In Vivo Efficacy in Murine Models
Preclinical evaluation in mouse models of tuberculosis has substantiated the potent in vitro activity of Telacebec.
| Treatment Group | Mouse Model | Dosing Regimen | Reduction in Bacterial Load (CFU) |
| Telacebec (Q203) | Acute TB Model | 10 mg/kg | >90%[6] |
| Telacebec (Q203) | Chronic TB Model | 0.4 - 10 mg/kg for 4 weeks | 90% - 99.9% |
| Isoniazid | Acute TB Model | Standard Dose | Comparable to Telacebec at 10 mg/kg[6] |
| Bedaquiline | Acute TB Model | Standard Dose | Comparable to Telacebec at 10 mg/kg[6] |
Mechanism of Action: Targeting the Electron Transport Chain
Telacebec's primary target is the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This inhibition disrupts the transfer of electrons, which is essential for the generation of a proton motive force and subsequent ATP synthesis, ultimately leading to energy depletion and bacterial cell death.
Caption: Mechanism of action of Telacebec (Q203).
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology: The Resazurin Microtiter Assay (REMA) is a commonly used method for determining the MIC of anti-tubercular agents.
-
Preparation of Bacterial Inoculum:
-
M. tuberculosis strains are cultured on Middlebrook 7H10 or 7H11 agar.
-
Colonies are harvested and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80 to a McFarland standard of 1.0.
-
The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution Series:
-
A serial two-fold dilution of Telacebec and comparator drugs is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
The plates are sealed and incubated at 37°C for 7-14 days.
-
-
Addition of Resazurin and Reading:
-
A solution of resazurin is added to each well.
-
Plates are re-incubated for 24-48 hours.
-
A color change from blue (no growth) to pink (growth) indicates bacterial viability.
-
The MIC is defined as the lowest drug concentration that prevents this color change.
-
In Vivo Efficacy Testing: Murine Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of antimicrobial agents in a mouse model of chronic tuberculosis infection.
Methodology:
-
Infection of Mice:
-
BALB/c mice are infected via aerosol exposure with a low dose of M. tuberculosis (e.g., H37Rv) to establish a pulmonary infection.
-
-
Treatment Initiation:
-
Treatment is initiated several weeks post-infection to allow for the development of a chronic infection.
-
-
Drug Administration:
-
Telacebec and comparator drugs are administered orally via gavage, typically once daily for a specified duration (e.g., 4-8 weeks).
-
-
Evaluation of Bacterial Load:
-
At the end of the treatment period, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar.
-
Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C.
-
The efficacy of the treatment is determined by the reduction in the log₁₀ CFU count compared to untreated control mice.
-
Caption: Experimental workflow for evaluating Telacebec.
References
- 1. Telacebec (Q203) | Qurient [qurient.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. researchgate.net [researchgate.net]
- 4. Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Analysis of a Novel Siderophore Cephalosporin and Phage Therapy in Combating Bacterial Infections
In the ongoing battle against antimicrobial resistance, the scientific community is tirelessly exploring innovative therapeutic strategies. This guide provides a detailed comparison between a novel siderophore cephalosporin, herein referred to as Antibacterial Agent 203 (represented by Cefiderocol), and bacteriophage (phage) therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in their evaluation.
Introduction to the Therapeutic Agents
This compound (Cefiderocol): Cefiderocol is a novel cephalosporin antibiotic that employs a "Trojan horse" strategy to infiltrate Gram-negative bacteria.[1] By chelating iron, it mimics natural siderophores, which are molecules bacteria use to acquire this essential nutrient.[2][3] This allows the drug to be actively transported across the bacterial outer membrane through iron channels, bypassing common resistance mechanisms like porin channel mutations and efflux pumps.[1][4] Once in the periplasmic space, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1][2] Cefiderocol has demonstrated potent in vitro activity against a broad range of multidrug-resistant Gram-negative pathogens, including carbapenem-resistant strains.[5][6]
Phage Therapy: Phage therapy utilizes bacteriophages, which are viruses that specifically infect and lyse bacteria.[7] Lytic phages are exclusively used for therapeutic purposes.[7] The process begins with the phage attaching to specific receptors on the bacterial surface, followed by the injection of its genetic material.[8] The phage then hijacks the host cell's machinery to replicate itself, producing numerous new phage particles.[9] Finally, the newly formed phages produce enzymes that break down the bacterial cell wall, causing the cell to burst and release the progeny phages to infect neighboring bacteria.[10] This targeted approach allows for high specificity, minimizing damage to the host's normal microbiome.[7][11]
Mechanism of Action
The fundamental difference between these two antibacterial strategies lies in their mode of entry and bactericidal action.
This compound (Cefiderocol): Cefiderocol's unique mechanism of cell entry is a key advantage against multidrug-resistant Gram-negative bacteria.[1] It has a chlorocatechol group that chelates iron, allowing it to be recognized and actively transported into the periplasmic space by bacterial iron transporters.[3][4] This active transport mechanism allows Cefiderocol to achieve high concentrations in the periplasm, where it can then exert its bactericidal effect by inhibiting cell wall synthesis.[1] This mechanism is particularly effective against bacteria that have developed resistance to other β-lactams through porin channel deletions or efflux pump overexpression.[4]
Mechanism of action for this compound (Cefiderocol).
Phage Therapy: The lytic cycle of bacteriophages is a multi-step process that results in the destruction of the host bacterium.[12] This cycle is highly specific, with each type of phage typically infecting only a single species or even specific strains of bacteria.[7] This specificity is a major advantage of phage therapy, as it leaves the beneficial bacteria of the host's microbiome unharmed.[11]
The lytic cycle of a bacteriophage.
Comparative Efficacy
The effectiveness of an antibacterial agent is often measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[13] For phage therapy, efficacy is determined by the ability of the phages to form plaques (zones of lysis) on a lawn of bacteria, with the concentration of phages expressed as Plaque Forming Units (PFU) per milliliter.
The following tables summarize the in vitro activity of Cefiderocol and the lytic potential of phage therapy against Pseudomonas aeruginosa, a common and often multidrug-resistant pathogen.
Table 1: In Vitro Efficacy of this compound (Cefiderocol) against P. aeruginosa
| Parameter | Value (µg/mL) | Reference |
| MIC50 | 0.12 | [14] |
| MIC90 | 1 | [14] |
| Susceptibility Breakpoint (FDA) | ≤ 1 | [15] |
| Susceptibility Breakpoint (CLSI) | ≤ 4 | [15] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Efficacy of Phage Therapy against P. aeruginosa
| Study Type | Key Findings | Reference |
| In Vitro (Phage Cocktail) | A four-phage cocktail was effective against 79% of clinical P. aeruginosa strains. | [16] |
| Animal Model (Chronic Lung Infection) | Intranasal or intraperitoneal administration of a phage cocktail rescued mice from chronic P. aeruginosa lung infection. | [16] |
| Clinical Trial (Chronic Otitis) | A single dose of a phage preparation led to significant clinical improvement in patients with antibiotic-resistant P. aeruginosa chronic otitis compared to a placebo group. | [17] |
| Ex Vivo (Human Lung Tissue) | A phage cocktail reduced the bacterial load of clinical P. aeruginosa strains in infected human lung tissue samples. | [18] |
Experimental Protocols
Accurate assessment of antibacterial efficacy relies on standardized experimental protocols. Below are the methodologies for determining the MIC of an antibacterial agent and for performing a plaque assay for bacteriophages.
Protocol 1: Minimum Inhibitory Concentration (MIC) Test by Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19]
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).[20]
-
Inoculum Preparation: A standardized bacterial suspension is prepared from an overnight culture to a concentration of approximately 5x10^5 Colony Forming Units (CFU)/mL.[19]
-
Inoculation: Each well of the microtiter plate, except for a sterility control well, is inoculated with the bacterial suspension.[21] A growth control well containing only the bacterial suspension and broth is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[20]
-
Reading the Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[13]
Protocol 2: Bacteriophage Plaque Assay
This protocol is used to determine the concentration of infectious phage particles (titer) in a sample.[22]
-
Serial Dilution of Phage Sample: A serial 10-fold dilution of the phage stock is prepared in a suitable buffer (e.g., SM buffer).[23]
-
Preparation of Host Bacteria: An actively growing culture of the host bacteria is prepared.
-
Infection: A small volume of each phage dilution is mixed with a larger volume of the host bacterial culture and incubated for a short period to allow for phage adsorption.[23]
-
Plating: The phage-bacteria mixture is added to molten soft agar and poured over the surface of a solid agar plate (double-layer agar technique).[24][25]
-
Incubation: The plates are incubated at 37°C until a lawn of bacterial growth is visible.
-
Counting Plaques: Clear zones (plaques) on the bacterial lawn indicate areas where the bacteria have been lysed by the phages. The number of plaques is counted on plates with a statistically significant number of plaques (typically 30-300).[26] The phage titer is calculated by multiplying the number of plaques by the dilution factor.[26]
Comparative Experimental Workflow
A head-to-head comparison of a novel antibacterial agent and phage therapy would involve a multi-step workflow to assess their relative efficacy against a panel of clinically relevant bacterial isolates.
Workflow for comparing an antibacterial agent and phage therapy.
Conclusion
Both the novel siderophore cephalosporin, represented by Cefiderocol, and phage therapy offer promising avenues for the treatment of multidrug-resistant bacterial infections. Cefiderocol's broad-spectrum activity and its ability to circumvent common resistance mechanisms make it a valuable addition to the antibiotic arsenal.[1][6] Phage therapy, with its high specificity and low impact on the host microbiome, presents a highly targeted and adaptable therapeutic option.[7][11]
The choice between these therapies will likely depend on the specific clinical scenario, including the identity and susceptibility of the causative pathogen, the nature of the infection, and the immune status of the patient. Further research, including head-to-head clinical trials, is necessary to fully elucidate the relative strengths and weaknesses of these two distinct and powerful antibacterial strategies.
References
- 1. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Cefiderocol for the Treatment of Multidrug-Resistant Gram-Negative Bacteria: A Systematic Review of Currently Available Evidence [frontiersin.org]
- 7. Phage Therapy: A Different Approach to Fight Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bacteriophages - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pseudomonas aeruginosa Bacteriophages and Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. biorxiv.org [biorxiv.org]
- 17. journals.asm.org [journals.asm.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. protocols.io [protocols.io]
- 21. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 22. Plaque Assay [protocols.io]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Bacteriophage Plaque Assay: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 25. asm.org [asm.org]
- 26. Bacteriophage Plaque Assay for Phage Titer (Theory) : Microbiology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Safety Operating Guide
Proper Disposal of Antibacterial Agent 203: A Comprehensive Guide for Laboratory Personnel
For Immediate Implementation: This document provides detailed procedures for the safe and compliant disposal of Antibacterial Agent 203, a benzimidazole-thiadiazole derivative intended for research use only. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.
Agent Identification and Hazard Profile
This compound, also known as Compound 5h, is a novel benzimidazole-thiadiazole derivative with demonstrated antibacterial and antifungal properties.[1][2] While a specific Safety Data Sheet (SDS) for this compound should be requested from the supplier, MedchemExpress, for definitive handling and disposal instructions, the general hazard profile of this chemical class requires careful management as potentially hazardous chemical waste.
Key Biological Data:
| Metric | Value | Target Organism | Reference |
| Antifungal MIC | 3.90 μg/mL | C. albicans | [1][2] |
| Antibacterial MIC | 3.90 μg/mL | E. faecalis | [2] |
| Cytotoxicity (IC50) | 75.96 μM | L929 mouse fibroblast cells | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must wear the following minimum PPE:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat. Impervious clothing may be required for larger quantities.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of generating dust or aerosols.
Disposal Procedures for Unused and Expired Agent
Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not dispose of this agent in standard laboratory trash or down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: Ensure that waste this compound is not mixed with other waste streams, particularly biohazardous or radioactive waste, unless explicitly permitted by institutional guidelines.
-
Packaging:
-
Place the solid waste in a clearly labeled, leak-proof, and puncture-resistant container.
-
The container must be suitable for chemical waste and compatible with the agent.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (Benzimidazole-thiadiazole derivative)."
-
The date of accumulation.
-
The specific hazards (e.g., "Toxic," "Irritant" - consult the SDS for specifics).
-
-
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal, which will likely involve incineration.
Disposal of Contaminated Materials
All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous chemical waste. This includes:
-
Personal Protective Equipment (gloves, etc.)
-
Weighing papers and boats
-
Contaminated glassware and plasticware
-
Spill cleanup materials
Disposal Workflow for Contaminated Materials:
Caption: Workflow for handling materials contaminated with this compound.
Management of Liquid Waste
Liquid waste containing this compound (e.g., stock solutions, media) must be treated as hazardous chemical waste.
Important Considerations:
-
Autoclaving Ineffectiveness: While autoclaving is effective for sterilizing biohazardous waste, it may not degrade or deactivate chemical agents like this compound. Therefore, autoclaved liquid waste containing this agent must still be disposed of as chemical waste.[3]
-
No Sink Disposal: Under no circumstances should liquid waste containing this agent be poured down the sink. This can introduce bioactive compounds into aquatic ecosystems.
Liquid Waste Disposal Protocol:
-
Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name and any other required information.
-
Storage and Collection: Follow the same storage and EHS collection procedures as for solid waste.
Emergency Spill Procedures
In the event of a spill of solid this compound:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material suitable for chemical spills to avoid raising dust.
-
Carefully scoop the material into a hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
Logical Flow for Spill Response:
Caption: Decision-making process for responding to a spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
